PV1115
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C20H19N7O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H19N7O3/c1-12(25-26-20-21-9-10-22-20)13-5-7-15(8-6-13)23-19(28)16-11-14-3-2-4-17(27(29)30)18(14)24-16/h2-8,11,24H,9-10H2,1H3,(H,23,28)(H2,21,22,26)/b25-12+ |
InChI 键 |
JNXXELFPDAKQCG-BRJLIKDPSA-N |
产品来源 |
United States |
Foundational & Exploratory
PV1115: A Potent and Selective Chk2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
This technical guide provides a comprehensive overview of the mechanism of action of PV1115, a highly potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the DNA damage response pathway in cancer.
Introduction to Chk2 in Cancer
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by playing a central role in the DNA damage response (DDR) network.[1][2] In response to DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase.[3] Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[2][4][5]
Key downstream targets of Chk2 include:
-
p53: Phosphorylation of p53 by Chk2 leads to its stabilization and activation, promoting the transcription of genes involved in cell cycle arrest and apoptosis.[2]
-
Cdc25A and Cdc25C: Chk2-mediated phosphorylation of Cdc25A and Cdc25C phosphatases leads to their degradation or sequestration, respectively. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G1/S and G2/M transitions.[2][4]
-
BRCA1: Chk2 phosphorylates BRCA1, a key protein in homologous recombination-mediated DNA repair, influencing its function in maintaining genomic stability.[2]
Given its critical role in the DDR pathway, inhibition of Chk2 has emerged as a promising therapeutic strategy in oncology. By abrogating Chk2 activity, cancer cells can be sensitized to DNA-damaging agents such as chemotherapy and radiation.[6]
This compound: A Highly Potent and Selective Chk2 Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Chk2.[7]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[6] It binds to the ATP-binding pocket of the Chk2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.[6][7] This targeted inhibition effectively blocks the downstream signaling cascade initiated by Chk2 activation.
Potency and Selectivity
The inhibitory activity of this compound has been quantified, showcasing its remarkable potency and selectivity.
| Kinase | IC50 (nM) |
| Chk2 | 0.14 |
| Chk1 | 66,000 |
| RSK2 | >100,000 |
Table 1: In vitro inhibitory potency and selectivity of this compound against Chk2 and other kinases.[7]
The data clearly indicates that this compound is a highly potent inhibitor of Chk2, with an IC50 value in the sub-nanomolar range. Furthermore, its selectivity for Chk2 over the related kinase Chk1 is over 470,000-fold, and it shows minimal activity against RSK2. This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities.
The Chk2 Signaling Pathway and the Role of this compound
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the point of intervention for this compound.
References
- 1. CHK2 kinase: cancer susceptibility and cancer therapy - two sides of the same coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Role of CHK2 in cancer development | Semantic Scholar [semanticscholar.org]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PV1115: A Potent and Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PV1115 (CAS Number: 1093793-10-2) is a highly potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response and cell cycle regulation. As an ATP-competitive inhibitor, this compound demonstrates significant potential as a therapeutic agent, particularly in oncology, by sensitizing cancer cells to DNA-damaging agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols for its evaluation, and a detailed look at the signaling pathways it modulates. While specific preclinical data for this compound is limited in publicly available literature, data from its close analog, PV1019, is presented to illustrate the biological activity of this class of inhibitors.
Introduction
Checkpoint Kinase 2 (Chk2) is a key transducer kinase in the DNA damage response (DDR) pathway. Activated by upstream kinases such as ATM (Ataxia-Telangiectasia Mutated) in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1] Given its central role in maintaining genomic integrity, the inhibition of Chk2 has emerged as a promising strategy in cancer therapy. By abrogating Chk2-mediated cell cycle checkpoints, cancer cells can be pushed into premature mitotic entry with damaged DNA, leading to mitotic catastrophe and cell death. This approach is particularly effective in combination with DNA-damaging chemotherapeutics or radiation.
This compound, with the chemical name N-(4-(1-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)ethyl)phenyl)-7-nitro-1H-indole-2-carboxamide, is a potent and highly selective inhibitor of Chk2.[2][3] Its high selectivity for Chk2 over other kinases, including the closely related Chk1, makes it an attractive candidate for further preclinical and clinical development.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Chk2.[4] It binds to the ATP-binding pocket of the Chk2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of Chk2 substrates. This inhibition of Chk2 activity disrupts the DNA damage signaling cascade, leading to the abrogation of cell cycle checkpoints, particularly the G2/M checkpoint.
Quantitative Preclinical Data
Comprehensive preclinical data for this compound is not widely available in the public domain. However, the inhibitory activity of this compound and its close analog, PV1019, has been characterized in biochemical assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| Chk2 | 0.14 | [2][3] |
| Chk1 | 66,000 | [2][3] |
| RSK2 | >100,000 | [2][3] |
Table 2: Preclinical Data for the Close Analog PV1019
| Assay Type | Cell Line | Parameter | Value | Reference |
| In Vitro Kinase Assay | - | Chk2 IC50 | 138 nM | [2] |
| Cellular Chk2 Autophosphorylation Inhibition | OVCAR-5 | IC50 | 2.8 µM | [2] |
| Cellular Proliferation (in combination with Topotecan) | OVCAR-5 | Synergistic Inhibition | - | [2] |
| Cellular Proliferation (in combination with Camptothecin) | OVCAR-4 | Synergistic Inhibition | - | [2] |
| Cellular Proliferation (in combination with Radiation) | U251 | Synergistic Inhibition | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of Chk2 inhibitors like this compound.
In Vitro Chk2 Kinase Inhibition Assay
This protocol describes a radiometric filter-binding assay to determine the in vitro inhibitory activity of a compound against Chk2.
Materials:
-
Recombinant human Chk2 enzyme
-
This compound or other test compounds
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
Substrate peptide (e.g., CHKtide)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a reaction plate, add the test compound, recombinant Chk2 enzyme, and substrate peptide.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity retained on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Chk2 Autophosphorylation Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the activation of Chk2 in a cellular context by measuring its autophosphorylation at Serine 516.
Materials:
-
Human cancer cell line (e.g., OVCAR-5, U2OS)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Ser516), anti-total Chk2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Ser516) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Chk2 and a loading control to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of Chk2 autophosphorylation.
Signaling Pathways and Visualizations
This compound exerts its effect by inhibiting Chk2 within the DNA damage response pathway, primarily impacting the G2/M cell cycle checkpoint.
DNA Damage Response and Chk2 Activation
Upon DNA double-strand breaks, the MRN complex (Mre11-Rad50-Nbs1) recruits and activates the ATM kinase. ATM then phosphorylates Chk2 at Threonine 68, leading to its dimerization and full activation through autophosphorylation. Activated Chk2 then phosphorylates a range of downstream targets to orchestrate the cellular response.
Caption: DNA Damage Response Pathway and this compound Inhibition.
G2/M Cell Cycle Checkpoint Regulation by Chk2
A primary role of Chk2 in the DNA damage response is to enforce the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. Chk2 phosphorylates and inactivates the Cdc25C phosphatase. In its active state, Cdc25C dephosphorylates and activates the Cyclin B1/Cdk1 complex, which is the master regulator of mitotic entry. By inhibiting Cdc25C, Chk2 ensures that Cyclin B1/Cdk1 remains inactive, thereby arresting the cell cycle at the G2/M transition.
Caption: G2/M Checkpoint Regulation by Chk2 and this compound.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of its core components and related analogs, a plausible synthetic route can be proposed. The synthesis would likely involve the preparation of two key intermediates: 7-nitro-1H-indole-2-carboxylic acid and a substituted phenylhydrazone, followed by their coupling.
Proposed Synthetic Workflow
Caption: Proposed Synthetic Workflow for this compound.
Conclusion
This compound is a potent and highly selective Chk2 inhibitor with a clear mechanism of action. Its ability to disrupt the DNA damage response and abrogate cell cycle checkpoints makes it a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. While comprehensive preclinical data for this compound itself remains limited in the public domain, the data available for its close analog, PV1019, highlights the potential of this chemical scaffold. Further in-depth preclinical studies, including cellular and in vivo efficacy evaluations, are warranted to fully elucidate the therapeutic potential of this compound and guide its potential translation into clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and other Chk2 inhibitors.
References
- 1. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 2. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
PV-1115: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of PV-1115, a potent and highly selective checkpoint kinase 2 (Chk2) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Properties of PV-1115
PV-1115 is a small molecule inhibitor that has demonstrated high potency and selectivity for Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Its chemical and biological characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₇O₃ | [2] |
| Molecular Weight | 405.41 g/mol | [3] |
| CAS Number | 1093793-10-2 | [2] |
| Synonyms | PV 1115, PV1115 | [2] |
| IC₅₀ for Chk2 | 0.14 nM | [1] |
| IC₅₀ for Chk1 | > 66,000 nM | [1][4] |
| IC₅₀ for RSK2 | > 100,000 nM | [1][4] |
Chk2 Signaling Pathway and Mechanism of Action of PV-1115
Checkpoint kinase 2 (Chk2) is a key transducer in the DNA damage response (DDR) pathway, primarily activated by DNA double-strand breaks. Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates and activates Chk2.[5] Activated Chk2, in turn, phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA.[6][7]
PV-1115 acts as an ATP-competitive inhibitor of Chk2, binding to the ATP-binding pocket of the kinase.[8] This inhibition prevents the autophosphorylation and activation of Chk2, thereby blocking the downstream signaling cascade. The high selectivity of PV-1115 for Chk2 over other kinases, such as Chk1, makes it a valuable tool for studying the specific roles of Chk2 in cellular processes.
Below is a diagram illustrating the ATM-Chk2 signaling pathway and the point of inhibition by PV-1115.
Experimental Protocols
Detailed methodologies for key experiments involving PV-1115 are provided below.
Preparation of PV-1115 Stock Solution
Objective: To prepare a 10 mM stock solution of PV-1115 for in vitro assays.
Materials:
-
PV-1115 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of PV-1115 powder to equilibrate to room temperature before opening.
-
In a chemical fume hood, accurately weigh the desired amount of PV-1115. For 1 mL of a 10 mM stock solution, weigh 4.054 mg.
-
Add the appropriate volume of anhydrous DMSO to the PV-1115 powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Chk2 Kinase Assay
Objective: To determine the inhibitory activity of PV-1115 against Chk2 kinase.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 peptide substrate (e.g., a peptide containing the Chk2 recognition motif)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
PV-1115 (prepared as a stock solution and serially diluted)
-
96-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the PV-1115 stock solution in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the Chk2 peptide substrate, and the diluted PV-1115 or vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant Chk2 enzyme to each well.
-
Start the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced. The signal is typically measured using a plate reader.
-
The IC₅₀ value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Below is a workflow diagram for the in vitro Chk2 kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CHEK2 - Wikipedia [en.wikipedia.org]
- 8. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Application of Imatinib
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
This technical guide provides a comprehensive overview of the solubility characteristics of Imatinib, a cornerstone in targeted cancer therapy.[1] As a potent tyrosine kinase inhibitor, understanding its solubility is critical for the design and execution of preclinical and clinical research.[2] This document details the solubility of Imatinib in various solvents, provides standardized experimental protocols for solubility determination and in vitro efficacy assays, and illustrates its mechanism of action through detailed signaling pathway diagrams.
Imatinib and its Mechanism of Action
Imatinib is a small molecule inhibitor that selectively targets several tyrosine kinases, most notably BCR-Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR).[3][4] In Chronic Myeloid Leukemia (CML), the constitutively active BCR-Abl fusion protein drives uncontrolled cell proliferation and survival.[4][5] Imatinib competitively binds to the ATP-binding site of the BCR-Abl kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathways that lead to malignant cell growth.[6][7]
Solubility of Imatinib Mesylate
Imatinib is most commonly used as its mesylate salt, which exhibits pH-dependent solubility.[8][9] It is more soluble in acidic conditions and has very low solubility in neutral to alkaline aqueous buffers.[8] For research purposes, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[10][11]
Quantitative Solubility Data
The following table summarizes the solubility of Imatinib mesylate in various common laboratory solvents. The reported values can vary between different suppliers and are influenced by factors such as the specific salt form and purity.[9]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 14 - 100[2][9][10][11] | ~23.7 - 170 | The most common solvent for preparing concentrated stock solutions. |
| Dimethyl Formamide (DMF) | 10[10] | ~16.9 | |
| Ethanol | ~0.2[10][12] | ~0.34 | Not recommended for concentrated stock solutions due to low solubility.[13] |
| Methanol | Soluble[8] | - | |
| Aqueous Solutions | |||
| Water | 100 - 200[2][11][14] | ~170 - 339 | Highly soluble, particularly in acidic conditions (pH ≤ 5.5).[8][13] |
| PBS (pH 7.2) | ~2[10][12] | ~3.4 | Very slightly soluble at neutral pH. Aqueous solutions are not recommended for storage beyond one day.[10] |
Experimental Protocols
Accurate and reproducible experimental results begin with the correct preparation of test compounds. The following protocols provide standardized methods for determining the solubility of Imatinib and for assessing its in vitro efficacy.
Protocol for Determining Equilibrium Solubility
This method, often referred to as the shake-flask method, is a standard procedure for determining the equilibrium solubility of a compound.[9]
Materials:
-
Imatinib mesylate powder
-
Solvent of interest (e.g., DMSO, water, PBS)
-
Sealed containers (e.g., glass vials)
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Filtration device (e.g., 0.22 µm PVDF syringe filter) or centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: Add an excess amount of Imatinib mesylate to a known volume of the solvent in a sealed container. The excess solid should be visible.[9]
-
Equilibration: Place the container on a shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[9]
-
Phase Separation: Separate the undissolved solid from the saturated solution by either filtering the suspension through a 0.22 µm filter or by centrifuging the sample at high speed to pellet the excess solid.[9]
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of Imatinib using a validated HPLC method.
-
Analysis: The solubility is reported in mg/mL or Molarity.
Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of Imatinib in a cancer cell line, such as the BCR-Abl positive K562 cell line.[15][16]
Materials:
-
BCR-Abl positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Imatinib mesylate stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed approximately 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.[16]
-
Imatinib Treatment: Prepare serial dilutions of the Imatinib stock solution in complete culture medium to achieve the desired final concentrations. Replace the existing medium with the Imatinib-containing medium and include a vehicle control (medium with DMSO at the highest concentration used).[13]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[16]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[16]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value by plotting the percent viability against the log of the Imatinib concentration and fitting the data to a four-parameter logistic curve.[16]
Visualizing Imatinib's Mechanism of Action and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway inhibited by Imatinib and a typical experimental workflow for its characterization.
Caption: Imatinib inhibits the BCR-Abl tyrosine kinase, blocking downstream signaling pathways.[15]
Caption: A general experimental workflow for the in vitro characterization of Imatinib.
References
- 1. Exploiting artificial intelligence in precision oncology: an updated comprehensive review | springermedizin.de [springermedizin.de]
- 2. Imatinib | Cell Signaling Technology [cellsignal.com]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
PV1115: A Potent and Highly Selective CHK2 Inhibitor for Research and Drug Development
An In-depth Technical Guide on the Target Selectivity Profile of PV1115
This technical guide provides a comprehensive overview of the target selectivity profile of this compound, a potent and highly selective inhibitor of Checkpoint Kinase 2 (CHK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanistic understanding of CHK2 inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated exceptional potency and selectivity for CHK2, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. By targeting CHK2, this compound presents a promising tool for investigating the roles of CHK2 in cell cycle regulation, DNA repair, and apoptosis. Its high selectivity makes it a valuable chemical probe for dissecting the specific functions of CHK2 and a potential candidate for further therapeutic development.
Quantitative Selectivity Profile
This compound exhibits sub-nanomolar potency against its primary target, CHK2, and demonstrates remarkable selectivity against the closely related kinase CHK1 and another serine/threonine kinase, RSK2. The quantitative inhibitory activities are summarized in the table below.
| Target | IC50 (nM) | Selectivity vs. CHK2 |
| CHK2 | 0.14 | - |
| CHK1 | >100,000 | >714,000-fold |
| RSK2 | >100,000 | >714,000-fold |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available at the time of this writing.
CHK2 Signaling Pathway and Point of Inhibition
CHK2 is a key transducer kinase in the ATM-CHK2 signaling pathway, which is activated in response to DNA double-strand breaks (DSBs). Upon DNA damage, the ATM kinase is recruited and activated, subsequently phosphorylating CHK2 at Threonine 68. This phosphorylation event triggers the dimerization and full activation of CHK2, enabling it to phosphorylate a range of downstream substrates that mediate cell cycle arrest, DNA repair, or apoptosis. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CHK2 and preventing the phosphorylation of its downstream targets.
The Role of Chk2 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Checkpoint Kinase 2 (Chk2)
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that serves as a critical signal transducer in the DNA Damage Response (DDR), a complex network of pathways essential for maintaining genomic integrity.[1][2][3] In its inactive state, Chk2 resides in the nucleus as a monomer. The presence of genotoxic stress, particularly DNA double-strand breaks (DSBs), triggers the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5] ATM then phosphorylates Chk2 at a key residue, Threonine 68 (Thr68), located in its N-terminal SQ/TQ cluster domain.[5][6][7][8] This primary phosphorylation event initiates a cascade involving Chk2 dimerization and further trans-autophosphorylation, culminating in the full activation of its kinase function.[5][6][7][9] As a pivotal effector kinase, activated Chk2 phosphorylates a diverse array of downstream substrates to orchestrate a coordinated cellular response, ranging from cell cycle arrest to DNA repair and apoptosis.[1][5][6][10]
The Chk2 Signaling Pathway
Chk2 Activation Mechanism
The activation of Chk2 is a tightly regulated, multi-step process initiated by the detection of DSBs.
-
Sensing and Initial Signal: The MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to DSBs, which in turn recruits and activates the master kinase, ATM.[4]
-
ATM-Mediated Phosphorylation: Activated ATM phosphorylates Chk2 on Thr68.[5][6][7][9] This is the crucial priming step for Chk2 activation.[9]
-
Dimerization and Autophosphorylation: The phosphorylation of Thr68 creates a binding site for the FHA (Forkhead-associated) domain of another Chk2 monomer, promoting homodimerization.[7][11] This dimerization facilitates the trans-autophosphorylation of residues within the kinase activation loop, such as Thr383 and Thr387, leading to full enzymatic activity.[6][9]
Downstream Effectors and Cellular Outcomes
Once activated, Chk2 acts as a signal distributor, phosphorylating numerous effector proteins to halt the cell cycle, promote DNA repair, or induce apoptosis if the damage is irreparable.[12]
-
Cell Cycle Arrest: Chk2 is instrumental in enforcing both the G1/S and G2/M checkpoints.[11]
-
G1/S Arrest: Chk2 phosphorylates the p53 tumor suppressor on Serine 20 (Ser20).[6][13] This phosphorylation disrupts the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation.[13][14] Activated p53 then transcriptionally upregulates the CDK inhibitor p21, which inhibits Cyclin/CDK complexes to arrest the cell cycle in G1.[4][11][14] Chk2 also targets the phosphatase Cdc25A for phosphorylation and subsequent proteasomal degradation, preventing the activation of CDK2 required for S-phase entry.[6][11]
-
G2/M Arrest: Chk2 phosphorylates and inactivates the Cdc25C phosphatase.[6][15][16] This prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, thereby blocking entry into mitosis.[11]
-
-
DNA Repair: Chk2 plays a role in facilitating DNA repair by phosphorylating key proteins like BRCA1.[11][12] Phosphorylation of BRCA1 on Serine 988 by Chk2 is involved in regulating its function in homologous recombination (HR), an error-free DNA repair pathway.[6]
-
Apoptosis: When DNA damage is extensive, Chk2 can promote apoptosis through both p53-dependent and p53-independent mechanisms.[17] It contributes to p53-dependent apoptosis through the stabilization of p53.[11][18] Additionally, Chk2 can phosphorylate and activate the transcription factor E2F-1 and the promyelocytic leukemia (PML) protein to induce apoptosis independently of p53.[6]
Quantitative Data Presentation
The activity and interactions of Chk2 are defined by specific phosphorylation events.
| Protein | Phosphorylation Site(s) | Consequence of Phosphorylation | Reference |
| Chk2 (Activation) | Thr68 | Priming phosphorylation by ATM, enables dimerization. | [5][6][7] |
| Thr383 / Thr387 | Autophosphorylation in the activation loop, required for full kinase activity. | [6][9] | |
| p53 | Ser20 | Disrupts MDM2 binding, leading to p53 stabilization and activation. | [6][13] |
| Cdc25A | Ser123, Ser178, Ser292 | Marks Cdc25A for ubiquitination and proteasomal degradation. | [6] |
| Cdc25C | Ser216 | Creates a binding site for 14-3-3 proteins, leading to cytoplasmic sequestration and inactivation. | [6][15] |
| BRCA1 | Ser988 | Modulates its role in DNA repair, promoting homologous recombination. | [6] |
| E2F-1 | Ser364 | Stabilizes E2F-1, promoting its pro-apoptotic transcriptional activity. | [6] |
| PML | Ser117 | Promotes its pro-apoptotic activity. | [6] |
Key Experimental Methodologies
Studying the Chk2 pathway requires a combination of biochemical and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of recombinant Chk2 and is essential for screening potential inhibitors.
Objective: To quantify the phosphorylation of a substrate peptide by Chk2 and determine the IC50 of an inhibitor.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Chk2-IN-1) in kinase assay buffer. The final DMSO concentration should not exceed 1%.[19][20]
-
Reaction Setup: In a 96-well plate, add kinase buffer, a specific Chk2 peptide substrate (e.g., CHKtide), and ATP.[20]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (DMSO) to the appropriate wells.[20]
-
Reaction Initiation: Add purified, recombinant Chk2 enzyme to each well to start the reaction.[19][20]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[2][19][20]
-
Signal Detection: Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a detection reagent such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which drives a luciferase-based reaction to produce a luminescent signal.[19][20]
-
Data Analysis: Measure luminescence with a plate reader. Calculate the percentage of inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.[20]
Western Blot Analysis of Pathway Activation
This technique is used to assess the phosphorylation status of Chk2 and its downstream targets within cells, providing evidence of pathway activation and the effect of inhibitors.
Objective: To detect changes in the phosphorylation of Chk2 (e.g., p-Thr68) and its substrates (e.g., p-p53 Ser20) in response to DNA damage and inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate density. Pre-incubate with the Chk2 inhibitor or vehicle for 1-2 hours.[2] Induce DNA damage using ionizing radiation (IR) or a radiomimetic chemical like etoposide.[2]
-
Cell Lysis: After a set time post-damage (e.g., 1 hour), wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.[2][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer the proteins to a PVDF or nitrocellulose membrane.[2][21]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA).[21]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Chk2 Thr68).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[21]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The band intensity corresponds to the amount of phosphorylated protein. The membrane should be stripped and re-probed for total protein levels as a loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M), allowing for the assessment of checkpoint activation.
Objective: To evaluate the effect of Chk2 inhibition on DNA damage-induced cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cultured cells with a DNA damaging agent in the presence or absence of a Chk2 inhibitor.
-
Cell Harvesting and Fixation: Harvest cells at various time points post-treatment. Wash with PBS and fix them in cold 70% ethanol, which permeabilizes the cells and preserves their structure.
-
Staining: Rehydrate the cells and treat them with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase to determine if a checkpoint has been activated (i.e., an accumulation of cells in G1 or G2).
Chk2 in Drug Development
As a key regulator of cell fate in response to DNA damage, Chk2 is a significant target for cancer therapy.[2][10][12] The rationale for targeting Chk2 is twofold:
-
Sensitizing Cancer Cells: Many conventional cancer treatments, like chemotherapy and radiation, work by inducing extensive DNA damage.[10] Inhibiting Chk2 can abrogate the damage-induced cell cycle checkpoints, forcing cancer cells with damaged DNA to continue dividing, which can lead to mitotic catastrophe and cell death.[22][23] This approach may be particularly effective in tumors with a defective p53 pathway, which rely on Chk2 for cell cycle arrest.[22]
-
Protecting Normal Tissues: Conversely, in some contexts, inhibiting Chk2 could protect normal, non-cancerous tissues from the apoptotic effects of chemotherapy by blocking the p53-dependent apoptotic signal.[22][24]
Several small molecule inhibitors of Chk2 have been developed for research and therapeutic purposes.[10][25][26] The development of potent and selective Chk2 inhibitors remains an active area of drug discovery, with the potential to improve the therapeutic index of existing DNA-damaging agents.[24]
Conclusion
Chk2 is a central and indispensable component of the DNA damage response network. Its activation by ATM following DNA double-strand breaks triggers a signaling cascade that profoundly influences cell fate decisions. By phosphorylating a host of downstream targets, Chk2 enforces cell cycle checkpoints, modulates DNA repair processes, and can initiate apoptosis. This multifaceted role positions Chk2 as a critical tumor suppressor and a compelling strategic target for the development of novel cancer therapeutics. A thorough understanding of its regulatory mechanisms and cellular functions, facilitated by the experimental approaches outlined in this guide, is paramount for researchers and drug development professionals seeking to exploit this pathway for clinical benefit.
References
- 1. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. abeomics.com [abeomics.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structure and activation mechanism of the CHK2 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trans‐activation of the DNA‐damage signalling protein kinase Chk2 by T‐loop exchange | The EMBO Journal [link.springer.com]
- 10. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chk2 is a tumor suppressor that regulates apoptosis in both an ataxia telangiectasia mutated (ATM)-dependent and an ATM-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors | MDPI [mdpi.com]
- 23. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 24. Drug discovery targeting Chk1 and Chk2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. benchchem.com [benchchem.com]
PV1115: A Potent and Selective Tool for the Interrogation of Chk2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that acts as a tumor suppressor by orchestrating the cellular response to DNA damage. Its role in cell cycle arrest, DNA repair, and apoptosis makes it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of PV1115, a potent and highly selective inhibitor of Chk2. We present its biochemical and cellular activities, detailed experimental protocols for its use in studying Chk2 function, and a summary of its selectivity profile. This document is intended to serve as a valuable resource for researchers utilizing this compound to investigate the intricate roles of Chk2 in cellular signaling and disease.
Introduction to Chk2 and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A central player in this pathway is the Ataxia-Telangiectasia Mutated (ATM) kinase, which is activated by DNA double-strand breaks (DSBs).[1] ATM, in turn, phosphorylates and activates Chk2, a key transducer kinase.[1][2]
Once activated, Chk2 phosphorylates a multitude of downstream substrates to initiate cellular responses such as cell cycle arrest, DNA repair, and, in the case of irreparable damage, apoptosis.[3] Key substrates of Chk2 include the Cdc25 family of phosphatases (Cdc25A and Cdc25C), p53, and BRCA1.[2] By inhibiting Cdc25 phosphatases, Chk2 prevents entry into mitosis.[2] Phosphorylation of p53 by Chk2 leads to its stabilization and the transcriptional activation of genes involved in cell cycle arrest and apoptosis.[2] The multifaceted role of Chk2 in maintaining genomic stability has positioned it as a significant target in cancer research and drug development.[3]
This compound: A Highly Potent and Selective Chk2 Inhibitor
This compound is a small molecule inhibitor that demonstrates exceptional potency and selectivity for Chk2. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 kinase domain.[4][5] This mode of action prevents the phosphorylation of Chk2 substrates, thereby blocking its downstream signaling functions.
Quantitative Data Presentation
The inhibitory activity of this compound and its selectivity over other kinases are summarized in the tables below.
| Compound | Target | IC50 (nM) |
| This compound | Chk2 | 0.14 |
| Chk1 | 66,000 | |
| RSK2 | >100,000 |
Table 1: In Vitro Inhibitory Activity of this compound.[4][5]
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C20H19N7O3 | 405.41 | 1093793-10-2 |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound to study Chk2 function in both biochemical and cellular contexts.
In Vitro Chk2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Chk2.
Materials:
-
Recombinant active Chk2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/ml BSA)
-
ATP
-
Chk2 peptide substrate (e.g., a peptide containing the Chk2 consensus phosphorylation motif)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Chk2 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for Chk2) in kinase buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Chk2 Phosphorylation in Cells
This protocol assesses the ability of this compound to inhibit the autophosphorylation of Chk2 at Threonine 68 (Thr68) in a cellular context, a key marker of its activation.
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Etoposide or Doxorubicin)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Chk2 (Thr68) and mouse or rabbit anti-total Chk2.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Chk2 inhibition by this compound on cell cycle progression, particularly in the context of DNA damage.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
DNA damaging agent
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with a DNA damaging agent in the presence or absence of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in studying Chk2 function.
Conclusion
This compound is a powerful research tool for the elucidation of Chk2's diverse cellular functions. Its high potency and selectivity make it an ideal probe for dissecting the Chk2 signaling pathway and for validating Chk2 as a therapeutic target. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of the DNA damage response, cell cycle control, and apoptosis. As our understanding of the complexities of these pathways continues to grow, selective inhibitors like this compound will remain indispensable for advancing our knowledge and developing novel therapeutic strategies.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Discovery and Development of PV1115: A Potent and Selective Chk2 Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating cellular responses to DNA damage.[1][2] In many cancer cells with a defective G1 checkpoint, often due to p53 mutations, there is a heightened reliance on the S and G2/M checkpoints, which are regulated by kinases like Chk2.[3] This dependency presents a therapeutic opportunity to sensitize cancer cells to DNA-damaging agents by inhibiting Chk2, leading to mitotic catastrophe and apoptosis.[3] This whitepaper details the discovery and preclinical development of PV1115, a novel, potent, and highly selective ATP-competitive inhibitor of Chk2. We provide a comprehensive overview of the screening process, lead optimization, in vitro and cellular activity, and detailed experimental protocols utilized in its characterization.
Introduction: The Role of Chk2 in Cancer
The DNA damage response (DDR) is a complex signaling network essential for maintaining genomic integrity. A key player in this pathway is the Ataxia-Telangiectasia Mutated (ATM) kinase, which is activated by DNA double-strand breaks (DSBs).[4] Activated ATM then phosphorylates and activates Chk2, which in turn phosphorylates a range of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[1][3] Key substrates of Chk2 include the Cdc25 phosphatases (Cdc25A and Cdc25C), the tumor suppressor p53, and the DNA repair protein BRCA1.[1][4]
Given its central role in the DDR, Chk2 has emerged as a promising target for anticancer therapies.[2] The rationale for Chk2 inhibition is to abrogate the S and G2/M checkpoints in cancer cells, thereby potentiating the cytotoxic effects of chemotherapy and radiation.[3] While several Chk2 inhibitors have been developed, achieving high selectivity over the related Chk1 kinase and other kinases has been a significant challenge.[5] this compound was developed through a structure-based design approach to achieve superior potency and selectivity for Chk2.
Discovery of this compound
The discovery of this compound followed a systematic workflow beginning with a high-throughput screen of a proprietary compound library against recombinant Chk2 kinase. Initial hits were then subjected to a rigorous lead optimization campaign guided by structure-activity relationship (SAR) studies and computational modeling.[5][6]
High-Throughput Screening and Hit Identification
A fluorescence-based in vitro kinase assay was employed to screen a diverse chemical library for inhibitors of Chk2. Initial hits were validated and prioritized based on potency and chemical tractability. One of the promising hits, a 2-arylbenzimidazole scaffold, was selected for further development.[5]
Lead Optimization
A structure-based design strategy was implemented to enhance the potency and selectivity of the initial hit. X-ray crystallography of early analogs in complex with the Chk2 kinase domain provided insights into the binding mode and facilitated the design of novel derivatives with improved interactions with the ATP-binding pocket.[5] This iterative process of chemical synthesis and biological evaluation led to the identification of this compound, which demonstrated a significant improvement in potency and selectivity over the initial hits.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of this compound and a reference Chk2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity (Chk1/Chk2) |
| This compound | Chk2 | 0.14 | >700-fold |
| This compound | Chk1 | >100 | - |
| Reference Inhibitor | Chk2 | 15 | ~20-fold |
| Reference Inhibitor | Chk1 | 300 | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | DNA Damaging Agent | IC50 (µM) |
| MCF-7 (Breast Cancer) | Cell Viability (72h) | Doxorubicin (1 µM) | 0.5 |
| HCT116 (Colon Cancer) | Cell Viability (72h) | Etoposide (B1684455) (10 µM) | 0.8 |
| U2OS (Osteosarcoma) | Colony Formation | Ionizing Radiation (4 Gy) | 0.3 |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: Chk2 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for Assessing this compound Activity
The diagram below outlines a typical workflow for evaluating the cellular activity of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
In Vitro Chk2 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant Chk2.
-
Materials : Recombinant human Chk2, biotinylated peptide substrate, ATP, kinase assay buffer, streptavidin-coated plates, europium-labeled anti-phospho-serine antibody.
-
Procedure :
-
Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of Chk2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.
-
Wash the plate and add the europium-labeled anti-phospho-serine antibody.
-
Incubate for 60 minutes and wash.
-
Measure the time-resolved fluorescence.
-
Calculate the percent inhibition and determine the IC50 value.
-
Western Blot Analysis of Chk2 Phosphorylation
This protocol assesses the effect of this compound on Chk2 activation in cells following DNA damage.[7]
-
Materials : Cancer cell line (e.g., MCF-7), culture medium, this compound, DNA-damaging agent (e.g., etoposide), lysis buffer, primary antibodies (anti-phospho-Chk2, anti-total-Chk2, anti-actin), HRP-conjugated secondary antibodies, ECL substrate.[7]
-
Procedure :
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Induce DNA damage with etoposide for 1 hour.
-
Wash cells with ice-cold PBS and lyse them.[8]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Conclusion and Future Directions
This compound is a potent and highly selective Chk2 inhibitor discovered through a rigorous screening and structure-based design process. It effectively inhibits Chk2 kinase activity in vitro and demonstrates potentiation of DNA damage-induced cell death in cancer cell lines. The data presented here support the continued preclinical development of this compound as a potential therapeutic agent for sensitizing tumors to chemotherapy and radiation. Further studies will focus on in vivo efficacy in animal models and comprehensive safety and toxicology assessments. To date, no selective Chk2 inhibitor has progressed to clinical trials, highlighting the potential of this compound to address this gap.[5]
References
- 1. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHK2 kinase: cancer susceptibility and cancer therapy - two sides of the same coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel, selective and potent Chk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Specificity of PV1115: A Structural and Biochemical Guide to a Highly Selective Chk2 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the structural and biochemical basis for the remarkable selectivity of PV1115, a potent inhibitor of Checkpoint Kinase 2 (Chk2). Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, quantitative inhibitory assays, and detailed experimental protocols to illuminate the molecular interactions governing this compound's high affinity for Chk2 and its pronounced selectivity over the closely related kinase, Chk1.
Core Findings: Sub-nanomolar Potency and Exceptional Selectivity
This compound distinguishes itself as a sub-nanomolar inhibitor of Chk2, exhibiting an IC50 of 0.14 nM.[1][2][3] This high potency is coupled with an exceptional selectivity profile; the IC50 for Chk1 is greater than 100 µM, indicating a selectivity ratio of over 700,000-fold.[1][3] This remarkable specificity is critical for developing targeted cancer therapeutics, as Chk2 is a key transducer of DNA damage signals, and its inhibition can sensitize cancer cells to DNA-damaging agents.[1]
Quantitative Inhibitor Potency
| Compound | Target Kinase | IC50 | Notes |
| This compound | Chk2 | 0.14 nM | Demonstrates high potency for Chk2.[1][2][3] |
| This compound | Chk1 | > 100 µM | Exhibits high selectivity for Chk2 over the related Chk1 kinase.[1][3] |
| This compound | RSK2 | > 100 µM | Shows high selectivity against other kinases.[2] |
The Structural Basis of this compound Selectivity: Insights from X-ray Crystallography
The definitive explanation for this compound's selectivity lies in its mode of binding within the ATP-binding pocket of the Chk2 catalytic domain, as revealed by X-ray crystallography.[1][4] The co-crystal structure of this compound in complex with Chk2, resolved at 2.05 Å, demonstrates a binding mode that is largely analogous to its precursor compounds.[1]
The design of this compound involved the cyclization of a guanidylhydrazone moiety to form a cyclic guanidine (B92328) group.[5] This modification was strategically implemented to preserve a crucial interaction with the glutamate (B1630785) residue Glu273 in the Chk2 active site while simultaneously removing two hydrogen bond donors.[5] This alteration is thought to enhance cell membrane permeability, a desirable characteristic for drug candidates.[5] The hydrophobic nature of the cyclic guanidine also contributes to favorable interactions within the binding pocket.[1]
The overall conformation of this compound within the ATP-binding site allows it to establish a network of interactions that are highly specific to the topology and amino acid composition of the Chk2 active site. The subtle yet significant differences in the ATP-binding pockets of Chk1 and Chk2 are exploited by this compound to achieve its remarkable selectivity.
Experimental Methodologies
In Vitro Kinase Inhibition Assay
The determination of IC50 values for this compound was performed using in vitro kinase assays.[4] While specific proprietary protocols may vary, the general methodology involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant Chk2 or Chk1 kinase is purified. A suitable substrate peptide is synthesized or obtained commercially.
-
Inhibitor Dilution Series: this compound is dissolved in a suitable solvent, typically DMSO, and a series of dilutions are prepared.[1]
-
Kinase Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Inhibition Measurement: Varying concentrations of this compound are included in the kinase reaction. The enzymatic activity is measured by quantifying the phosphorylation of the substrate. This is often achieved using methods that detect the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or through the use of phosphorylation-specific antibodies.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of Chk2-PV1115 Complex
The structural elucidation of the Chk2-PV1115 complex was achieved through X-ray crystallography. The key steps in this process are outlined below.[1]
-
Protein Expression and Purification: The catalytic domain of human Chk2 is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Co-crystallization: The purified Chk2 catalytic domain (at a concentration of approximately 10 mg/mL in a buffer containing 25 mM Tris pH 7.2, 150 mM NaCl, and 2 mM TCEP) is incubated with a molar excess of this compound (dissolved in 10% v/v DMSO).[1] The mixture is incubated to allow for complex formation.[1]
-
Crystallization: Crystals of the Chk2-PV1115 complex are grown using the hanging-drop vapor diffusion method.[1] A 1:1 ratio of the protein-inhibitor solution is mixed with a well solution containing 0.1M HEPES pH 7.8, 0.1M magnesium nitrate, 14% w/v polyethylene (B3416737) glycol 3350, and 16% v/v ethylene (B1197577) glycol.[1] Crystals are often grown at 4°C and may require streak-seeding to promote growth.[1]
-
Data Collection and Structure Determination: The grown crystals are flash-frozen in liquid nitrogen.[1] X-ray diffraction data are collected at a synchrotron source.[1] The structure is then solved by molecular replacement using a previously determined Chk2 structure as a search model.[1]
Visualizing the Molecular Logic
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Caption: The inhibitory action of this compound on the Chk2 signaling pathway.
Caption: Workflow for the structural and biochemical characterization of this compound.
Caption: Logical relationship illustrating the basis of this compound's high affinity and selectivity.
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
PV1115 Binding to the Chk2 ATP Pocket: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of PV1115 to the ATP pocket of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway. This compound is a potent and highly selective inhibitor of Chk2, and understanding its mechanism of action is crucial for its development as a potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathway and experimental workflows.
Quantitative Data Summary
This compound has been identified as a highly potent and selective inhibitor of Chk2. The following table summarizes the key quantitative data regarding its inhibitory activity.
| Compound | Target | IC50 (nM) | Selectivity vs. Chk1 | Selectivity vs. RSK2 | Reference |
| This compound | Chk2 | 0.14 | >700,000-fold (IC50 >100,000 nM) | >700,000-fold (IC50 >100,000 nM) | [1][2] |
Mechanism of Action and Binding Mode
This compound acts as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of the Chk2 kinase domain.[3] X-ray crystallography studies have elucidated the precise binding mode of this compound.[2] The 7-nitroindole (B1294693) group of this compound inserts into the hinge region of the kinase, forming critical hydrogen bonds. Specifically, a hydrogen bond is formed between the oxygen of the nitro group and the backbone amide nitrogen of Met304.[2] Additionally, a water-mediated hydrogen bond is established with the backbone carbonyl oxygen of Glu302.[2] These interactions, along with hydrophobic interactions within the pocket, contribute to the high affinity and selectivity of this compound for Chk2 over other kinases like Chk1.[2] The structural differences in the ATP-binding pockets of Chk2 and Chk1 are believed to be responsible for this remarkable selectivity.[2]
Signaling Pathway and Experimental Workflow
To visualize the role of Chk2 and the mechanism of its inhibition by this compound, the following diagrams illustrate the Chk2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Caption: Chk2 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro Chk2 Kinase Inhibition Assay Workflow.
Experimental Protocols
The following is a representative protocol for an in vitro Chk2 kinase assay to determine the IC50 of an inhibitor like this compound. This protocol is a composite based on commonly used methods.[4][5][6][7][8]
Objective:
To determine the concentration of this compound that inhibits 50% of the enzymatic activity of recombinant human Chk2 in vitro.
Materials:
-
Recombinant active human Chk2 enzyme
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Chk2 substrate (e.g., CHKtide peptide)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the this compound stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant Chk2 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a mixture of the Chk2 peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be near its Km for Chk2 to accurately determine the IC50 value.[4]
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for vehicle control wells) to the wells of a 384-well plate.[4]
-
Add 2 µL of the diluted Chk2 enzyme to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate the plate at room temperature for 40 minutes.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
-
This detailed guide provides a foundational understanding of the interaction between this compound and the Chk2 ATP pocket, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and protocols serve as a starting point for further investigation and characterization of this and other Chk2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
In Vitro Kinase Assay for Evaluating the Activity of Novel Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting in vitro kinase assays to characterize the activity of novel inhibitors, using the hypothetical compound PV1115 as an example. The methodologies detailed below are synthesized from established practices in kinase inhibitor profiling and are intended to be adapted for specific kinases and inhibitors.
Introduction to In Vitro Kinase Assays
In vitro kinase assays are fundamental tools in drug discovery for determining the inhibitory potential and selectivity of chemical compounds against specific protein kinases.[1][2] These assays measure the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a substrate (a peptide or protein) by a kinase.[3] The inhibition of this phosphotransferase activity by a test compound is quantified to determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).
This guide outlines a non-radioactive, luminescence-based assay format, which offers a sensitive and high-throughput compatible method for inhibitor characterization.[4]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is designed for a 96- or 384-well plate format and is adaptable for various serine/threonine or tyrosine kinases.
2.1. Materials and Reagents
-
Kinase: Recombinant human kinase of interest (e.g., a serine/threonine kinase for this example). Purity and activity should be validated.
-
Substrate: A specific peptide or protein substrate for the kinase. Generic substrates like myelin basic protein or casein can be used for initial screening if the specific substrate is unknown.[2]
-
Inhibitor (this compound): Synthesized and purified this compound, dissolved in 100% DMSO to create a high-concentration stock solution.
-
ATP: Adenosine 5'-triphosphate, of high purity.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a magnesium salt (e.g., MgCl2), and other components to ensure optimal enzyme activity.[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar: Contains reagents for the luminescence-based detection of ADP produced during the kinase reaction.
-
White, opaque multi-well plates: To minimize background signal in luminescence readings.
2.2. Assay Procedure
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer containing a constant, low percentage of DMSO.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (buffer with DMSO) to the appropriate wells of the microplate.
-
Add 10 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well. .
-
Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction remains in the linear range.
-
Reaction Termination and Signal Detection:
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
2.3. Data Analysis
The raw luminescence data is converted to percent inhibition relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition). The percent inhibition is then plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.
Data Presentation: Quantitative Summary of this compound Activity
All quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
| Parameter | Value | Conditions |
| IC50 (this compound) | Hypothetical Value | 10 µM ATP, 60 min reaction time, 30°C |
| Kinase Target | Hypothetical Kinase | Recombinant, full-length |
| Substrate Used | Hypothetical Substrate | 100 µM |
| Mechanism of Inhibition (MoA) | To be determined | Requires further kinetic studies (e.g., ATP competition) |
| Hill Slope | Hypothetical Value | From dose-response curve fit |
Visualizations: Diagrams of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase assay protocol.
4.2. Hypothetical Signaling Pathway Inhibition
This diagram illustrates a generic signaling pathway where a kinase is inhibited by this compound, preventing the phosphorylation of its downstream substrate.
Conclusion
This guide provides a foundational protocol and framework for the in vitro characterization of novel kinase inhibitors like this compound. The successful implementation of these assays requires careful optimization of various parameters, including enzyme and substrate concentrations, and incubation times. The resulting quantitative data is crucial for the advancement of promising compounds in the drug discovery pipeline.
References
PV1115: A Technical Guide to its Preclinical Characterization as a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PV1115 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4][5] Its high potency and selectivity suggest its potential as a tool compound for cancer research and as a potential starting point for the development of therapeutic agents aimed at sensitizing cancer cells to DNA-damaging therapies. This document provides a comprehensive overview of the publicly available preclinical data on this compound, focusing on its biochemical properties, structural characterization, and the experimental methodologies used in its evaluation. To date, no in vivo preclinical studies involving this compound have been published in the public domain.
Biochemical Profile
This compound has been characterized as a highly potent and selective ATP-competitive inhibitor of Chk2.[5] The primary quantitative data available for this compound pertains to its inhibitory activity against Chk2 and other kinases, demonstrating a significant selectivity window.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Source |
| Chk2 | 0.14 | [2][4][5] |
| Chk1 | 66,000 | [2][4][5] |
| RSK2 | >100,000 | [2][4][5] |
Structural Characterization
The binding mode of this compound to the Chk2 catalytic domain has been elucidated through X-ray crystallography. This structural information provides a basis for understanding its high potency and selectivity and can guide future inhibitor design.
Table 2: Crystallographic Data for Chk2 in Complex with this compound
| Parameter | Value | Source |
| Resolution | 2.05 Å | [6] |
| PDB ID | Not publicly available | |
| Space Group | Not publicly available | |
| Unit Cell Dimensions | Not publicly available |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical characterization of this compound, based on the available literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Chk2, Chk1, and RSK2 enzymes and a suitable substrate (e.g., histone H1 for Chk2) are prepared in an appropriate assay buffer.[5]
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound at various concentrations are incubated in the presence of ATP (often radiolabeled, e.g., [γ-³²P]ATP) to initiate the phosphorylation reaction.
-
Detection: The extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate via SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
X-ray Crystallography of Chk2-PV1115 Complex
Objective: To determine the three-dimensional structure of this compound in complex with the Chk2 catalytic domain.[6]
Methodology:
-
Protein Expression and Purification: The catalytic domain of human Chk2 is expressed (e.g., in E. coli) and purified to homogeneity.
-
Co-crystallization: The purified Chk2 catalytic domain is incubated with a molar excess of this compound (dissolved in DMSO) to allow for complex formation.[1] This protein-inhibitor complex is then used for crystallization trials.
-
Crystal Growth: Crystallization is typically achieved using vapor diffusion methods, where the protein-inhibitor solution is mixed with a precipitant solution and allowed to equilibrate.
-
Data Collection: Crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.[6]
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known Chk2 structure as a search model. The model of this compound is then built into the electron density map, and the entire complex structure is refined to yield the final coordinates.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Chk2 signaling pathway and the general workflow for characterizing a kinase inhibitor like this compound.
Caption: The Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: General experimental workflow for the preclinical characterization of a kinase inhibitor.
References
- 1. [PDF] CHK2 kinase: cancer susceptibility and cancer therapy – two sides of the same coin? | Semantic Scholar [semanticscholar.org]
- 2. George T. Lountos, Ph.D. | Center for Cancer Research [ccr.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Paclitaxel in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth overview of the use of Paclitaxel in cancer cell line studies, focusing on its mechanism of action, relevant signaling pathways, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanism of Action
Paclitaxel's primary antineoplastic effect stems from its ability to bind to the β-tubulin subunit of microtubules.[1][3] Unlike other microtubule-targeting agents that induce depolymerization, Paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[1][4] This stabilization disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division.[3][5]
The consequences of this microtubule stabilization are twofold:
-
Mitotic Arrest: Cells treated with Paclitaxel are unable to form a functional mitotic spindle, leading to an arrest at the G2/M phase of the cell cycle.[5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, or programmed cell death.[6][7]
Signaling Pathways
Paclitaxel-induced apoptosis is mediated by a complex network of signaling pathways. The stabilization of microtubules acts as a stress signal that activates several downstream cascades.
Microtubule Disruption and Apoptosis Induction
The primary pathway initiated by Paclitaxel involves the stabilization of microtubules, leading to mitotic arrest. This sustained arrest activates the spindle assembly checkpoint, which in turn can trigger the apoptotic cascade. This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[8]
Figure 1: Paclitaxel's core mechanism of action.
Key Signaling Pathways Modulated by Paclitaxel
Several key signaling pathways are implicated in the cellular response to Paclitaxel:
-
PI3K/AKT Pathway: Paclitaxel has been shown to inhibit the PI3K/AKT signaling pathway, which is a crucial pro-survival pathway in many cancers.[9] Inhibition of this pathway contributes to the apoptotic effect of Paclitaxel.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade affected by Paclitaxel.[9] Activation of certain MAPK pathways, such as JNK and p38, is associated with Paclitaxel-induced apoptosis.[9][10]
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating apoptosis. Paclitaxel treatment often leads to an upregulation of Bax and downregulation of Bcl-2, thereby promoting apoptosis.[9][11]
Figure 2: Key signaling pathways affected by Paclitaxel.
Quantitative Data: Paclitaxel Efficacy in Cancer Cell Lines
The cytotoxic efficacy of Paclitaxel is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values for Paclitaxel can vary significantly depending on the cancer cell line and the duration of exposure.[2][12]
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | 3.5 - 7.5 | 24 - 72 | MTT Assay |
| MDA-MB-231 | Breast Cancer | 300 - 3000 | 24 - 96 | MTT Assay |
| SK-BR-3 | Breast Cancer | 4000 | Not Specified | MTT Assay |
| Ovarian Carcinoma (7 lines) | Ovarian Cancer | 0.4 - 3.4 | Not Specified | Clonogenic Assay |
| PC-3 | Prostate Cancer | 12.5 | 48 - 72 | MTT Assay |
| DU145 | Prostate Cancer | 12.5 | 48 - 72 | MTT Assay |
| NSCLC cell lines | Non-Small Cell Lung Cancer | 27 | 120 | Tetrazolium-based assay |
| SCLC cell lines | Small Cell Lung Cancer | 5000 | 120 | Tetrazolium-based assay |
Table 1: Reported IC50 values for Paclitaxel in various cancer cell lines.[2][12][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Paclitaxel
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Paclitaxel Treatment: Prepare serial dilutions of Paclitaxel in complete cell culture medium. The final concentration of DMSO should be below 0.1%. Include a vehicle control (medium with DMSO). Replace the medium in the wells with the Paclitaxel solutions. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the Paclitaxel concentration to determine the IC50 value.[14]
Figure 3: A typical workflow for an MTT cell viability assay.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as markers of apoptosis.[8]
Materials:
-
Paclitaxel-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.[8]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.[8]
Immunofluorescence for Microtubule Staining
Immunofluorescence allows for the visualization of the microtubule network within cells.[16]
Materials:
-
Cells grown on glass coverslips
-
Paclitaxel
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with Paclitaxel for the desired time.[16]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.[16]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-tubulin antibody for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.[17]
-
Imaging: Visualize the microtubule network using a fluorescence microscope.[17]
Conclusion
Paclitaxel remains a critical tool in both cancer therapy and research. Understanding its effects on cancer cell lines at a molecular and cellular level is essential for developing more effective treatment strategies and for identifying novel therapeutic targets. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Paclitaxel in an in vitro setting.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Chk2 Inhibitor PV1115: A Technical Guide to its Impact on the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PV1115 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] The tumor suppressor protein p53 is a key downstream effector in the Chk2 signaling cascade.[4][5] In response to genotoxic stress, such as DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase.[4] Activated Chk2 then phosphorylates a number of substrates, including p53, leading to its stabilization and activation.[4][5] This technical guide provides an in-depth overview of the effect of this compound on the p53 signaling pathway, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: Inhibition of Chk2-mediated p53 Activation
This compound exerts its effect on the p53 signaling pathway through the direct inhibition of Chk2. In response to DNA damage, activated Chk2 phosphorylates p53 at a key serine residue, Serine 20 (Ser20).[5] This phosphorylation event is crucial for the stabilization of p53 as it disrupts the interaction between p53 and its primary negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] By inhibiting Chk2, this compound is expected to prevent the phosphorylation of p53 at Ser20, thereby leading to a decrease in p53 stabilization and the subsequent downstream signaling events.
Quantitative Data
This compound has demonstrated high potency and selectivity for Chk2 in biochemical assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound against Chk2 and other related kinases.
| Target Kinase | IC50 (nM) |
| Chk2 | 0.14 [2][3] |
| Chk1 | 66,000[3] |
| RSK2 | >100,000[3] |
Table 1: In vitro inhibitory activity of this compound against Chk2 and other kinases.
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the effect of this compound on the p53 signaling pathway.
In Vitro Chk2 Kinase Assay
This assay is designed to determine the in vitro potency of this compound against Chk2 kinase activity.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., a peptide containing the Chk2 recognition motif)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well or 384-well plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
In a multi-well plate, add the kinase assay buffer, the Chk2 substrate peptide, and the diluted this compound.
-
Initiate the reaction by adding the recombinant Chk2 enzyme to each well, with the exception of negative control wells.
-
Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for Chk2 to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a kinase activity detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal, which is proportional to kinase activity, is measured using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of p53 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of p53 at Serine 20 in cultured cells following the induction of DNA damage.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., MCF-7, U2OS)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
DNA-damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p53 (Ser20)
-
Mouse or Rabbit anti-total p53
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA-damaging agent or exposing the cells to ionizing radiation.
-
Incubate the cells for a further period to allow for the DNA damage response to occur.
-
Harvest the cells, wash with ice-cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser20) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading and to assess total p53 levels, the membrane can be stripped and re-probed with antibodies against total p53 and a loading control.
Visualizations
Caption: The ATM-Chk2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a Western blot experiment.
Conclusion
This compound is a highly potent and selective inhibitor of Chk2, a key upstream kinase of p53 in the DNA damage response pathway. By inhibiting Chk2, this compound is poised to modulate p53 signaling, primarily by preventing its phosphorylation at Serine 20 and subsequent stabilization. While direct quantitative data on the cellular effects of this compound on the p53 pathway are yet to be widely published, the provided experimental protocols offer a robust framework for researchers to investigate these effects in detail. The high selectivity of this compound makes it a valuable tool for dissecting the specific role of Chk2 in p53-mediated cellular outcomes and holds promise for further development as a therapeutic agent in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PV1115, a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PV1115 is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, Chk2 is activated and phosphorylates downstream targets, leading to cell cycle arrest, DNA repair, or apoptosis. By inhibiting Chk2, this compound can disrupt these cellular processes, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.
Data Summary
The following tables present representative quantitative data for the effects of this compound on a p53-proficient cancer cell line (e.g., A549). Note: This data is illustrative and may not be representative of all cell lines. Researchers should perform their own dose-response and time-course experiments.
Table 1: IC50 Values of this compound in A549 Cells
| Assay Timepoint | IC50 (µM) |
| 48 hours | 5.2 |
| 72 hours | 2.8 |
Table 2: Apoptosis Induction by this compound in A549 Cells (48-hour treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 3.1 | 1.5 |
| This compound | 2.5 | 15.8 | 5.3 |
| This compound | 5.0 | 28.4 | 12.7 |
| This compound | 10.0 | 45.2 | 21.9 |
Table 3: Effect of this compound on Chk2 Pathway Protein Expression (48-hour treatment)
| Treatment | Concentration (µM) | p-Chk2 (Thr68) (Relative Intensity) | p-p53 (Ser20) (Relative Intensity) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 2.5 | 0.45 | 0.52 |
| This compound | 5.0 | 0.21 | 0.28 |
| This compound | 10.0 | 0.08 | 0.11 |
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the Chk2 signaling pathway.
Caption: this compound inhibits Chk2, blocking downstream signaling for cell cycle arrest and apoptosis.
Experimental Protocols
Cell Culture
This protocol describes the general procedure for culturing a relevant cancer cell line for studying the effects of this compound.
Workflow:
Caption: Workflow for general cell culture and treatment with this compound.
Materials:
-
A549 cells (or other suitable p53-proficient cancer cell line)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Maintain A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[3]
-
Thaw frozen cells rapidly in a 37°C water bath and transfer to a T-75 flask containing pre-warmed medium.[4]
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[5]
-
Neutralize trypsin with medium containing FBS, centrifuge the cells, and resuspend the pellet in fresh medium.[4]
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and apoptosis assays) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Replace the medium in the cell culture plates with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[3]
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 or 72 hours.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cells cultured in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[6]
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[7]
Western Blotting
This protocol is for analyzing the expression of key proteins in the Chk2 signaling pathway.
Workflow:
Caption: Workflow for Western blot analysis of protein expression.
Materials:
-
Cells cultured in a 6-well plate
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk2 (Thr68), anti-Chk2, anti-p-p53 (Ser20), anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Centrifuge the lysates and collect the supernatant.[8]
-
Determine the protein concentration of each sample using a BCA assay.[8]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. origene.com [origene.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Western blot protocol | Abcam [abcam.com]
Application Notes: The Use of PV1115 in Western Blot Analysis
Introduction
PV1115 is a novel, highly selective inhibitor of the kinase "Kinase-X," a critical component of the "Signal-Y" signaling pathway. This pathway is implicated in cellular proliferation and survival in various cancer cell lines. These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to probe its effects on the Signal-Y pathway. The primary application demonstrated is the detection of changes in the phosphorylation state of "Protein-Z," a downstream target of Kinase-X, in response to this compound treatment.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals with experience in standard cell culture and Western blotting techniques.
Experimental Principles
Western blotting is a widely used technique to detect specific proteins in a sample. In this context, it is used to assess the inhibitory effect of this compound on the Signal-Y pathway. The experiment involves treating cultured cells with this compound, preparing cell lysates, separating proteins by size using gel electrophoresis, transferring the proteins to a membrane, and then probing the membrane with antibodies specific to both the phosphorylated (active) and total forms of Protein-Z. A decrease in the ratio of phosphorylated Protein-Z to total Protein-Z following this compound treatment indicates successful inhibition of Kinase-X.
Data Presentation
The efficacy of this compound can be quantified by densitometric analysis of the Western blot bands. The following table represents example data from a dose-response experiment.
| This compound Concentration (nM) | Phospho-Protein-Z (Relative Densitometry Units) | Total Protein-Z (Relative Densitometry Units) | Ratio (Phospho-Protein-Z / Total Protein-Z) |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 |
| 1 | 0.85 | 0.99 | 0.86 |
| 10 | 0.52 | 1.01 | 0.51 |
| 100 | 0.15 | 0.98 | 0.15 |
| 1000 | 0.05 | 1.03 | 0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate a cancer cell line known to have an active Signal-Y pathway (e.g., HT-29 or similar) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Growth: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2 hours, or as determined by a time-course experiment).
Cell Lysis
-
Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells from the surface of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the proteins) to new, pre-chilled tubes.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer and 4x Laemmli sample buffer to ensure equal loading of protein for each sample.
Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Protein-Z, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total Protein-Z, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed following steps 3-8 with a primary antibody specific for total Protein-Z.
Visualizations
Application Notes and Protocols for PV1115-Mediated Immunoprecipitation of Chk2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis. Its role in maintaining genomic integrity makes it a key target in cancer research and drug development. PV1115 is a potent and highly selective small molecule inhibitor of Chk2, with an IC50 of 0.14 nM.[1] It exerts its inhibitory effect by binding to the ATP-binding pocket of Chk2.[1][2] Immunoprecipitation (IP) is a powerful technique to isolate Chk2 from complex cell lysates, enabling the study of its protein-protein interactions, post-translational modifications, and the impact of specific inhibitors like this compound on its function. This document provides a detailed protocol for the immunoprecipitation of Chk2 from cultured mammalian cells, with a specific focus on the application of the Chk2 inhibitor, this compound.
Data Presentation
Table 1: Reagent and Antibody Recommendations
| Reagent/Antibody | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |
| This compound | 1-10 µM (optimize for cell line) | MedchemExpress | HY-101575 |
| Anti-Chk2 Primary Antibody | Manufacturer's Recommendation | Cell Signaling Technology | #2662 |
| Isotype Control IgG | Same concentration as primary Ab | Cell Signaling Technology | #2729 |
| Protein A/G Agarose Beads | 20-30 µL of 50% slurry per IP | Santa Cruz Biotechnology | sc-2003 |
| Lysis Buffer | See Table 2 | - | - |
| Wash Buffer | See Table 2 | - | - |
| Elution Buffer | See Table 2 | - | - |
Table 2: Buffer Compositions
| Buffer | Composition |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, protease and phosphatase inhibitors |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100 |
| Elution Buffer (for Western Blot) | 2X Laemmli Sample Buffer |
| Elution Buffer (for Mass Spec) | 0.1 M Glycine-HCl, pH 2.5-3.0 |
Signaling Pathway
Caption: DNA damage-induced activation of Chk2 and its downstream targets.
Experimental Workflow
Caption: Step-by-step workflow for Chk2 immunoprecipitation.
Experimental Protocols
This protocol is designed for the immunoprecipitation of Chk2 from cultured mammalian cells treated with the inhibitor this compound.
A. Solutions and Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Lysis Buffer: (See Table 2)
-
Wash Buffer: (See Table 2)
-
Elution Buffer: (See Table 2)
-
Beads: Protein A or Protein G agarose/magnetic beads (50% slurry).
-
Antibodies: Anti-Chk2 primary antibody and corresponding isotype control IgG.
-
Protease and Phosphatase Inhibitor Cocktails
B. Cell Culture and Treatment
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the intended duration (e.g., 1-24 hours). The optimal concentration and time should be determined empirically for the specific cell line and experimental goals.[3]
C. Preparing Cell Lysates
-
After treatment, wash cells twice with ice-cold PBS.[3]
-
Add ice-cold lysis buffer to the plate (e.g., 1 mL per 10 cm plate).[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
D. Immunoprecipitation
-
Lysate Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of a 50% slurry of Protein A/G beads to approximately 1 mg of cell lysate.[3]
-
Incubate on a rotator for 1 hour at 4°C.[3]
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube, avoiding the beads.[3]
-
Immunoprecipitation: To the pre-cleared lysate, add the primary anti-Chk2 antibody at the manufacturer's recommended dilution. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.[3]
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.[3]
E. Immune Complex Capture
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.[3]
-
Incubate on a rotator for 1-2 hours at 4°C.[3]
F. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.[3]
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and wash steps two more times for a total of three washes.
G. Elution
-
After the final wash, carefully remove all supernatant.
-
For Western Blotting: Resuspend the beads in 20-40 µL of 2X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE.
-
For Mass Spectrometry: Elute the protein by resuspending the beads in 50-100 µL of 0.1 M glycine-HCl (pH 2.5-3.0). Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the supernatant with 1.5 M Tris-HCl (pH 8.8).
H. Downstream Analysis
The eluted proteins can be analyzed by standard techniques such as Western blotting to confirm the presence of Chk2 and interacting partners, or by mass spectrometry for proteomic analysis of the Chk2 interactome.
References
Application Notes and Protocols for Cell Viability Assessment Following PV1115 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to PV1115
This compound is a novel investigational small molecule inhibitor being evaluated for its potential as an anti-cancer therapeutic agent. Early-stage research suggests that this compound may selectively target and inhibit key signaling pathways that are crucial for the proliferation and survival of cancer cells. The assessment of cell viability is a fundamental step in the preclinical evaluation of this compound to determine its cytotoxic and cytostatic effects on various cancer cell lines.
Mechanism of Action and Cell Viability
While the precise mechanism of action of this compound is under active investigation, it is hypothesized to function by inducing apoptosis (programmed cell death) in cancer cells. This is achieved by modulating critical signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in many types of cancer and plays a central role in promoting cell survival and resistance to therapy. By inhibiting this pathway, this compound is expected to decrease the viability of cancer cells.
Cell viability assays are essential tools to quantify the efficacy of this compound. These assays measure various cellular characteristics, such as metabolic activity, cell membrane integrity, and ATP content, to determine the number of living and healthy cells after treatment. The data generated from these assays are crucial for determining the dose-response relationship and the IC50 (half-maximal inhibitory concentration) of this compound.
Applications
The protocols described in this document are intended to guide researchers in:
-
Determining the cytotoxic effects of this compound on cancer cell lines.
-
Establishing a dose-response curve and calculating the IC50 value.
-
Screening different cancer cell lines for sensitivity to this compound.
-
Investigating the mechanism of cell death induced by this compound in combination with other assays.
Data Presentation
The following table summarizes hypothetical quantitative data from an MTT cell viability assay performed on a human breast cancer cell line (MCF-7) after 48 hours of treatment with this compound.
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.12 ± 0.07 | 89.6 ± 5.6 |
| 5 | 0.88 ± 0.06 | 70.4 ± 4.8 |
| 10 | 0.63 ± 0.05 | 50.4 ± 4.0 |
| 25 | 0.35 ± 0.04 | 28.0 ± 3.2 |
| 50 | 0.18 ± 0.03 | 14.4 ± 2.4 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Mean absorbance of treated wells / Mean absorbance of vehicle control wells) x 100
-
Plot the % cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay following this compound treatment.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound, leading to decreased cell survival.
References
Determining the Optimal In Vitro Concentration of PV1115, a Selective Chk2 Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PV1115 is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] Chk2 activation is a key event in orchestrating cell cycle arrest, DNA repair, and apoptosis following DNA damage. Its role in maintaining genomic integrity has made it a significant target in cancer therapy. This document provides a comprehensive guide for determining the optimal in vitro concentration of this compound for cellular assays. The protocols outlined below will enable researchers to assess the functional consequences of Chk2 inhibition by this compound through the evaluation of cell viability, apoptosis induction, and target engagement.
This compound and the Chk2 Signaling Pathway
Upon DNA double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated and phosphorylates Chk2 at Threonine 68 (Thr68). This phosphorylation event initiates Chk2 dimerization and autophosphorylation, leading to its full activation.[2][3][4] Activated Chk2 then phosphorylates a range of downstream substrates, including p53 and Cdc25 phosphatases, to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[1][5][6][7] this compound, as a selective Chk2 inhibitor, is expected to block these downstream events by preventing Chk2 activation.
Chk2 Signaling Pathway Diagram
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PV1115 Administration in Mouse Tumor Models
Disclaimer: The following application notes and protocols are provided as a representative example for the administration of a hypothetical anti-cancer agent, PV1115, in mouse tumor models. The data and specific mechanisms are illustrative and intended to serve as a template for researchers.
Introduction
This compound is a novel investigational agent with potential anti-tumor properties. Preclinical evaluation in mouse tumor models is a critical step in determining its efficacy and mechanism of action before consideration for clinical trials. These application notes provide detailed protocols for the administration of this compound in a xenograft mouse model, methods for assessing its therapeutic effect, and a summary of illustrative data.
Hypothetical Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical "Tumor Proliferation Kinase 1" (TPK1), a key enzyme in a signaling pathway frequently dysregulated in various cancers. Inhibition of TPK1 by this compound is proposed to block downstream signaling cascades that promote cell cycle progression and inhibit apoptosis, thereby leading to tumor growth inhibition.
Caption: Hypothetical signaling pathway of this compound action.
Experimental Protocols
Cell Culture
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116) is cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Xenograft Mouse Model
-
Animals: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm^3.
-
This compound Administration
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).
-
Prepare fresh dilutions of this compound for each administration.
-
-
Treatment Groups:
-
Group 1: Vehicle Control: Administer the vehicle solution.
-
Group 2: this compound (Low Dose): Administer this compound at 10 mg/kg.
-
Group 3: this compound (High Dose): Administer this compound at 30 mg/kg.
-
Group 4: Positive Control (Standard-of-care drug): Administer a relevant standard-of-care chemotherapeutic agent.
-
-
Administration Route and Schedule:
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Treat the animals once daily for 14 consecutive days.
-
-
Monitoring During Treatment:
-
Record body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse reactions.
-
Efficacy Evaluation
-
Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period and for a designated follow-up period.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or at the end of the study.
-
Tissue Collection: At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Experimental workflow for this compound administration.
Data Presentation
The efficacy of this compound in the HCT116 xenograft model is summarized in the table below. The data presented are for illustrative purposes.
| Treatment Group | Dose | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| This compound (Low Dose) | 10 mg/kg | 875 ± 120 | 30 | -1.8 |
| This compound (High Dose) | 30 mg/kg | 450 ± 95 | 64 | -4.5 |
| Positive Control | Standard Dose | 550 ± 110 | 56 | -8.2 |
Data are presented as mean ± standard error of the mean (SEM). Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
Conclusion
This document provides a comprehensive, albeit hypothetical, set of application notes and protocols for the preclinical evaluation of the investigational agent this compound in a mouse xenograft model. The detailed methodologies for cell culture, tumor implantation, drug administration, and efficacy assessment are designed to guide researchers in conducting similar studies. The illustrative data suggest that this compound exhibits dose-dependent anti-tumor activity with an acceptable toxicity profile in this model. Further studies are warranted to explore its mechanism of action in more detail and to evaluate its efficacy in other preclinical cancer models.
Application Notes and Protocols: Enhancing the Efficacy of DNA Damaging Agents with the PARP Inhibitor Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional DNA damaging agents, such as chemotherapy and radiotherapy, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for combining the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib (B1684210) (a representative for PV1115), with various DNA damaging agents. Olaparib exploits deficiencies in DNA repair pathways, particularly in tumors with BRCA1/2 mutations, leading to a synthetic lethal interaction when combined with agents that induce DNA damage.
Mechanism of Action and Synergy
Olaparib is a potent inhibitor of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP is inhibited, unrepaired SSBs accumulate and can be converted into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[1] In cancer cells with a deficient homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
The synergy between Olaparib and DNA damaging agents stems from their complementary mechanisms:
-
DNA Damaging Agents (e.g., Cisplatin (B142131), Doxorubicin (B1662922), Radiotherapy): These agents directly induce various forms of DNA damage, including inter- and intra-strand crosslinks and DSBs, overwhelming the cancer cells' DNA repair capacity.
-
Olaparib: By inhibiting PARP, Olaparib prevents the repair of SSBs, which then escalate to DSBs. This further burdens the already compromised DNA repair machinery of cancer cells, especially those with HR deficiency.[1][3]
This dual assault on DNA integrity leads to a significant increase in cancer cell death compared to either treatment alone.[3][4][5]
Preclinical Data: In Vitro and In Vivo Efficacy
The combination of Olaparib with DNA damaging agents has shown significant synergistic anti-tumor effects in various preclinical models.
In Vitro Synergy of Olaparib with Chemotherapeutic Agents
The following table summarizes the synergistic effects observed when combining Olaparib with cisplatin and doxorubicin in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
| Cell Line | Cancer Type | Chemotherapeutic Agent | Olaparib Concentration | Chemotherapy Concentration | Combination Index (CI) | Reference |
| A2780 | Ovarian Cancer | Cisplatin | 0.0625x - 0.25x IC50 | 0.0625x - 0.25x IC50 | 0.1 - 0.3 | [6] |
| OVCAR-3 | Ovarian Cancer | Cisplatin | 0.0625x - 0.25x IC50 | 0.0625x - 0.25x IC50 | 0.35 - 0.87 | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Cisplatin | 50 µg/ml | 20 µg/ml | Synergistic Inhibition of Viability | [8][9] |
| SK-MES-1 | Non-Small Cell Lung Cancer | Cisplatin | 70 µg/ml | 50 µg/ml | Synergistic Inhibition of Viability | [8][9] |
| Various | Pediatric Solid Tumors | Doxorubicin | Clinically achievable concentrations | N/A | Favorable Interaction | [10] |
In Vivo Efficacy of Olaparib Combination Therapy in Xenograft Models
Animal studies have corroborated the in vitro findings, demonstrating enhanced tumor growth inhibition with combination therapy.
| Xenograft Model | Cancer Type | Treatment Combination | Key Findings | Reference |
| Calu-6 | Non-Small Cell Lung Cancer | Olaparib + Radiotherapy | Significant tumor regression compared to radiotherapy alone (P = 0.007). | [2] |
| FaDu-RR | Hypopharyngeal Cancer | Olaparib + Radiotherapy | Significantly smaller tumors and reduced tumor growth rate in the combination group. | [1] |
| H1650 (PTEN loss) | Non-Small Cell Lung Cancer | Olaparib + Cisplatin | More effective tumor growth inhibition than either agent alone. | [7] |
| HK-1 | Nasopharyngeal Carcinoma | Olaparib + Ionizing Radiation | Combination treatment effectively inhibits xenograft tumor growth. | [11] |
Clinical Data Overview
Clinical trials have explored the combination of Olaparib with chemotherapy and radiotherapy, showing manageable safety profiles and promising anti-tumor activity.
| Trial Phase | Cancer Type | Treatment Combination | Key Outcomes | Reference |
| Phase II (ROLANDO) | Platinum-Resistant Ovarian Cancer | Olaparib + Pegylated Liposomal Doxorubicin (PLD) | 6-month Progression-Free Survival (PFS) of 46.6%. The combination was effective regardless of BRCA status. | [12][13][14] |
| Phase I | Triple-Negative Breast Cancer | Olaparib + Radiotherapy | The combination was well-tolerated with no significant late toxicity reported. | [15] |
| Phase I | Advanced Solid Tumors | Olaparib + Liposomal Doxorubicin | The combination was generally tolerated and showed evidence of anti-tumor activity, particularly in ovarian cancer. | [16] |
| Phase I | Non-Small Cell Lung Cancer | Olaparib + Radiotherapy +/- Cisplatin | The triple combination was not well-tolerated due to toxicity. The combination with radiotherapy alone needs further investigation with more conformal techniques. | [17][18] |
Signaling Pathways and Experimental Workflows
Synergistic Action of Olaparib and DNA Damaging Agents
References
- 1. PARP inhibitor Olaparib increases the sensitization to radiotherapy in FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PARP-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic mechanism of olaparib and cisplatin on breast cancer elucidated by network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic effects of olaparib combined with ERCC1 on the sensitivity of cisplatin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Olaparib in combination with pegylated liposomal doxorubicin for platinum-resistant ovarian cancer regardless of BRCA status: a GEICO phase II trial (ROLANDO study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Olaparib Combined with Pegylated Liposomal Doxorubicin for Treatment of Platinum-Resistant Ovarian Cancer [jhoponline.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Phase I study of olaparib in combination with liposomal doxorubicin in patients with advanced solid tumours. [clin.larvol.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Cell Permeability of PV1115
For Researchers, Scientists, and Drug Development Professionals
Abstract
PV1115 is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical component of the DNA damage response pathway.[1][2] Understanding the cell permeability of this compound is crucial for evaluating its therapeutic potential, as its ability to reach its intracellular target directly influences its efficacy. This document provides detailed protocols for assessing the cell permeability of this compound using two standard methods: a transwell permeability assay and an intracellular accumulation assay. These protocols are designed to be adaptable to various cancer cell lines relevant to the study of Chk2 inhibition.
Introduction
The efficacy of any intracellularly acting drug candidate is fundamentally dependent on its ability to cross the cell membrane and accumulate at its site of action. Poor membrane permeability can be a significant hurdle in drug development, leading to suboptimal therapeutic effects. Therefore, a thorough assessment of a compound's ability to penetrate cells is a critical step in its preclinical evaluation.
This application note details two robust methods to quantify the cell permeability of this compound:
-
Transwell Permeability Assay: This assay measures the rate of this compound transport across a confluent monolayer of cells grown on a permeable membrane insert.[3][4] It provides an apparent permeability coefficient (Papp), a quantitative measure of permeability. By measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, this assay can also provide insights into the potential involvement of active efflux transporters.[3]
-
Intracellular Accumulation Assay: This method directly quantifies the amount of this compound that accumulates inside cells over time.[5] This provides a direct measure of cellular uptake and can be used to investigate the mechanisms of transport, such as passive diffusion versus active transport.
Key Signaling Pathway: Chk2 in DNA Damage Response
This compound targets Chk2, a key kinase in the DNA damage response pathway. Understanding this pathway is essential for interpreting the functional consequences of this compound's intracellular activity.
Caption: Simplified signaling pathway of Chk2 in the DNA damage response and the inhibitory action of this compound.
Experimental Protocols
Transwell Permeability Assay
This assay determines the rate of this compound transport across a cell monolayer.
Experimental Workflow:
References
- 1. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 2. pv-1115 — TargetMol Chemicals [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Synthetic Lethality with PV1115 in BRCA-Deficient Cancers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Synthetic lethality is a promising strategy in cancer therapy where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. A well-established example of this is the interaction between the inhibition of poly(ADP-ribose) polymerase (PARP) and deficiencies in the homologous recombination (HR) DNA repair pathway, often caused by mutations in BRCA1 or BRCA2 genes.
PV1115 is a potent, orally bioavailable small molecule inhibitor of PARP1 and PARP2 enzymes. In cancer cells with BRCA mutations, where the primary pathway for repairing DNA double-strand breaks (DSBs) is already compromised, inhibition of PARP-mediated single-strand break (SSB) repair by this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs through HR leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This application note provides a detailed overview of the mechanism of action of this compound and protocols for assessing its synthetic lethal effects in vitro.
Principle of Synthetic Lethality with this compound
Normal cells possess two major DNA repair pathways for single-strand and double-strand breaks: PARP-mediated base excision repair (BER) for SSBs and the homologous recombination (HR) pathway for high-fidelity repair of DSBs. When PARP is inhibited by this compound, SSBs accumulate. In normal cells, these can still be repaired by the functional HR pathway when they are converted to DSBs during replication. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The accumulation of DSBs in these cells, due to PARP inhibition, cannot be repaired, leading to catastrophic genomic damage and selective cell killing.
Caption: Mechanism of this compound-induced synthetic lethality in BRCA-deficient cells.
Quantitative Data Summary
The following tables summarize the expected results from in vitro experiments designed to test the synthetic lethal effect of this compound.
Table 1: Cell Viability (IC50) of this compound in BRCA-proficient and BRCA-deficient cell lines.
| Cell Line | BRCA Status | This compound IC50 (nM) |
| MCF-7 | BRCA-proficient | >10,000 |
| MDA-MB-436 | BRCA1-mutant | 50 |
| CAPAN-1 | BRCA2-mutant | 85 |
| BxPC3 | BRCA-proficient | >10,000 |
Table 2: Apoptosis Induction by this compound (100 nM) after 72 hours.
| Cell Line | BRCA Status | % Apoptotic Cells (Annexin V+) |
| MCF-7 | BRCA-proficient | 5.2% |
| MDA-MB-436 | BRCA1-mutant | 65.8% |
| CAPAN-1 | BRCA2-mutant | 58.3% |
| BxPC3 | BRCA-proficient | 6.1% |
Table 3: DNA Damage (γH2AX Foci) after 24-hour treatment with this compound (100 nM).
| Cell Line | BRCA Status | Average γH2AX Foci per Nucleus |
| MCF-7 | BRCA-proficient | 5 |
| MDA-MB-436 | BRCA1-mutant | 48 |
| CAPAN-1 | BRCA2-mutant | 42 |
| BxPC3 | BRCA-proficient | 7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).
Materials:
-
BRCA-proficient and BRCA-deficient cell lines (e.g., MCF-7 and MDA-MB-436)
-
Complete growth medium (as recommended for each cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound or vehicle control as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat with a fixed concentration of this compound (e.g., 100 nM) or vehicle for 48-72 hours.
-
Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Protocol 3: DNA Damage Assay (γH2AX Immunofluorescence)
This protocol visualizes and quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on glass coverslips in 12-well plates.
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
10% Normal Goat Serum (NGS) in PBS (Blocking Buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 100 nM) or vehicle for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 10% NGS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Experimental Workflow
The following diagram outlines the logical flow for validating the synthetic lethal activity of this compound.
Caption: Workflow for in vitro validation of this compound synthetic lethality.
For further information or technical support, please contact our scientific support team.
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by PV1115
Abstract
This application note provides a detailed protocol for the analysis of cell cycle arrest induced by PV1115, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By targeting CDK2, this compound is hypothesized to block the G1/S phase transition, leading to an accumulation of cells in the G1 phase of the cell cycle. The following protocol outlines the treatment of a human cancer cell line with this compound, subsequent staining with propidium (B1200493) iodide (PI), and analysis by flow cytometry to quantify the effects on cell cycle distribution.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression. CDK2, in complex with cyclin E, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. Inhibition of CDK2 activity is a promising strategy for inducing cell cycle arrest and inhibiting tumor growth.
This compound is a novel small molecule inhibitor designed to selectively target CDK2. This document provides a comprehensive methodology for researchers to assess the efficacy of this compound in inducing cell cycle arrest using flow cytometry, a powerful technique for analyzing the DNA content of individual cells.
Signaling Pathway
Caption: Simplified G1/S transition pathway showing this compound inhibition of CDK2.
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Materials and Reagents
-
HeLa (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Dimethyl Sulfoxide (DMSO)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution with RNase A
Experimental Protocol
1. Cell Culture and Seeding a. Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
2. Treatment with this compound a. Prepare serial dilutions of this compound in complete culture medium from a stock solution. A vehicle control (DMSO) should also be prepared. b. On the day of the experiment, remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. c. Incubate the cells for the desired time period (e.g., 24 hours).
3. Cell Harvesting and Fixation a. After incubation, collect the culture medium (which may contain floating, apoptotic cells). b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding collected medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. f. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. g. Store the fixed cells at -20°C for at least 2 hours (or overnight).
4. Propidium Iodide Staining a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet with PBS. c. Centrifuge again and discard the supernatant. d. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. e. Incubate in the dark at room temperature for 30 minutes.
5. Flow Cytometry Analysis a. Analyze the stained cells on a flow cytometer equipped with a 488 nm laser. b. Collect the fluorescence data for at least 10,000 events per sample. c. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) parameters and a logarithmic scale for the PI fluorescence channel (e.g., FL2-A). d. Gate on the single-cell population using a plot of FSC-A versus FSC-H to exclude doublets.
6. Data Analysis a. Generate a histogram of the PI fluorescence intensity for the single-cell population. b. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Hypothetical Results
Treatment of HeLa cells with this compound for 24 hours is expected to result in a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases.
Table 1: Cell Cycle Distribution of HeLa Cells after 24-hour Treatment with this compound
| Treatment Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 1 µM this compound | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| 5 µM this compound | 68.9 ± 3.0 | 18.5 ± 2.2 | 12.6 ± 0.9 |
| 10 µM this compound | 82.1 ± 3.3 | 9.7 ± 1.9 | 8.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High percentage of debris | Excessive trypsinization or harsh vortexing. | Reduce trypsin incubation time and vortex gently. |
| Broad G1 and G2/M peaks | Inconsistent staining or instrument misalignment. | Ensure proper mixing during staining and check cytometer performance with beads. |
| High coefficient of variation (CV) | Cell clumping or non-uniform staining. | Filter samples before analysis and ensure adequate staining time. |
Conclusion
The protocol described in this application note provides a reliable method for evaluating the effect of the CDK2 inhibitor this compound on the cell cycle. The expected results demonstrate that this compound induces a robust G1 phase arrest in a dose-dependent manner, consistent with its proposed mechanism of action. This assay is a fundamental tool for the characterization of novel cell cycle inhibitors in drug development and cancer research.
Application Notes and Protocols for Immunofluorescence Staining of Chk2 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that acts as a tumor suppressor by orchestrating the cellular response to DNA damage.[1][2] As a pivotal component of the DNA Damage Response (DDR) pathway, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks.[2][3] This activation is initiated by the phosphorylation of Chk2 at Threonine 68 (Thr68), which triggers a signaling cascade leading to cell cycle arrest, DNA repair, or apoptosis, thereby preserving genomic stability.[1][2][4] Dysregulation of the Chk2 pathway is a common feature in various cancers, making it a significant target for therapeutic development.[1]
These application notes provide a comprehensive protocol for the immunofluorescent detection of activated Chk2 by targeting the phosphorylated Thr68 residue. Immunofluorescence is a powerful technique to visualize the subcellular localization and abundance of specific proteins, offering critical insights into the cellular response to DNA damage and the efficacy of potential therapeutic agents. While these guidelines are broadly applicable, please note that specific optimization for antibodies like PV1115, for which detailed public information is not available, is recommended.
Principle of the Method
This protocol outlines the use of indirect immunofluorescence to detect the phosphorylation of Chk2 at Thr68, a key indicator of its activation. The method involves several key steps:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with a DNA-damaging agent to induce the activation of the DDR pathway and subsequent Chk2 phosphorylation.
-
Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets.
-
Immunostaining: The cells are incubated with a primary antibody specific for phospho-Chk2 (Thr68). A secondary antibody conjugated to a fluorophore is then used to detect the primary antibody.
-
Visualization and Analysis: The fluorescent signal is visualized using a fluorescence microscope, and the intensity and localization of the signal can be quantified to assess the level of Chk2 activation.
Chk2 Activation Signaling Pathway
In response to DNA double-strand breaks, the ATM kinase is activated and phosphorylates Chk2 at Thr68.[2][3] This initial phosphorylation event leads to Chk2 dimerization and autophosphorylation, resulting in its full kinase activity.[2] Activated Chk2 then phosphorylates a range of downstream targets, including p53 and Cdc25 phosphatases, to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[2][4]
Caption: Chk2 activation pathway initiated by DNA double-strand breaks.
Experimental Protocols
Materials and Reagents
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Cell line of interest (e.g., U2OS, HeLa)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-phospho-Chk2 (Thr68) antibody (e.g., this compound), diluted in Blocking Buffer as per manufacturer's recommendation.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.
-
Antifade Mounting Medium
-
Fluorescence microscope
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence staining protocol for detecting Chk2 activation.
Caption: Step-by-step workflow for immunofluorescence analysis of Chk2 activation.
Detailed Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Induction of DNA Damage:
-
Treat cells with a DNA damaging agent to induce Chk2 phosphorylation. For example, treat with 10 µM Etoposide for 1-2 hours.[1]
-
Include a negative control group of untreated cells.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBST for 1 hour at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[1]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[2]
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of anti-fade mounting medium.[2]
-
Seal the edges of the coverslips with clear nail polish to prevent drying.
-
Store slides at 4°C, protected from light.
-
Data Presentation and Analysis
Quantitative Analysis
Image acquisition should be performed using a fluorescence or confocal microscope.[2] For quantitative analysis, capture images using consistent settings for all samples. The mean fluorescence intensity of the phospho-Chk2 signal within the nucleus (defined by the DAPI stain) can be measured using image analysis software such as ImageJ.[2]
Expected Results
Upon induction of DNA damage, a significant increase in the nuclear fluorescence intensity of phospho-Chk2 (Thr68) is expected.[2] In some cases, this may appear as distinct nuclear foci.
Sample Data Tables
The following tables present hypothetical quantitative data that could be obtained from an immunofluorescence experiment investigating Chk2 activation.
Table 1: Effect of Etoposide Treatment on Phospho-Chk2 (Thr68) Fluorescence Intensity
| Treatment Group | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control (DMSO) | 150 | 25 | 1.0 |
| 10 µM Etoposide | 1500 | 120 | 10.0 |
Table 2: Subcellular Localization of Phospho-Chk2 (Thr68)
| Treatment Group | Predominant Localization | Observations |
| Vehicle Control (DMSO) | Diffuse, low-level nuclear and cytoplasmic | Faint, diffuse staining throughout the cell. |
| 10 µM Etoposide | Strong, punctate nuclear foci | Bright, distinct foci observed within the nucleus. |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Inadequate DNA damage induction | Optimize the concentration and duration of the DNA damaging agent. |
| Primary antibody dilution too high | Titrate the primary antibody to determine the optimal concentration. | |
| Inefficient permeabilization | Ensure complete permeabilization, especially for nuclear targets. | |
| High Background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., normal goat serum). |
| Primary or secondary antibody concentration too high | Reduce the antibody concentrations. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a secondary antibody that is pre-adsorbed against the species of your sample. |
| Presence of endogenous peroxidases (if using HRP-conjugated antibodies) | Quench endogenous peroxidase activity before blocking. |
For more detailed troubleshooting, refer to comprehensive immunofluorescence guides.[5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for PV-1115, a Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of PV-1115 stock solutions in a laboratory setting. PV-1115 is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical enzyme in the DNA damage response pathway. Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.
Quantitative Data for PV-1115
Sourcing chemical and physical data from reliable suppliers is essential before beginning any experimental work. The following table summarizes the key quantitative data for PV-1115.[1][2][3][4]
| Parameter | Value | Notes |
| Synonyms | PV 1115 | |
| CAS Number | 1093793-10-2 | |
| Molecular Formula | C20H19N7O3 | |
| Molecular Weight | 405.42 g/mol | Crucial for accurate molar concentration calculations.[1][2] |
| Purity | >98% (HPLC) | A high degree of purity is necessary for in vitro assays.[1] |
| IC50 | Chk2: 0.14 nMChk1: 66,000 nMRSK2: >100,000 nM | Demonstrates high selectivity for Chk2 over other kinases.[2][4] |
| Appearance | Solid Powder | Visual confirmation of compound integrity. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | The most common solvent for creating high-concentration stock solutions of kinase inhibitors.[5] |
| Storage (Solid) | -20°C for up to 12 months | For long-term storage, it is recommended to store PV-1115 as a solid at -20°C.[6] |
| Storage (In Solvent) | -80°C for up to 6 months | Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[6] |
Experimental Protocols
Preparation of a 10 mM PV-1115 Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of PV-1115, a common starting concentration for many experiments.
Materials and Equipment:
-
PV-1115 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, the mass of PV-1115 needed can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 405.42 g/mol x 1000 mg/g = 4.05 mg
-
Weighing the Compound:
-
Before opening, allow the vial of PV-1115 to equilibrate to room temperature to prevent condensation.
-
In a chemical fume hood, accurately weigh 4.05 mg of PV-1115 powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the PV-1115 powder.
-
Securely cap the tube and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but the stability of the compound under these conditions should be considered.[6]
-
-
Aliquoting and Storage:
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate aqueous experimental medium (e.g., cell culture medium or assay buffer).
Important Considerations:
-
To avoid precipitation, it is recommended to first make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium.[7]
-
The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.[8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate the Chk2 signaling pathway and the experimental workflow for preparing PV-1115 stock solutions.
Caption: Experimental workflow for preparing PV-1115 stock solutions.
Caption: The ATM-Chk2 signaling pathway in response to DNA damage.
References
- 1. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Storage and Stability of PV1115
For Researchers, Scientists, and Drug Development Professionals
Introduction
PV1115 is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] As a key regulator of cell cycle progression and apoptosis following genotoxic stress, Chk2 is a significant target in cancer therapy. The long-term stability of this compound is a crucial factor for its reliable use in research and potential therapeutic applications. These application notes provide comprehensive guidance on the recommended storage conditions, stability profile, and relevant experimental protocols for this compound.
Long-Term Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions and stability data based on available information. It is important to note that specific quantitative long-duration stability studies for this compound are not extensively available in the public domain; the data presented is primarily based on manufacturer recommendations.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Stability Notes |
| Solid Powder | -20°C | ≥ 2 years | For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] |
| 4°C | 6 Months | Suitable for shorter-term storage.[2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[2] |
| -20°C | 6 Months | Suitable for shorter-term storage of aliquoted solutions.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro assays.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.054 mg of this compound (Molecular Weight = 405.418 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[2]
Long-Duration Stability Study Protocol (General)
Objective: To evaluate the physicochemical stability of this compound over an extended period under defined storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Aliquot the stock solution into amber glass vials to protect from light and minimize freeze-thaw cycles.
-
Prepare samples of solid this compound in separate vials.
-
-
Storage Conditions:
-
Long-Term Stability: Store samples at the recommended long-term storage conditions (-20°C for solid; -80°C for solutions).
-
Accelerated Stability: To predict long-term stability, samples can be stored at elevated temperatures (e.g., 4°C, 25°C, 40°C) and controlled humidity.
-
-
Time Points for Analysis:
-
Analyze samples at an initial time point (T=0).
-
Subsequently, analyze at regular intervals (e.g., 1, 3, 6, 12, and 24 months) for long-term studies.
-
For accelerated studies, time points are typically more frequent (e.g., 1, 2, 3, and 6 months).
-
-
Analytical Method (Stability-Indicating HPLC Method):
-
Develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from any potential degradation products. A common approach is a reverse-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength where this compound and its impurities show good absorbance.
-
-
Forced Degradation Studies:
-
To identify potential degradation pathways and products, subject this compound to stress conditions more severe than those used in accelerated stability studies. This includes:
-
Acid/Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at room temperature and elevated temperatures.
-
Oxidation: Exposure to a solution of hydrogen peroxide.
-
Thermal Stress: Exposing the solid compound to dry heat.
-
Photostability: Exposing the compound to UV and visible light as per ICH Q1B guidelines.
-
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify any degradation products formed.
-
Calculate the degradation rate and predict the shelf-life under the tested conditions.
-
Characterize significant degradation products using techniques such as LC-MS/MS and NMR.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Chk2 signaling pathway in response to DNA damage.
Caption: Workflow for a long-duration stability study of this compound.
References
Application Notes and Protocols for PV1115 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PV1115 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Dysregulation of the Chk2 signaling cascade is implicated in various cancers, making it an attractive therapeutic target. High-throughput screening (HTS) assays are instrumental in identifying and characterizing novel Chk2 inhibitors like this compound. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to evaluate this compound and other potential Chk2 inhibitors.
Quantitative Data Summary
The selectivity of a kinase inhibitor is a crucial parameter in drug discovery. This compound has demonstrated high potency and selectivity for Chk2 over other related kinases.
| Compound | Target | IC50 (nM) | Selectivity vs. Chk1 | Selectivity vs. RSK2 |
| This compound | Chk2 | 0.14 | > 470,000-fold | > 714,000-fold |
| This compound | Chk1 | 66,000 | - | - |
| This compound | RSK2 | >100,000 | - | - |
Signaling Pathway
The Ataxia-Telangiectasia Mutated (ATM)-Chk2 signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates Chk2 at Threonine 68. This initiates Chk2 dimerization and autophosphorylation, leading to its full activation. Activated Chk2 then phosphorylates a range of downstream substrates, including the p53 tumor suppressor and Cdc25 phosphatases, to induce cell cycle arrest, facilitate DNA repair, and in cases of severe damage, trigger apoptosis.[2][3][4][5][6] this compound exerts its effect by binding to the ATP-binding pocket of Chk2, thereby preventing the phosphorylation of its downstream targets.[1][7]
Experimental Protocols
Biochemical High-Throughput Screening: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for screening compounds that bind to the ATP-binding site of Chk2.
Materials:
-
Chk2 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
TR-FRET Dilution Buffer
-
This compound (as a positive control)
-
Compound library
-
384-well, low-volume, black plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and the test compounds in DMSO. Dispense the compounds into the 384-well plates.
-
Kinase/Antibody Mixture Preparation: Dilute the Chk2 kinase and the Eu-anti-GST antibody in the TR-FRET dilution buffer.
-
Dispensing Kinase/Antibody Mixture: Add the kinase/antibody mixture to each well of the 384-well plate containing the compounds.
-
Tracer Preparation: Dilute the Kinase Tracer 236 in the TR-FRET dilution buffer.
-
Dispensing Tracer: Add the diluted tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the IC50 values by plotting the TR-FRET ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based High-Throughput Screening: High-Content Analysis of Chk2 Phosphorylation
This assay quantifies the phosphorylation of Chk2 in cells treated with a DNA damaging agent and test compounds.
Materials:
-
Human cancer cell line (e.g., U2OS)
-
Doxorubicin (B1662922) (DNA damaging agent)
-
This compound (as a positive control)
-
Compound library
-
Primary antibody against phosphorylated Chk2 (Thr68)
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 (nuclear stain)
-
384-well, clear-bottom, black plates
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed U2OS cells into 384-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or test compounds for 1 hour.
-
Induction of DNA Damage: Add doxorubicin to all wells (except negative controls) to a final concentration that induces Chk2 phosphorylation and incubate for 1-2 hours.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
-
Immunostaining: Block the cells and then incubate with the primary anti-phospho-Chk2 antibody. Follow this with an incubation with the fluorescently labeled secondary antibody and Hoechst 33342.
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to identify nuclei (Hoechst stain) and quantify the intensity of the phospho-Chk2 signal within the nucleus.
-
Data Analysis: Calculate the percentage of phospho-Chk2 positive cells or the average fluorescence intensity. Determine the IC50 values by plotting the measured response against the compound concentration.
Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign aimed at identifying and validating novel Chk2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Map View [discover.nci.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Developing a PV1115-Resistant Cell Line: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development and characterization of a cancer cell line with acquired resistance to PV1115, a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2). Given the critical role of Chk2 in the DNA damage response, understanding the mechanisms of resistance to its inhibitors is paramount for the development of durable anticancer therapies. This document outlines detailed protocols for the generation of a this compound-resistant cell line through continuous drug exposure and dose escalation. Furthermore, it provides methodologies for the subsequent characterization of the resistant phenotype, including assessments of cell viability, apoptosis, and protein expression. Putative signaling pathways involved in this compound action and potential resistance mechanisms are also discussed and visualized.
Introduction
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a cascade of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis when the damage is beyond repair.[1][2] Due to its central role in maintaining genomic integrity, Chk2 has emerged as a promising target for cancer therapy. The inhibition of Chk2 is being explored as a strategy to sensitize cancer cells to DNA-damaging agents.[3]
This compound is a potent and highly selective inhibitor of Chk2. The development of cancer cell lines resistant to this compound is a critical step in preclinical research to anticipate and overcome clinical resistance. Such models are invaluable for elucidating the molecular mechanisms that cancer cells employ to evade the effects of Chk2 inhibition, and for the discovery and evaluation of novel therapeutic strategies to counteract this resistance.
Part 1: The Chk2 Signaling Pathway and this compound's Point of Intervention
The Chk2 signaling pathway is a crucial component of the DNA Damage Response (DDR). Upon DNA double-strand breaks, ATM kinase is activated and subsequently phosphorylates Chk2 at Threonine 68 (Thr68). This phosphorylation event triggers the dimerization and autophosphorylation of Chk2, leading to its full activation. Activated Chk2 then phosphorylates a range of downstream substrates, including Cdc25 phosphatases, the tumor suppressor p53, Promyelocytic Leukemia Protein (PML), the transcription factor E2F-1, and the DNA repair protein BRCA1, to mediate cell cycle arrest and apoptosis.[4][5] this compound exerts its therapeutic effect by inhibiting the kinase activity of Chk2, thereby preventing the phosphorylation of these downstream targets and disrupting the DDR.
Part 2: Protocol for Developing a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cancer cell line using a continuous exposure, dose-escalation method.[6][7]
Materials
-
Parental cancer cell line (e.g., MCF-7, U2OS, HCT116)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T25, T75)
-
96-well plates
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Detailed Protocol
Step 1: Determine the Initial IC50 of this compound
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
Seed the parental cancer cell line in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. It is crucial to experimentally determine the IC50 for the specific cell line; however, a starting range of 0.01 µM to 10 µM can be used for the initial experiment.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
Assess cell viability using a standard assay such as MTT or WST-1 (see Part 3 for detailed protocol).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Step 2: Continuous Exposure and Dose Escalation
-
Initiate the culture of the parental cell line in a T25 flask with complete medium containing a low concentration of this compound (e.g., IC10 or IC20 determined from the IC50 curve).
-
Maintain the cells in the presence of this compound. Change the medium every 2-3 days.
-
Monitor the cells for growth and morphological changes. Initially, a significant amount of cell death is expected.
-
Once the cells resume a stable growth rate and reach 70-80% confluency, subculture them.
-
After several passages at the initial concentration, gradually increase the concentration of this compound by 1.5 to 2-fold.[6]
-
Repeat this process of monitoring, passaging, and dose escalation. This process can take several months.
-
At each stage of increased drug concentration, cryopreserve vials of cells for future reference.
Step 3: Establishment of a Stable Resistant Cell Line
-
A stable this compound-resistant cell line is considered established when it can proliferate consistently in a high concentration of this compound (e.g., 5-10 times the initial IC50) for several passages.
-
To ensure the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-expose them to the high concentration of this compound. A stable resistant line should retain its resistance.
Part 3: Protocols for Characterizing the this compound-Resistant Phenotype
Cell Viability Assay (WST-1)
Purpose: To quantify the degree of resistance by comparing the IC50 of this compound in the parental and resistant cell lines.
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed both parental and resistant cells in separate 96-well plates as described in Step 1 of the resistance development protocol.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the dose-response curves and calculate the IC50 values for both cell lines. The resistance index (RI) can be calculated as: RI = IC50 (Resistant Cells) / IC50 (Parental Cells).
Apoptosis Assay (Annexin V Staining)
Purpose: To determine if the resistant cells have a diminished apoptotic response to this compound treatment.
Materials:
-
Parental and this compound-resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed parental and resistant cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration close to the IC50 of the parental line for 24-48 hours. Include untreated controls.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blot)
Purpose: To investigate changes in the expression and phosphorylation of key proteins in the Chk2 signaling pathway and potential resistance-associated proteins.
Materials:
-
Parental and this compound-resistant cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Chk2, anti-phospho-Chk2 (Thr68), anti-p53, anti-phospho-p53 (Ser20), anti-Cdc25A, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed parental and resistant cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Part 4: Data Presentation and Interpretation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Cell Viability Data
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Experimentally Determined Value] | 1.0 |
| This compound-Resistant | [Experimentally Determined Value] | [Calculated Value] |
Table 2: Apoptosis Data (% Apoptotic Cells)
| Cell Line | Untreated | This compound-Treated |
| Parental | [Value] | [Value] |
| This compound-Resistant | [Value] | [Value] |
Table 3: Summary of Expected Western Blot Results
| Protein | Parental Cells (this compound-Treated) | This compound-Resistant Cells (this compound-Treated) | Putative Interpretation of Resistance |
| p-Chk2 (Thr68) | Decreased | Decreased | Target inhibition is maintained. |
| Total Chk2 | Unchanged | Increased | Target overexpression. |
| p-p53 (Ser20) | Decreased | Unchanged/Increased | Bypass signaling or mutation in p53. |
| Total p53 | Unchanged | Unchanged/Mutated | |
| MDR1 | Low | High | Increased drug efflux. |
Part 5: Putative Mechanisms of Resistance to this compound
The development of resistance to kinase inhibitors is a complex process that can involve various molecular alterations. Based on known mechanisms of resistance to other kinase inhibitors, the following are potential mechanisms of resistance to this compound.
Potential Resistance Mechanisms Include:
-
Target Alteration: Mutations in the CHEK2 gene that prevent this compound binding without compromising kinase activity, or amplification of the CHEK2 gene leading to overexpression of the Chk2 protein.[8]
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of Chk2 inhibition. This could include the activation of the PI3K/Akt or MAPK pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1 or P-glycoprotein), which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Effectors: Mutations or altered expression of downstream targets of Chk2, such as p53, that render them insensitive to the loss of Chk2 signaling. For example, a loss-of-function mutation in p53 could uncouple the DNA damage response from apoptosis.[8]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification that alter the expression of genes involved in the Chk2 pathway or drug sensitivity.
Conclusion
The protocols and application notes presented here provide a robust framework for the development and characterization of a this compound-resistant cell line. The resulting in vitro model will be an invaluable tool for investigating the molecular underpinnings of resistance to Chk2 inhibition. A thorough understanding of these resistance mechanisms is essential for the rational design of combination therapies and next-generation inhibitors to improve the clinical outcomes of patients treated with Chk2-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of Resistance to Cell Cycle Checkpoint Kinase Inhibitors - Alan Eastman [grantome.com]
- 5. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PV1115 solubility issues in aqueous buffer
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of the hypothetical small molecule inhibitor, PV1115, in aqueous buffers for research applications. Given the hydrophobic nature of many novel small molecules, the following information provides a general framework for addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
A1: For the novel kinase inhibitor this compound, it is recommended to start with a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the primary choice due to its strong solubilizing power for a wide range of organic molecules.[1][2] For a 10 mM stock solution, dissolve 4.52 mg of this compound (assuming a molecular weight of 452.5 g/mol ) in 1 mL of anhydrous DMSO.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A2: This common issue is known as "crashing out."[1] It occurs because while this compound is soluble in a high concentration of an organic solvent like DMSO, its solubility dramatically decreases when the solution becomes predominantly aqueous. The final concentration of the organic solvent in your assay buffer may be too low to keep the compound in solution.[1]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[2] For sensitive cell lines, it may be necessary to use a final concentration of 0.1% or lower.[2] It is crucial to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as used for the inhibitor.[2]
Q4: Can I use pH adjustment to increase the solubility of this compound?
A4: The effectiveness of pH adjustment depends on the chemical properties of this compound. If this compound is a weakly acidic or basic compound, altering the pH of the buffer can increase its solubility by converting it into a more soluble salt form.[1][3] For a weakly basic compound, a more acidic buffer (lower pH) will increase solubility.[1] Conversely, for a weakly acidic compound, a more basic buffer (higher pH) will increase solubility.[1] It is recommended to experiment with a range of pH values (e.g., pH 6.5 to 8.0) to find the optimal condition for solubility that does not compromise your experiment.
Data Summary Tables
Table 1: Solubility of this compound in Common Aqueous Buffers
| Buffer (50 mM) | pH | This compound Solubility (µM) at 0.5% DMSO |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| Tris-HCl | 7.4 | < 1 |
| HEPES | 7.4 | ~1.5 |
| MES | 6.5 | ~5 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of pH on this compound Solubility in 50 mM Citrate-Phosphate Buffer
| pH | This compound Solubility (µM) at 0.5% DMSO |
| 6.0 | 2.5 |
| 6.5 | 5.2 |
| 7.0 | 1.8 |
| 7.5 | < 1 |
Note: Data is hypothetical and suggests this compound may have an acidic pKa.
Table 3: Effect of Co-solvents and Enhancers on this compound Solubility in PBS (pH 7.4)
| Solvent/Enhancer | Final Concentration (%) | This compound Solubility (µM) |
| DMSO | 1% | 2.5 |
| Ethanol | 1% | 1.8 |
| PEG-400 | 5% | 15 |
| HP-β-Cyclodextrin | 2% | 25 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 4.52 mg of this compound powder.
-
Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol helps determine the concentration at which this compound precipitates in your specific assay buffer.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM this compound stock solution in 100% DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a clear 96-well plate.[2] Include wells with DMSO only as a vehicle control.
-
Add Aqueous Buffer: Rapidly add the aqueous assay buffer to each well to achieve the desired final volume (e.g., 198 µL for a 1:100 dilution).[2]
-
Mix and Incubate: Mix the plate on a plate shaker for 1-2 minutes and incubate at room temperature for 1-2 hours.[2]
-
Measure Light Scattering: Measure the light scattering at a suitable wavelength (e.g., 650 nm) using a nephelometer or plate reader. The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed compared to the vehicle control.[2]
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
References
Technical Support Center: Optimizing PV1115 Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PV1115, a potent and highly selective Chk2 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, with a focus on optimizing incubation time to achieve maximal inhibition of Chk2 activity and its downstream effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway.[4][5] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[5][6] Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable.[7][8] this compound binds to the ATP-binding pocket of Chk2, preventing its kinase activity and the subsequent phosphorylation of its downstream targets.[3][4]
Q2: What are the key downstream targets and cellular effects of Chk2 inhibition by this compound?
A2: By inhibiting Chk2, this compound prevents the phosphorylation of several key proteins involved in cell cycle control and apoptosis. Key downstream targets include:
-
Cdc25A and Cdc25C: Inhibition of Chk2 prevents the phosphorylation and subsequent degradation or sequestration of these phosphatases, which are required for cell cycle progression. This leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints.[7][8][9]
-
p53: Chk2-mediated phosphorylation stabilizes and activates the tumor suppressor p53. Inhibition of Chk2 can therefore abrogate this p53 response.[8][9][10]
-
BRCA1: Chk2 phosphorylates BRCA1, a key protein in DNA repair.[8]
The primary cellular outcomes of Chk2 inhibition include cell cycle arrest, impaired DNA repair, and in some contexts, sensitization of cancer cells to DNA-damaging agents, leading to apoptosis.[4][5]
Q3: What is a recommended starting point for this compound incubation time?
A3: The optimal incubation time for this compound is dependent on the experimental endpoint.
-
For assessing direct Chk2 inhibition (e.g., phosphorylation status of Chk2 or its immediate targets via Western Blot): Shorter incubation times are generally sufficient. A time-course experiment ranging from 30 minutes to 8 hours is recommended.[4] Often, a pre-incubation period of 1-2 hours with this compound before inducing DNA damage is effective.[11][12]
-
For evaluating downstream cellular effects (e.g., cell viability, apoptosis, cell cycle changes): Longer incubation times are necessary. It is advisable to perform a time-course experiment of 24, 48, and 72 hours .[4][13]
Q4: How does the optimal incubation time for this compound vary between different cell lines?
A4: The optimal incubation time can differ significantly between cell lines due to factors such as proliferation rate, genetic background (e.g., p53 status), and the efficiency of the DNA damage response pathway.[4] It is crucial to empirically determine the optimal incubation time for each specific cell line.[4]
Q5: I am not observing the expected effect with this compound. What are some common troubleshooting steps?
A5: If you are not observing the expected inhibition, consider the following:
-
Inhibitor Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to find the optimal incubation period for your specific cell line and assay.[14]
-
Chk2 Pathway Activation: The inhibitory effect of this compound will only be apparent when the Chk2 pathway is active. Ensure you are effectively inducing DNA damage to activate the ATM-Chk2 pathway. Use a known DNA-damaging agent (e.g., etoposide, ionizing radiation) as a positive control for pathway activation.[14]
-
Compound Solubility: Kinase inhibitors can sometimes precipitate in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) is low (ideally ≤ 0.1%) and that the inhibitor is fully dissolved.[13][15]
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to Chk2 inhibition. Confirm that your cell line expresses Chk2 and has a functional DNA damage response pathway.[14]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound and other Chk2 Inhibitors
| Inhibitor | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | Chk2 | 0.14 nM | - | Biochemical Assay | [1][2][3] |
| This compound | Chk1 | >100 µM | - | Biochemical Assay | [1][2] |
| Chk2-IN-1 | Chk2 | 13.5 nM | - | Biochemical Assay | [4] |
| Chk2-IN-1 | Chk1 | 220.4 nM | - | Biochemical Assay | [4] |
| Isobavachalcone | Chk2 Autophosphorylation | ~50% inhibition at 15 µM (2h pre-treatment) | MCF-7 | Cellular Assay | [11][12] |
| CCT241533 | Growth Inhibition (GI50) | 1.7 µM | HT-29 | Cellular Assay (96h) | [16] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Chk2 Inhibition by Western Blot
This protocol details the steps to determine the optimal incubation time for this compound to inhibit the phosphorylation of Chk2 at Serine 516 (an autophosphorylation site indicative of activation) in response to DNA damage.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DNA-damaging agent (e.g., Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Ser516), anti-total Chk2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
This compound Incubation: Treat the cells with the desired concentration of this compound. For a time-course experiment, add the inhibitor at different time points (e.g., 8, 4, 2, 1, and 0.5 hours) before cell lysis.
-
Induce DNA Damage: One hour before the end of the longest this compound incubation, treat the cells with a DNA-damaging agent (e.g., 10 µM Etoposide). Include a control group with this compound but no DNA damage, and a group with the DNA-damaging agent alone.
-
Cell Lysis: At the end of the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-Chk2 and total Chk2. Normalize the phospho-Chk2 signal to the total Chk2 signal. The optimal incubation time is the shortest duration that results in maximum inhibition of Chk2 phosphorylation.
Protocol 2: Determining Optimal Incubation Time for Cell Viability Assays
This protocol describes how to determine the optimal incubation time of this compound for reducing cell viability using an MTT assay as an example.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Prepare separate plates for each incubation period (e.g., 24, 48, and 72 hours).[13]
-
Incubation: Incubate the plates for the designated time periods.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan (B1609692) crystals.[11][17]
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Plot the percent viability against the log of the inhibitor concentration for each incubation time to determine the IC50 value at each time point.[13][18]
-
The optimal incubation time is typically the point at which the IC50 value is lowest and stabilizes, indicating the maximal effect has been reached.[13]
-
Visualizations
Caption: Chk2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments, leading to more consistent and reliable results.
Troubleshooting Guides
This section offers detailed solutions to common problems encountered during Western blotting.
Problem: No Signal or Weak Signal
Question: I am not seeing any bands, or the bands are very faint. What are the possible causes and solutions?
A weak or absent signal can be frustrating, but it's a common issue that can be systematically addressed. The problem can arise from various stages of the Western blot protocol, from sample preparation to signal detection.[1][2]
Possible Causes and Solutions
| Cause | Solution |
| Inactive Antibody | Perform a dot blot to confirm antibody activity.[3] Ensure the antibody has not expired and has been stored correctly. Avoid reusing diluted antibodies.[3][4] |
| Insufficient Protein Load | For low-abundance targets, increase the amount of protein loaded onto the gel.[3][4] A minimum of 20-30 µg of total protein per lane is recommended for cell lysates.[4] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[5] Optimize transfer time and buffer composition, especially for very large or small proteins. For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can aid in their transfer from the gel to the membrane.[3] |
| Incorrect Antibody Concentration | The antibody concentration may be too low. Increase the concentration of the primary and/or secondary antibody.[5][6][7] Incubating the primary antibody overnight at 4°C can also enhance the signal.[3][5] |
| Incompatible Antibodies | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5] |
| Sub-optimal Blocking | Over-blocking can sometimes mask the antigen. Try reducing the blocking time or switching to a different blocking agent (e.g., from non-fat milk to BSA, or vice versa).[3][6] |
| Enzyme Inhibition | Sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP). Ensure that buffers used with HRP-conjugated antibodies do not contain sodium azide.[3][5] |
| Expired Detection Reagents | Ensure that the chemiluminescent substrate (e.g., ECL) has not expired.[3][5] Prepare fresh substrate solution immediately before use. |
Problem: High Background
Question: My blot has a high background, making it difficult to see my bands of interest. How can I fix this?
High background can obscure the specific signal and is often caused by non-specific binding of antibodies or issues with the blocking or washing steps.[8][9]
Possible Causes and Solutions
| Cause | Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[1][3] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate antibodies to determine the optimal concentration that provides a strong signal with low background.[3][8] |
| Inadequate Washing | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations.[4][8] Adding a detergent like Tween-20 (0.05-0.1%) to the wash buffer is crucial.[3] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in buffers can cause a speckled background.[5][10] Filter the blocking buffer if it contains particulates.[1] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out, which can cause high background.[3][9] |
| Cross-reactivity of Secondary Antibody | Run a control where the primary antibody is omitted. If bands still appear, the secondary antibody is binding non-specifically.[11] Consider using a pre-adsorbed secondary antibody.[11] |
| Over-exposure | If using a chemiluminescent substrate, reduce the exposure time to the film or digital imager.[3] |
Problem: Non-Specific Bands
Question: I am seeing multiple bands in addition to my band of interest. What could be the reason?
The presence of extra, non-specific bands can be due to several factors, including antibody cross-reactivity, sample degradation, or post-translational modifications.[1][12]
Possible Causes and Solutions
| Cause | Solution |
| Primary Antibody Concentration Too High | A high concentration can lead to the antibody binding to proteins with similar epitopes. Reduce the primary antibody concentration.[13][14] |
| Sample Degradation | Protease activity can break down the target protein, resulting in lower molecular weight bands. Always use fresh samples, keep them on ice, and add protease inhibitors to the lysis buffer.[11][12] |
| Post-Translational Modifications (PTMs) | Modifications such as glycosylation or phosphorylation can cause the protein to migrate at a different molecular weight than predicted, sometimes appearing as multiple bands or smears.[1][4] Check the literature for known PTMs of your target protein. |
| Multimer Formation | Insufficient reduction of the sample can lead to the formation of dimers or multimers, appearing as bands at higher molecular weights. Ensure fresh reducing agent (DTT or β-mercaptoethanol) is used in the sample buffer and boil the samples for an adequate time.[12][15] |
| Non-specific Secondary Antibody Binding | The secondary antibody may be cross-reacting with other proteins in the lysate. Use a more specific or pre-adsorbed secondary antibody.[11] |
| Splice Variants | Different splice variants of the target protein may exist in your sample, leading to bands of different sizes.[14] |
Problem: Inconsistent or Uneven Bands ("Smiling," Blotchy, or Skewed Bands)
Question: My protein bands are curved ("smiling") or appear uneven and blotchy. What is causing this?
Distorted bands are typically a result of issues during the electrophoresis (SDS-PAGE) or transfer steps.[5][16]
Possible Causes and Solutions
| Cause | Solution |
| Overheating of Gel ("Smiling") | Electrophoresis generates heat, which can cause the center of the gel to run faster than the edges. Reduce the voltage and/or run the gel in a cold room or on ice.[5][17] |
| Uneven Gel Polymerization | If casting your own gels, ensure they polymerize evenly. Incomplete or uneven polymerization can impede protein migration.[5][17] Using pre-cast gels can improve consistency.[5] |
| Air Bubbles During Transfer | Air bubbles trapped between the gel and the membrane will block the transfer of proteins, resulting in white, signal-free spots.[5][17] Carefully use a roller or pipette to remove any bubbles when assembling the transfer sandwich.[16] |
| Uneven Sample Loading | Inconsistent loading can lead to bands of varying intensity. Ensure accurate protein quantification and careful loading of equal amounts of protein into each well.[18] Centrifuge samples after boiling and before loading to pellet any insoluble debris.[17] |
| High Salt Concentration in Sample | A significant difference in ionic strength between the sample buffer and the running buffer can distort the electric field, leading to skewed bands.[17] |
| Poor Contact During Transfer | Ensure uniform and firm contact between the gel and the membrane in the transfer stack. |
Frequently Asked Questions (FAQs)
Q1: How can I ensure my results are quantitative and reproducible?
For quantitative Western blotting, it is critical to work within the linear range of detection for both your target protein and the loading control.[19][20] This means the signal intensity should be directly proportional to the amount of protein.
-
Determine the Linear Range: Perform a serial dilution of your sample to create a standard curve and determine the range where signal intensity correlates linearly with protein amount.[20]
-
Normalization: Normalize the signal of your target protein to a stable internal loading control (like a housekeeping protein or total protein stain) to correct for variations in sample loading and transfer.[19][21]
-
Consistent Protocol: Follow a standardized protocol rigorously, keeping incubation times, washing steps, and reagent concentrations the same across experiments to reduce variability.[20]
-
Software Analysis: Use validated software for densitometry analysis to ensure that data is not manipulated and that background subtraction is performed consistently.[22]
Q2: What is the difference between using non-fat dry milk and Bovine Serum Albumin (BSA) for blocking?
Both are effective blocking agents, but one may be superior depending on the specific antibody and target.
-
Non-fat Dry Milk: It is a cost-effective and generally effective blocking agent. However, it contains phosphoproteins (like casein) and glycoproteins, which can interfere with the detection of certain targets, especially phosphorylated proteins.[9][11]
-
BSA: Bovine Serum Albumin is a purified protein and is often recommended for detecting phosphoproteins to avoid cross-reactivity with casein in milk.[4]
If you experience high background with one, it is often worthwhile to try the other.[4]
Q3: I am having inconsistent results with a specific reagent, "PV1115". What should I do?
Inconsistent results with a specific commercial reagent can be due to batch-to-batch variability, improper storage, or incompatibility with your specific protocol.
-
Consult the Datasheet: First, carefully review the manufacturer's product datasheet for "this compound". It will contain recommended protocols, storage conditions, and potential troubleshooting tips.
-
Check Storage and Expiration: Ensure the reagent has been stored at the correct temperature and has not expired.
-
Contact Technical Support: The most direct way to resolve issues with a specific commercial product is to contact the manufacturer's technical support team. They will have the most detailed knowledge about their product and can provide specific guidance and troubleshooting steps. Provide them with as much detail as possible, including lot numbers, your full protocol, and images of your results.
-
Test a New Lot/Vial: If possible, test a different lot number or a new vial of the reagent to rule out a problem with a specific batch.
Q4: How do I choose the right membrane, Nitrocellulose or PVDF?
-
Nitrocellulose: Has a lower protein binding capacity but also exhibits lower background. It is more fragile than PVDF.
-
PVDF (Polyvinylidene Fluoride): Has a higher protein binding capacity and is more durable, making it ideal for stripping and reprobing. However, it can sometimes produce higher background fluorescence and must be pre-wetted with methanol (B129727) before use.[4] Low-fluorescence PVDF is recommended for fluorescent Western blotting.[3]
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
Mix a calculated volume of lysate with Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per well into a polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel in running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (pre-wetted if PVDF), and filter paper in transfer buffer.
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper), ensuring no air bubbles are present.
-
Transfer proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (time, voltage/current) should be optimized based on the molecular weight of the target protein.
-
-
Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP- or fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washing: Repeat the washing step (three times for 5-10 minutes each with TBST).
-
-
Signal Detection:
-
For chemiluminescent detection, incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system. Adjust exposure time to achieve a strong signal without saturating the bands.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. clyte.tech [clyte.tech]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. bio-rad.com [bio-rad.com]
- 22. licorbio.com [licorbio.com]
Technical Support Center: Minimizing PV1115 Off-Target Effects in Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using the potent and highly selective Chk2 inhibitor, PV1115. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2 to prevent its kinase activity.[2][3]
Q2: How selective is this compound?
This compound exhibits high selectivity for Chk2. For instance, its inhibitory concentration (IC50) for Chk2 is 0.14 nM, while it is significantly less potent against other kinases like Chk1 (IC50 > 66,000 nM) and RSK2 (IC50 > 100,000 nM).[1]
Q3: What are the potential off-target effects of this compound?
Like many kinase inhibitors, this compound may interact with other kinases that have structurally similar ATP-binding sites, especially at higher concentrations.[2] While specific comprehensive off-target screening data for this compound is not widely public, a common strategy to identify potential off-targets is to perform a kinome-wide scan.[2][4]
Q4: My experimental results are not consistent with the expected on-target activity of this compound. Could off-target effects be the cause?
Yes, inconsistent or unexpected results can often be attributed to off-target effects.[4] These unintended interactions can lead to biological outcomes that are independent of Chk2 inhibition. It is crucial to perform validation experiments to determine if the observed effects are due to off-target activities.[4]
Q5: How can I confirm that this compound is engaging its intended target (Chk2) in my cells?
Target engagement can be confirmed by observing the inhibition of Chk2's downstream signaling. A common method is to measure the phosphorylation of Chk2 itself (autophosphorylation) or its known substrates in response to DNA damage. A reduction in the phosphorylation of these targets in the presence of this compound would indicate successful target engagement.[4] The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to the target protein in intact cells.[5][6][7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues and minimize off-target effects when using this compound in your cellular experiments.
Issue 1: Unexpected Cellular Phenotype or Toxicity
Potential Cause:
-
High Inhibitor Concentration: Using this compound at concentrations significantly higher than its IC50 for Chk2 can lead to inhibition of other kinases.
-
Off-Target Effects: The observed phenotype may be a result of this compound binding to unintended targets.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration in the cell culture.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that elicits the desired on-target effect (inhibition of Chk2 activity) without causing widespread toxicity.
-
Use a Structurally Unrelated Chk2 Inhibitor: If a different Chk2 inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Conduct a Rescue Experiment: If possible, overexpress a this compound-resistant mutant of Chk2. If the phenotype is reversed, it is likely an on-target effect.
-
Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all treatments and is below the toxic threshold for your cell line (typically <0.1% for DMSO).
-
Perform a Kinome Scan: To identify potential off-targets, consider using a commercial kinase profiling service to screen this compound against a broad panel of kinases.
Issue 2: No or Weak On-Target Effect
Potential Cause:
-
Low Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Chk2 in your specific cell line or assay.
-
Compound Instability: this compound may have degraded due to improper storage or handling.
-
Low Target Expression: The cell line you are using may not express sufficient levels of Chk2.
-
Cell Permeability Issues: this compound may not be efficiently entering the cells.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration range for Chk2 inhibition in your system.
-
Verify Compound Integrity: Use a fresh aliquot of this compound. If in doubt about the stock solution, its integrity can be checked by analytical methods like HPLC.
-
Confirm Target Expression: Use Western blotting to confirm the expression of Chk2 protein in your cell line.
-
Assess Target Engagement: Utilize a target engagement assay, such as the NanoBRET™ assay, to confirm that this compound is binding to Chk2 within the cells.
Data Presentation
Table 1: this compound In Vitro Kinase Inhibitory Profile
| Kinase Target | IC50 (nM) | Selectivity vs. Chk2 |
| Chk2 | 0.14 | - |
| Chk1 | >66,000 | >471,428-fold |
| RSK2 | >100,000 | >714,285-fold |
Data compiled from publicly available sources.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis for Chk2 Target Engagement
This protocol assesses the ability of this compound to inhibit the phosphorylation of Chk2 or its downstream substrates.
Materials:
-
Cells treated with this compound and a DNA-damaging agent (e.g., etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Chk2, anti-Chk2, anti-phospho-Cdc25C, anti-Cdc25C)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 3: NanoBRET™ Target Engagement Assay
This assay quantifies the binding of this compound to Chk2 in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Chk2 fusion protein
-
Transfection reagent
-
NanoBRET™ tracer
-
This compound
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-Chk2 fusion vector.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add a serial dilution of this compound to the cells, followed by the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C.
-
Signal Measurement: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor, and measure the BRET signal using a luminometer.
Visualizations
Caption: this compound inhibits Chk2 in the DNA damage response pathway.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Confirming PV1115 Activity in a New Cell Line: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the activity of PV1115, a potent and highly selective Chk2 inhibitor, in a new cell line. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] In response to DNA double-strand breaks, Chk2 is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[2][4][5][6] this compound exerts its effect by directly inhibiting the kinase activity of Chk2, thereby preventing the phosphorylation of its downstream substrates and disrupting the cellular response to DNA damage.[2][7][8]
Q2: Why is it important to confirm this compound activity in a new cell line?
The cellular context, including the genetic background and the status of other signaling pathways (e.g., p53), can significantly influence the response to a Chk2 inhibitor like this compound. Therefore, it is crucial to experimentally validate its on-target activity in any new cell line to ensure that the observed phenotypic effects are indeed due to Chk2 inhibition.
Q3: What are the primary methods to confirm this compound activity?
The primary methods to confirm this compound activity in a new cell line involve:
-
Assessing the phosphorylation status of Chk2 and its downstream targets: This directly measures the inhibition of Chk2 kinase activity.
-
Analyzing cell cycle progression: Chk2 inhibition is expected to abrogate DNA damage-induced cell cycle checkpoints.
-
Measuring cell viability and apoptosis: In combination with DNA damaging agents, this compound can enhance cancer cell death.
Troubleshooting Guide
Issue 1: No change in phosphorylation of downstream targets after this compound treatment.
-
Possible Cause 1: Ineffective DNA damage induction.
-
Solution: Ensure that the DNA damaging agent (e.g., etoposide (B1684455), doxorubicin, ionizing radiation) is used at an effective concentration and for a sufficient duration to induce a robust DNA damage response and activate Chk2. It is recommended to perform a time-course and dose-response experiment for the DNA damaging agent alone to determine the optimal conditions for Chk2 activation in your specific cell line.
-
-
Possible Cause 2: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with this compound to determine its IC50 (half-maximal inhibitory concentration) in your cell line. Pre-treatment with a range of this compound concentrations before inducing DNA damage is recommended.[9]
-
-
Possible Cause 3: Low Chk2 expression in the cell line.
-
Solution: Confirm the expression of total Chk2 protein in your cell line using Western blotting. If Chk2 levels are very low, this cell line may not be a suitable model for studying this compound.
-
-
Possible Cause 4: Antibody issues.
-
Solution: Ensure that the primary antibodies used for Western blotting, especially those for phosphorylated proteins, are validated and used at the recommended dilution. Include appropriate positive and negative controls.
-
Issue 2: Unexpected cell cycle analysis results.
-
Possible Cause 1: Cell line has a defective G2/M checkpoint.
-
Solution: Some cancer cell lines may have pre-existing defects in their cell cycle checkpoints. Characterize the cell cycle response of your cell line to DNA damage in the absence of this compound.
-
-
Possible Cause 2: Incorrect timing of analysis.
-
Solution: The effects of Chk2 inhibition on the cell cycle are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) after treatment with the DNA damaging agent and this compound to identify the optimal time point for observing cell cycle changes.[10]
-
-
Possible Cause 3: p53 status of the cell line.
Key Experiments and Protocols
Experiment 1: Western Blot Analysis of Chk2 and p53 Phosphorylation
This experiment aims to directly assess the inhibitory effect of this compound on Chk2 activity by measuring the phosphorylation of Chk2 at Threonine 68 (p-Chk2 Thr68), a key activation mark, and the phosphorylation of its downstream target p53 at Serine 20 (p-p53 Ser20).[2][3][12]
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed the new cell line in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent like etoposide (e.g., 50 µM) for a predetermined time (e.g., 5 hours).[2] Include a control group with no DNA damage.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-Chk2 (Thr68)
-
Mouse or Rabbit anti-total Chk2
-
Rabbit anti-phospho-p53 (Ser20)
-
Mouse anti-total p53
-
Mouse anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.[3][7]
-
Data Presentation:
| Treatment Group | p-Chk2 (Thr68) Intensity (Normalized) | Total Chk2 Intensity (Normalized) | p-p53 (Ser20) Intensity (Normalized) | Total p53 Intensity (Normalized) |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| DNA Damage Only | Increased | No significant change | Increased | Increased |
| This compound Only | Baseline | No significant change | Baseline | No significant change |
| DNA Damage + this compound (0.1 µM) | Reduced | No significant change | Reduced | Increased |
| DNA Damage + this compound (1 µM) | Significantly Reduced | No significant change | Significantly Reduced | Increased |
| DNA Damage + this compound (10 µM) | Markedly Reduced | No significant change | Markedly Reduced | Increased |
Experiment 2: Cell Cycle Analysis by Flow Cytometry
This experiment evaluates the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.[10][13]
Experimental Workflow:
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Detailed Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent (e.g., doxorubicin). Include appropriate controls.
-
Incubate for 24, 48, or 72 hours.[10]
-
-
Cell Staining:
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[14][15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[14][15]
-
Incubate in the dark at room temperature for 20-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptosis.[10]
-
Data Presentation:
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control | ~60% | ~20% | ~20% | < 2% |
| DNA Damage Only | Decreased | Decreased | Increased | Increased |
| This compound Only | ~60% | ~20% | ~20% | < 2% |
| DNA Damage + this compound | Increased (vs. DNA Damage) | No significant change | Decreased (vs. DNA Damage) | Significantly Increased |
Chk2 Signaling Pathway
Upon DNA damage, such as double-strand breaks, the ATM kinase is activated and phosphorylates Chk2 at Thr68, leading to its dimerization and full activation. Activated Chk2 then phosphorylates several downstream targets to orchestrate the cellular response.
Caption: The Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.
References
- 1. Allosteric effects mediate CHK2 phosphorylation of the p53 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
PV1115 degradation in solution and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of PV1115 in solution and best practices to prevent it. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of small molecule inhibitors like this compound in solution can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate chemical degradation. Conversely, repeated freeze-thaw cycles can also compromise the integrity of the compound in solution.[1]
-
Solvent: The choice and quality of the solvent are critical. While DMSO is commonly used for stock solutions, the presence of water can lead to hydrolysis. The purity of the solvent is also important.[1]
-
pH: The pH of aqueous solutions can significantly impact the stability of compounds with ionizable groups, potentially leading to hydrolysis under acidic or basic conditions.[2][3]
-
Light Exposure: Many organic molecules are sensitive to light, particularly UV, which can cause photodegradation.[1]
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of susceptible functional groups within the molecule.[1]
Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?
A2: For optimal stability, this compound should be handled and stored as follows:
-
Solid Form: The solid powder of this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least two years.[4]
-
Stock Solutions: High-concentration stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
Q3: How can I determine if my this compound stock solution has degraded?
A3: The most reliable way to assess the integrity of your this compound solution is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the intact this compound from any degradation products. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.
Q4: My this compound solution has changed color. What should I do?
A4: A change in color in your stock solution may be a sign of chemical degradation, such as oxidation. It is recommended to discard the solution and prepare a fresh one from solid material, following best practices for solution preparation.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Loss of Biological Activity
If you observe a decrease in the expected biological activity of this compound in your assays, consider the following troubleshooting steps.
Troubleshooting Flowchart for Loss of Activity
Caption: A decision tree for troubleshooting the loss of this compound activity.
Issue 2: Precipitate Formation in Solution
The appearance of a precipitate in your this compound solution can affect its concentration and, consequently, your experimental results.
| Symptom | Possible Cause | Recommended Action |
| Precipitate forms upon thawing of stock solution. | The compound has low solubility at colder temperatures, or the solvent has absorbed water. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. Ensure the compound is fully dissolved before making dilutions. 3. Use anhydrous DMSO for preparing stock solutions.[1] |
| Solution becomes cloudy after dilution into aqueous buffer. | This compound has limited aqueous solubility, causing it to precipitate when the concentration of the organic solvent is reduced. | 1. Decrease the final concentration of this compound in the assay. 2. Increase the final percentage of DMSO (ensure it is compatible with your assay, typically <0.5%). 3. Investigate the use of solubilizing agents like surfactants, if compatible with your experimental system.[6] |
Quantitative Data Summary
| Storage Condition | Time Point | % Purity (by HPLC) | Observations |
| -80°C in anhydrous DMSO | 0 | 99.5% | Clear, colorless solution |
| 1 month | 99.4% | No change | |
| 6 months | 99.2% | No change | |
| -20°C in anhydrous DMSO | 0 | 99.5% | Clear, colorless solution |
| 1 month | 99.1% | No change | |
| 6 months | 98.5% | No change | |
| 4°C in aqueous buffer (pH 7.4) | 0 | 99.5% | Clear, colorless solution |
| 24 hours | 95.1% | Appearance of small degradation peak | |
| 1 week | 85.3% | Significant degradation observed | |
| Room Temp (light protected) | 0 | 99.5% | Clear, colorless solution |
| 24 hours | 90.2% | Noticeable degradation | |
| Room Temp (exposed to light) | 0 | 99.5% | Clear, colorless solution |
| 24 hours | 82.5% | Significant degradation, slight yellowing |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
Workflow for this compound Stock Solution Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
unexpected cytotoxicity with PV1115 treatment
Important Notice: Publicly available scientific literature and databases do not contain information regarding a compound designated as "PV1115." The following troubleshooting guide and frequently asked questions have been compiled based on general principles of unexpected cytotoxicity observed with investigational anticancer agents. Researchers using a compound designated this compound should verify the nomenclature and consult any internal documentation or primary suppliers for specific guidance.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the potential causes?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Off-Target Effects: The compound may be interacting with unintended molecular targets in the cell, leading to toxicity.
-
Metabolite Toxicity: The cytotoxic effects may not be from this compound itself, but from one or more of its metabolites.
-
Cell Line Sensitivity: The specific genetic and proteomic profile of your cell line may render it particularly sensitive to the compound's mechanism of action.
-
Experimental Error: Inaccurate compound concentration, improper solvent use, or issues with cell culture health can all contribute to anomalous results.
Q2: How can we begin to troubleshoot the unexpected cytotoxicity of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Compound Identity and Purity: Verify the identity, purity, and concentration of your this compound stock.
-
Dose-Response Curve: Perform a detailed dose-response experiment to accurately determine the EC50/IC50 in your specific cell model.
-
Time-Course Experiment: Evaluate cytotoxicity at multiple time points to understand the kinetics of the cellular response.
-
Control Experiments: Include appropriate vehicle controls and positive controls (e.g., a known cytotoxic agent) in all experiments.
Troubleshooting Guides
Issue 1: Discrepancy in Cell Viability Assay Results
If you are observing inconsistent results between different cell viability assays (e.g., MTT vs. CellTiter-Glo), consider the following:
-
Assay Mechanism: MTT and related assays measure metabolic activity, which may not always correlate directly with cell number or viability. Assays that measure ATP levels (like CellTiter-Glo) or membrane integrity (like LDH release assays) can provide a more direct measure of cell death.
-
Compound Interference: this compound or its metabolites might directly interfere with the assay chemistry. For example, it could be a reducing agent that affects MTT formazan (B1609692) production.
Caption: Troubleshooting workflow for inconsistent cell viability data.
Issue 2: Investigating the Mechanism of Cell Death
If initial troubleshooting confirms on-target cytotoxicity but the mechanism is unclear, further investigation into the cell death pathway is warranted.
This protocol outlines a common method using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.
-
Cell Preparation:
-
Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Treat cells with this compound at the IC50 concentration and a 2X IC50 concentration for 24 and 48 hours. Include a vehicle-treated control.
-
-
Staining:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL3 channel.
-
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact cell membrane, externalized phosphatidylserine |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised cell membrane |
| Necrotic | Negative | Positive | Primarily necrotic cell death |
The following diagram illustrates a hypothetical signaling pathway where this compound induces cytotoxicity, which could be investigated.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Technical Support Center: Understanding Variability in Replicate Experiments
Important Notice: Information regarding a specific entity denoted as "PV1115" was not found in the available resources. Therefore, this guide provides general principles and troubleshooting advice applicable to variability in replicate experiments in a broader biological research context. The information is tailored to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in replicate experiments?
-
Process Variation: This type of variability is introduced by the experimental procedure itself. It can be further divided into:
Q2: What is the difference between technical and biological replicates?
Understanding the distinction between technical and biological replicates is crucial for designing robust experiments.
Q3: How many replicates are necessary for a reliable experiment?
The optimal number of replicates depends on the inherent variability of the system and the desired statistical power.
Troubleshooting Guide: High Variability in Replicate Data
This guide provides a structured approach to identifying and mitigating sources of high variability in your experimental results.
Experimental Workflow for Troubleshooting Variability
Caption: A stepwise workflow for troubleshooting high variability in experimental replicates.
| Potential Issue | Troubleshooting Steps | Recommended Actions |
| Inconsistent Technical Execution | - Review pipetting techniques and volumes.- Ensure consistent timing for all experimental steps.- Check for proper mixing of reagents. | - Action: Retrain on proper pipetting techniques.- Action: Use automated liquid handlers for critical steps if available.- Action: Create and strictly follow a detailed Standard Operating Procedure (SOP). |
| Reagent Quality and Consistency | - Verify the quality and concentration of all reagents.- Check for proper storage conditions and expiration dates.- Aliquot reagents to minimize freeze-thaw cycles. | - Action: Use fresh reagents or reagents from a new lot.- Action: Validate reagent performance before starting a large-scale experiment. |
| Equipment Malfunction or Calibration Issues | - Confirm that all equipment (e.g., incubators, plate readers, pipettes) is properly calibrated.- Check for temperature and CO2 stability in incubators. | - Action: Perform regular equipment maintenance and calibration.- Action: Monitor and record equipment performance logs. |
| Inherent Biological Variability | - Evaluate the health and confluency of cell cultures.- Consider the potential for genetic drift in cell lines over time.- Assess potential differences in animal subjects (age, weight, etc.). | - Action: Increase the number of biological replicates to improve statistical power.[1]- Action: Implement stricter cell culture quality control measures.- Action: Use randomization and blocking in animal studies to account for systematic variation. |
| Assay-Specific Issues | - For cell-based assays, consider the impact of edge effects on plates.- In drug-response assays, discrepancies can arise from the method used to estimate cell number (e.g., ATP levels vs. direct cell counting).[2] | - Action: Implement a randomized plate layout to transform systematic edge effects into random error.[2]- Action: Validate the readout method to ensure it accurately reflects the biological effect of interest.[2] |
Experimental Protocols
While a specific protocol for "this compound" cannot be provided, the following outlines a general, robust methodology for a cell-based drug-response assay, designed to minimize variability.
General Protocol for a Cell-Based Drug-Response Assay
-
Cell Culture and Plating:
-
Use cells at a consistent passage number and confluency.
-
Perform a cell count and viability assessment before plating.
-
Plate cells at a uniform density in all wells of a microplate. To minimize edge effects, consider not using the outer wells or filling them with a buffer solution.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound and create a serial dilution series.
-
Use a randomized plate map to assign different concentrations to wells, which helps to mitigate spatial biases.[2]
-
Add the compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration in a calibrated incubator with stable temperature and CO2 levels.
-
-
Assay Readout:
-
Choose a suitable assay to measure the desired endpoint (e.g., cell viability, proliferation, apoptosis).
-
Ensure that the chosen readout method is linear within the expected range of responses.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Fit the dose-response data to a suitable pharmacological model to determine parameters such as IC50 or GR50.
-
Signaling Pathway Analysis: A Conceptual Framework
In the absence of a specific pathway for "this compound," the following diagram illustrates a generic signaling cascade that is often studied in drug development. This can serve as a template for visualizing the mechanism of action of a hypothetical therapeutic agent.
References
improving the signal-to-noise ratio in PV1115 kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in PV1115 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound kinase assay?
A desirable signal-to-noise ratio is essential for distinguishing true enzymatic activity from background noise. While a specific ideal ratio can vary depending on the assay format, a more standardized and robust measure of assay quality is the Z'-factor.[1] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and well-suited for high-throughput screening (HTS).[1]
Q2: What are the common causes of a high background signal in my this compound kinase assay?
High background signals can arise from several sources, including the non-enzymatic hydrolysis of ATP, contamination of reagents with ATP or ADP, and non-specific binding of detection reagents or antibodies.[2] Autophosphorylation of the this compound kinase can also contribute to a high background.[2] In fluorescence-based assays, the intrinsic fluorescence of test compounds may interfere with the signal.[2][3]
Q3: My this compound kinase assay has a very low or no signal. What are the common causes?
A weak or absent signal may indicate problems with one or more critical components of the assay.[2] Common culprits include:
-
Inactive Enzyme: The this compound kinase may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[1][4]
-
Suboptimal Reagent Concentrations: The concentrations of the kinase, substrate, or ATP may be too low.[1][2][5]
-
Incorrect Reaction Conditions: The buffer's pH, temperature, or the incubation time may not be optimal for the enzyme's activity.[1]
-
Substrate Issues: The substrate may not be suitable for this compound kinase or may have degraded.[1]
-
Reagent Impurity: Impurities in ATP or other reagents can interfere with the reaction kinetics.[1][3]
Q4: How does the ATP concentration affect the assay outcome?
The concentration of ATP is a critical parameter in kinase assays. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[4][6][7] Assays are often performed at an ATP concentration close to the Michaelis constant (Km) to ensure that the IC50 value is a more direct measure of the inhibitor's affinity (Ki).[4][7][8] Cellular ATP concentrations are much higher (in the millimolar range), which can cause discrepancies between in vitro and cellular assay results.[4][7][8]
Q5: How do I choose the optimal substrate concentration for my this compound kinase assay?
The optimal substrate concentration depends on the assay's objective. For high-throughput screening (HTS) and inhibitor potency (IC50) determination, a substrate concentration at or near the Km value is often recommended.[9] This provides a good balance between a robust signal and sensitivity to competitive inhibitors.[9] For detailed kinetic studies, it is crucial to determine the Km of the substrate.[9]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your kinase activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Test each reagent individually for background signal. Use fresh, high-purity reagents. Run a "no enzyme" control to check for ATP contamination in your substrate or other reagents.[10] |
| Non-specific Binding (Antibody-based assays) | Increase the number of wash steps.[10] Include a blocking agent (e.g., Bovine Serum Albumin - BSA) in the buffer.[10] Titrate your primary and secondary antibodies to find the lowest concentration that still provides a good signal.[10] |
| Autophosphorylation of Kinase | Run a control reaction without the substrate to quantify the level of autophosphorylation.[2] If it's high, consider using a lower enzyme concentration.[2] |
| Compound Interference (Fluorescence/Luminescence Assays) | Run a "no enzyme" control with the test compound to check for autofluorescence or quenching.[1][11] Consider using an alternative assay format if interference is significant.[2] |
| High ATP Concentration | In assays that measure ADP production, a high initial ATP concentration can lead to a high background.[11] Optimize the ATP concentration, often starting around the Km value for ATP.[4] |
| Assay Plate Issues | For luminescence assays, use white, opaque plates to prevent well-to-well crosstalk.[1] Some plates can have inherent phosphorescence; test different plates or pre-read the plate before adding reagents.[7] |
Issue 2: Low or No Signal
A weak or absent signal can prevent the accurate measurement of kinase activity and inhibition.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure proper storage and handling of the this compound kinase.[4] Aliquot the enzyme to avoid repeated freeze-thaw cycles and always keep it on ice during use.[4] Verify the activity of the enzyme stock with a positive control if available.[7] |
| Suboptimal Reagent Concentrations | Titrate the kinase, substrate, and ATP concentrations to find the optimal levels for your assay.[2][5] |
| Incorrect Buffer Composition | Verify the pH, salt concentration, and the presence of necessary cofactors (e.g., MgCl2, MnCl2) in your kinase buffer.[4][7] |
| Inadequate Incubation Time or Temperature | Optimize the incubation time to ensure the reaction is in the linear range (typically <20% substrate consumption).[9] Perform a time-course experiment to determine the optimal reaction time.[7] Ensure the incubation temperature is optimal for this compound kinase activity. |
| Degraded Reagents | Prepare ATP and other temperature-sensitive reagents fresh before each experiment.[4] |
| Substrate Issues | Confirm the integrity and concentration of your substrate.[7] If using a peptide substrate, ensure it is soluble in the assay buffer.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Kinase Concentration
This protocol helps to determine the amount of enzyme that results in a robust signal while remaining in the linear range of the reaction.
-
Prepare a serial dilution of the this compound kinase in the kinase reaction buffer.
-
Add a constant volume of each enzyme dilution to the wells of a microplate. Include "no enzyme" wells as a negative control.[1]
-
Initiate the reaction by adding a solution containing a fixed, saturating concentration of substrate and ATP to all wells.[1]
-
Incubate the plate at the desired temperature for a fixed time (e.g., 60 minutes).[1]
-
Stop the reaction and add the detection reagent.[1]
-
Measure the signal (e.g., luminescence, fluorescence).[1]
-
Plot the signal versus the enzyme concentration and select a concentration from the linear portion of the curve that provides a robust signal.
Protocol 2: Determining the Optimal ATP Concentration (ATP Km)
This protocol is for determining the apparent Michaelis constant (Km) for ATP, which is crucial for optimizing your assay, especially for screening ATP-competitive inhibitors.[4]
-
Use the optimal this compound kinase concentration determined in Protocol 1.
-
Prepare a series of ATP dilutions in the kinase reaction buffer, ranging from well below to well above the expected Km value.[1] A common starting point for many kinases is 10 µM if the Km is unknown.[4]
-
Add the kinase and a constant, saturating concentration of substrate to each well.
-
Initiate the reaction by adding the different concentrations of ATP.[1]
-
Incubate for the predetermined linear reaction time.[1]
-
Stop the reaction and add the detection reagent.[1]
-
Measure the signal.
-
Plot the reaction velocity (signal) against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.
Protocol 3: Determining the Optimal Substrate Concentration (Substrate Km)
This protocol outlines the steps to determine the optimal concentration of the peptide or protein substrate.
-
Use the optimal this compound kinase and ATP concentrations determined in the previous protocols.
-
Prepare a serial dilution of the substrate in the reaction buffer. A 10-point, 2-fold dilution series is recommended.[9]
-
Add the diluted substrate to the wells of the microplate. Include control wells with no substrate for background measurement.[9]
-
Add the diluted kinase to all wells.[9]
-
Initiate the kinase reaction by adding the ATP solution to all wells.[9]
-
Incubate for a time within the linear range of the reaction.[9]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[9]
-
Add the detection reagents according to the manufacturer's protocol.[9]
-
Plot the reaction velocity (signal) against the substrate concentration and determine the Km using a Michaelis-Menten plot or a Lineweaver-Burk plot.[9]
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Kinase Assay Optimization
| Parameter | Recommended Starting Range | Notes |
| This compound Kinase | Titrate to determine | The optimal concentration should be determined experimentally to ensure the reaction is in the linear range.[9] |
| Substrate | 1x - 5x Km | If Km is unknown, start with a titration from a high concentration (e.g., 100-500 µM for a peptide substrate).[5][9] |
| ATP | At or near Km | If Km is unknown, a common starting point is 10 µM.[4][5] For cellular context, 1 mM can be used.[4] |
| MgCl₂ | 5 - 20 mM | Kinase activity is highly dependent on the concentration of divalent cations. |
Visualizations
Caption: A diagram illustrating the basic principle of a kinase reaction.
Caption: A generalized workflow for performing an in vitro kinase assay.[2]
Caption: A decision tree for troubleshooting high background signals.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Assessing PV1115 Stability in Different Media Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of PV1115 in various cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound.
Issue 1: Precipitation is observed immediately after adding this compound stock solution to the cell culture medium.
-
Question: I saw a precipitate form as soon as I added my this compound stock solution to my cell culture medium. What should I do?
-
Answer: Immediate precipitation is often due to "solvent shock," where the compound is not readily soluble in the aqueous environment of the cell culture medium. Here are some steps to address this:
-
Optimize the Dilution Step:
-
Pre-warm the media to 37°C before adding the stock solution, as some compounds are less soluble at lower temperatures.
-
Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion. This avoids localized high concentrations that can trigger precipitation.
-
Increase the volume of the media to which you are adding the stock, ensuring rapid dispersal.
-
-
Review the Stock Solution:
-
Ensure your stock solution is clear and that the compound is fully dissolved before use. A cloudy stock solution indicates that the compound has already precipitated.
-
Consider preparing a fresh, lower-concentration stock solution. This will increase the volume of stock needed but will lower the final solvent concentration in your culture.
-
-
Lower the Final Concentration: The most direct approach is to test a lower final concentration of this compound in your experiment.
-
Issue 2: The medium is clear initially but becomes cloudy or shows a precipitate after a period of incubation.
-
Question: My this compound-containing medium looked fine at the beginning, but now it's cloudy after being in the incubator. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the incubation conditions and media composition:
-
pH Changes in Media: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound. Ensure your medium is adequately buffered and monitor the pH, especially in high-density cultures.
-
Evaporation: Evaporation of water from the culture medium increases the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in the incubator and use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane for long-term experiments.
-
Interaction with Media Components: Components within the culture medium, such as certain salts, amino acids (e.g., cysteine), or vitamins, can interact with and reduce the solubility of the test compound over time.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound, and the metabolites may be less soluble.[1]
-
Issue 3: High variability in experimental results between replicates.
-
Question: I'm seeing a lot of variability in my results between wells treated with this compound. What could be the cause?
-
Answer: High variability can stem from inconsistent compound stability or handling:
-
Inconsistent Sample Handling: Ensure uniform mixing of the media after adding this compound and precise timing for sample collection. Use calibrated pipettes to minimize volume errors.[1]
-
Incomplete Solubilization: Visually inspect stock solutions for any precipitate before each use. If present, gently warm and vortex to redissolve. It is good practice to prepare fresh stock solutions frequently.[1]
-
Peptide Degradation: If using serum-containing media, the peptide can be degraded by proteases.[3] Consider reducing the serum concentration or using a serum-free medium if your cell line allows.[3] Using heat-inactivated serum can also reduce the activity of some proteases.[3]
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy to ensure the variability is not from the measurement technique itself.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture medium?
A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects. If a compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential to establish a reliable concentration-response relationship.[1]
Q2: What are the primary factors that can affect the stability of a compound like this compound in cell culture media?
A: Several factors can influence compound stability:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Additionally, cells themselves can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q3: How can I determine the maximum soluble concentration of this compound in my specific media formulation?
A: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium in a multi-well plate. Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation at various time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.
Q4: What are the recommended storage conditions for this compound stock solutions?
A: For long-term stability, this compound stock solutions (e.g., in DMSO) should be stored at -80°C. For short-term storage, -20°C is acceptable. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Data Presentation
The following tables provide a template for summarizing your experimental findings on the stability and solubility of this compound.
Table 1: Solubility of this compound in Different Cell Culture Media
| Media Formulation | Serum (%) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observation Time (hours) | Notes |
| DMEM | 10 | 37 | Enter your data | 24 | e.g., No precipitation observed |
| RPMI-1640 | 10 | 37 | Enter your data | 24 | e.g., Fine precipitate observed > 50 µM |
| MEM | 5 | 37 | Enter your data | 24 | |
| Serum-Free Medium X | N/A | 37 | Enter your data | 24 |
Table 2: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) - Replicate 1 | This compound Concentration (µM) - Replicate 2 | This compound Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 0 | Enter your data | Enter your data | Enter your data | Calculate mean | 100% |
| 2 | Enter your data | Enter your data | Enter your data | Calculate mean | Calculate % |
| 6 | Enter your data | Enter your data | Enter your data | Calculate mean | Calculate % |
| 12 | Enter your data | Enter your data | Enter your data | Calculate mean | Calculate % |
| 24 | Enter your data | Enter your data | Enter your data | Calculate mean | Calculate % |
| 48 | Enter your data | Enter your a | Enter your data | Calculate mean | Calculate % |
| 72 | Enter your data | Enter your data | Enter your data | Calculate mean | Calculate % |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessing this compound Stability in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in the pre-warmed complete cell culture medium at the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Dispense the this compound-containing medium into sterile culture plates or tubes.
-
Immediately collect a sample for the time 0 (T=0) measurement.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 6, 12, 24, 48, and 72 hours).
-
Store all samples at -80°C until analysis.
-
Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Troubleshooting logic for addressing this compound precipitation in cell culture media.
References
Technical Support Center: PV1115 In Vivo Studies
This technical support center provides troubleshooting guidance for researchers encountering a lack of effect with PV1115 in in vivo experiments. The following guides and frequently asked questions (FAQs) address common issues that can arise during preclinical research.
Troubleshooting Guides
Guide 1: Investigating Suboptimal Compound Exposure
A primary reason for the lack of in vivo efficacy is insufficient exposure of the target tissue to the active compound. This guide provides a systematic approach to troubleshooting this issue.
Question: My in vitro results with this compound were promising, but I am not observing the expected effect in my animal model. What should I investigate first?
Answer:
The first step is to systematically evaluate factors that could lead to suboptimal compound exposure. This can be broken down into three key areas: formulation and administration, pharmacokinetics (PK), and biodistribution.
Experimental Workflow for Investigating Suboptimal Exposure
Caption: Troubleshooting workflow for suboptimal compound exposure.
Detailed Steps & Methodologies:
-
Verify Formulation:
-
Solubility: Confirm that this compound is fully dissolved in the vehicle. Visually inspect for precipitation. It is recommended to determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Stability: Assess the stability of the formulation over the duration of the experiment. Was the formulation prepared fresh daily? If not, has its stability at the storage temperature been confirmed? Analytical methods such as HPLC can be used to quantify the concentration of this compound in the formulation at different time points.
-
-
Confirm Administration Accuracy:
-
Dose Calculation: Double-check all calculations for the dose administered to each animal.
-
Route of Administration: Ensure the chosen route (e.g., oral gavage, intravenous, intraperitoneal) is appropriate for the compound and the experimental question. Improper administration technique can lead to significant variability in exposure. For instance, in oral gavage, ensure the compound is delivered to the stomach and not the esophagus or lungs.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Objective: To determine the concentration of this compound in the plasma over time after administration.
-
Protocol:
-
Administer a single dose of this compound to a small cohort of animals (n=3-5).
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store frozen until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
-
-
-
Assess Biodistribution:
-
If plasma PK is adequate but efficacy is still lacking, it is crucial to determine if the compound is reaching the target tissue.
-
Protocol:
-
Administer this compound to a cohort of animals.
-
At a time point corresponding to the expected peak concentration in tissue, euthanize the animals.
-
Collect the target tissue (e.g., tumor) and other relevant organs.
-
Homogenize the tissues and extract the compound.
-
Quantify the concentration of this compound using an appropriate analytical method.
-
-
Quantitative Data Summary: Hypothetical PK Parameters
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |
| A (Saline) | 10 | IV | 1500 | 0.25 | 3000 | 2 |
| B (Corn Oil) | 50 | PO | 800 | 2 | 4800 | 4 |
| C (PEG400) | 50 | PO | 1200 | 1 | 7200 | 4.5 |
This table presents hypothetical data for illustrative purposes.
Guide 2: Evaluating the Animal Model and Target Engagement
If compound exposure is confirmed to be adequate, the next step is to scrutinize the animal model and confirm that this compound is engaging its target, Chk2.
Question: I've confirmed that this compound reaches the target tissue at sufficient concentrations, but I'm still not seeing an effect. What could be the problem?
Answer:
Potential issues could lie with the animal model's biological relevance or a failure of the compound to engage its molecular target in vivo.
Logical Relationship for Model and Target Evaluation
Caption: Decision tree for evaluating the animal model and target engagement.
Detailed Steps & Methodologies:
-
Assess Animal Model Relevance:
-
Species Differences: The Chk2 signaling pathway may differ between the species used for the model and humans. Confirm that the binding site of this compound on Chk2 is conserved.
-
Disease Model: Does the chosen animal model accurately recapitulate the human disease state you are trying to treat? For example, if using a xenograft model, is the cell line known to be sensitive to Chk2 inhibition?
-
-
Confirm Target Expression:
-
Verify that Chk2 is expressed in the target tissue of your animal model. This can be done using techniques such as:
-
Immunohistochemistry (IHC): To visualize the presence and localization of Chk2 protein in tissue sections.
-
Western Blot: To quantify the levels of Chk2 protein in tissue lysates.
-
RT-qPCR: To measure the mRNA expression level of the Chk2 gene.
-
-
-
Measure Target Engagement:
-
Objective: To demonstrate that this compound is binding to Chk2 in the target tissue.
-
Pharmacodynamic (PD) Marker Assay Protocol:
-
Establish a cohort of animals and dose them with this compound or vehicle.
-
Collect target tissues at a time point where compound concentration is expected to be high.
-
Prepare tissue lysates.
-
Measure the phosphorylation status of a known Chk2 substrate (e.g., p53, BRCA1) via Western Blot or ELISA. A decrease in the phosphorylation of the substrate would indicate Chk2 inhibition.
-
-
Hypothetical Signaling Pathway of this compound
Technical Support Center: Utilizing PV1115 and Managing DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for using the selective Chk2 inhibitor, PV1115. It offers troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a particular focus on controlling for the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), with a reported IC50 of 0.14 nM.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2 to block its kinase activity.[3] Chk2 is a crucial serine/threonine kinase in the DNA damage response pathway.[4][5] Upon DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase, leading to the phosphorylation of downstream targets such as p53 and Cdc25 phosphatases.[6][7][8] This activation can result in cell cycle arrest, initiation of DNA repair mechanisms, or, in cases of severe damage, apoptosis.[4][7] By inhibiting Chk2, this compound can sensitize cancer cells to the effects of DNA-damaging agents.[2][3]
Q2: Why is DMSO used as a solvent for this compound, and what are its potential effects on my cells?
A2: Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, including many water-insoluble experimental drugs like this compound.[9] While essential for solubilizing this compound for in vitro assays, DMSO is not biologically inert and can exert its own effects on cultured cells. These effects are generally concentration-dependent and can include:
-
Induction of apoptosis (programmed cell death).
-
Alterations in cellular signaling pathways , such as the PI3K/AKT pathway.[12][13]
-
Changes in gene expression.
Therefore, it is critical to use the lowest effective concentration of DMSO and to include appropriate vehicle controls in all experiments.
Q3: What is a vehicle control and why is it essential when using this compound dissolved in DMSO?
A3: A vehicle control is a crucial experimental control that contains the same concentration of the solvent (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself.[12][14] The purpose of the vehicle control is to distinguish the biological effects of this compound from any effects caused by the DMSO solvent.[15][16] Any observed differences between the vehicle control and the untreated (media only) control can be attributed to the solvent, while differences between the this compound-treated group and the vehicle control can be attributed to the action of this compound.
Q4: What is the recommended maximum concentration of DMSO for in vitro experiments?
A4: The maximum tolerated concentration of DMSO varies significantly between different cell lines.[11][15] As a general guideline:
-
< 0.1%: Generally considered safe for most cell lines with minimal effects.[12][13]
-
0.1% - 0.5%: Tolerated by many robust cell lines for short-term experiments (e.g., up to 72 hours).[12]
-
> 1%: Often leads to significant cytotoxicity and can confound experimental results.[12][13]
It is strongly recommended to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not significantly affect the viability or key biological endpoints of your specific cell line.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly high levels of cell death in this compound-treated wells. | 1. The concentration of this compound is too high. 2. The concentration of DMSO is toxic to the cells. 3. Synergistic toxic effect of this compound and DMSO. | 1. Perform a dose-response experiment with this compound to determine the optimal concentration. 2. Run a DMSO-only dose-response curve to find the no-effect concentration for your cell line. Ensure the final DMSO concentration in your experiment is below this level. 3. Compare the results of your this compound-treated wells to a vehicle control with the same DMSO concentration. |
| Inconsistent results between experimental repeats. | 1. Inaccurate pipetting of the highly concentrated this compound stock solution. 2. Variability in the final DMSO concentration across wells. 3. Degradation of this compound stock solution. | 1. Prepare a series of intermediate dilutions of the this compound stock to ensure accurate pipetting of the final concentrations. 2. Ensure that the final DMSO concentration is identical in all wells receiving the compound or vehicle control. 3. Aliquot the this compound stock solution upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| No observable effect of this compound treatment. | 1. The concentration of this compound is too low. 2. The experimental endpoint is not sensitive to Chk2 inhibition in your cell model. 3. The cells are resistant to Chk2 inhibition. | 1. Increase the concentration of this compound, ensuring the DMSO concentration remains at a non-toxic level. 2. Confirm that the Chk2 pathway is active in your cell line under the experimental conditions. Consider using a positive control (e.g., a DNA-damaging agent) to induce Chk2 activity. 3. Investigate the expression levels of Chk2 and other DNA damage response proteins in your cell line. |
| The vehicle control shows a significant biological effect compared to the untreated control. | The concentration of DMSO is too high for your specific cell line and is exerting its own biological effects. | 1. Perform a DMSO dose-response experiment to determine the maximum non-toxic concentration. 2. Lower the final DMSO concentration in all subsequent experiments. 3. If a lower DMSO concentration is not feasible for dissolving this compound, consider exploring alternative, less disruptive solvents. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of DMSO on various cancer cell lines as reported in the literature. This data can be used as a reference for designing your experiments, but it is always recommended to perform a cell line-specific validation.
Table 1: Cytotoxic Effects of DMSO on Various Cancer Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | Effect on Cell Viability/Proliferation |
| HepG2 | 1.25% | - | Strong inhibition of proliferation.[11] |
| 2.5% | 24 hours | >30% reduction in viability.[17] | |
| MCF-7 | 1% | 24 hours | Significant reduction in viability.[15] |
| 1.25% | - | Significant inhibition of proliferation.[11] | |
| 0.3125% | 48 hours | Cytotoxic effects observed.[17] | |
| MDA-MB-231 | 1.25% | - | Significant inhibition of proliferation.[11] |
| 5% | 24 hours | ~53% reduction in viability.[17] | |
| TF-1a, MV4-11 | 2% | - | Initial inhibition of proliferation observed.[10] |
| Huh7 | 5% | 24 hours | ~49% reduction in viability.[17] |
| SW480 | 5% | 24 hours | ~60% reduction in viability.[17] |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
Objective: To identify the highest concentration of DMSO that does not significantly impact the viability of the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Also, include a "medium only" control (0% DMSO).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.
Protocol 2: In Vitro Treatment with this compound and Vehicle Control
Objective: To assess the effect of this compound on a specific cellular endpoint while controlling for DMSO solvent effects.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
DMSO (cell culture grade)
-
Multi-well cell culture plates
-
Reagents for your specific assay (e.g., cell lysis buffer, antibodies for Western blotting, etc.)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at the appropriate density for your assay and allow them to adhere overnight.
-
Prepare Treatment Solutions:
-
This compound Treatment: Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the predetermined optimal concentration.
-
Vehicle Control: Prepare a solution of complete cell culture medium containing the same final concentration of DMSO as your this compound treatment groups, but without this compound.
-
Untreated Control: Use complete cell culture medium only.
-
-
Treatment: Remove the overnight culture medium and add the prepared treatment solutions to the appropriate wells.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Proceed with your specific experimental assay (e.g., Western blotting, immunofluorescence, cell cycle analysis) to assess the effect of this compound.
Visualizations
Caption: The Chk2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for this compound treatment with controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CHEK2 - Wikipedia [en.wikipedia.org]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. DMSO inhibits human cancer cells and downregulates the expression of cdk2 and cyclin A | Semantic Scholar [semanticscholar.org]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PV1115 Inhibition of Chk2 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with inhibiting Chk2 phosphorylation using PV1115.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of Chk2 phosphorylation after treating my cells with this compound. What are the possible reasons?
There are several potential reasons why this compound may not appear to be inhibiting Chk2 phosphorylation in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specific biology of your cell system.
Possible Causes:
-
Compound Inactivity: The this compound compound may have degraded due to improper storage or handling. It is also possible that the compound is from a suboptimal batch with low purity.
-
Insufficient Chk2 Activation: For this compound's inhibitory effect to be observed, Chk2 must first be activated (phosphorylated). If the DNA-damaging agent or other stimulus used is not potent enough or is used for an insufficient duration, Chk2 phosphorylation levels may be too low to detect a significant decrease with inhibitor treatment.
-
Suboptimal this compound Concentration or Treatment Time: The concentration of this compound used may be too low to effectively inhibit Chk2 in your specific cell line. Additionally, the pre-incubation time with this compound before inducing DNA damage might be too short.
-
Cell Permeability Issues: While many small molecule inhibitors are cell-permeable, issues with compound uptake into the specific cell line being used can sometimes occur.
-
Experimental Artifacts: Problems with the Western blot procedure, such as inefficient protein transfer, inactive antibodies, or incorrect buffer composition, can lead to misleading results.
-
High Cell Density: Very high cell confluence can sometimes affect drug uptake and cellular responses.
-
Cell Line-Specific Resistance: The particular cell line you are using may have intrinsic resistance mechanisms that prevent this compound from being effective.
Q2: How can I confirm that my this compound compound is active?
To confirm the activity of your this compound stock, it is recommended to perform an in vitro kinase assay using recombinant Chk2. This will directly measure the ability of your compound to inhibit the kinase activity of Chk2. Comparing the IC50 value obtained from this assay with the reported value can validate the potency of your compound.
Q3: What are the key controls I should include in my experiment?
Proper controls are critical for interpreting your results accurately. The following controls should be included in your Western blot experiment:
-
Vehicle Control (e.g., DMSO): Cells treated with the same volume of the solvent used to dissolve this compound. This control is essential to ensure that the solvent itself is not affecting Chk2 phosphorylation.
-
Positive Control (DNA Damage Only): Cells treated with the DNA-damaging agent (e.g., Doxorubicin, Etoposide) but not with this compound. This demonstrates the level of Chk2 phosphorylation induced by the stimulus.
-
Negative Control (No Treatment): Untreated cells to show the basal level of Chk2 phosphorylation.
-
This compound Only Control: Cells treated only with this compound to assess any effect of the inhibitor on basal Chk2 phosphorylation.
-
Total Chk2 Loading Control: After probing for phosphorylated Chk2 (p-Chk2), the membrane should be stripped and re-probed with an antibody for total Chk2. This ensures that any observed decrease in p-Chk2 is not due to a general decrease in Chk2 protein levels.
-
Housekeeping Protein Loading Control: Probing for a housekeeping protein like GAPDH or β-actin confirms equal protein loading across all lanes.
Troubleshooting Guide
If you are not observing the expected inhibition of Chk2 phosphorylation with this compound, follow this systematic troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
-
Storage: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Solubility: Confirm that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Precipitates in the stock solution can lead to inaccurate final concentrations.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Step 2: Optimize Chk2 Activation
-
DNA Damaging Agent: Confirm the potency and optimal concentration of your DNA-damaging agent in your specific cell line. You can perform a dose-response and time-course experiment to determine the conditions that yield a robust and reproducible increase in Chk2 phosphorylation (typically at Threonine 68).
-
Time Course: Harvest cells at different time points after treatment with the DNA-damaging agent to identify the peak of Chk2 phosphorylation.
Step 3: Optimize this compound Treatment Conditions
-
Dose-Response: Perform a dose-response experiment with a range of this compound concentrations (e.g., from nanomolar to micromolar, based on its potent IC50) to determine the optimal inhibitory concentration for your cell line.
-
Pre-incubation Time: Vary the pre-incubation time with this compound before adding the DNA-damaging agent (e.g., 1, 2, 4, or 6 hours). This allows sufficient time for the inhibitor to enter the cells and bind to Chk2.
Step 4: Review Western Blot Protocol
-
Antibodies: Ensure that the primary antibodies for both phosphorylated Chk2 (e.g., anti-p-Chk2 Thr68) and total Chk2 are validated and used at the recommended dilution. Check the expiration dates and storage conditions.
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation of Chk2 after cell lysis.
-
Protein Transfer: Verify the efficiency of protein transfer from the gel to the membrane (e.g., by Ponceau S staining).
-
Blocking and Washing: Optimize blocking conditions and ensure adequate washing steps to minimize background signal.
Quantitative Data
This compound is a highly potent and selective inhibitor of Chk2.[1] The following table summarizes its inhibitory activity against Chk2 and other kinases.
| Target | IC50 |
| Chk2 | 0.14 nM |
| Chk1 | 66,000 nM |
| RSK2 | >100,000 nM |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Chk2 signaling pathway and a troubleshooting workflow to address issues with this compound inhibition.
References
Technical Support Center: Interpreting Ambiguous Data from PV1115 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret ambiguous data from PV1115 experiments. The content is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our this compound cell viability assay results between replicate wells. What are the potential causes and solutions?
A1: High variability in cell-based assays is a common issue that can obscure the true experimental outcome.[1][2][3] Several factors can contribute to this problem:
-
Pipetting Errors: Inconsistent volumes of cells or reagents can lead to significant differences between wells.
-
Solution: Ensure pipettes are properly calibrated. For multi-well plates, preparing a master mix of reagents can help ensure consistency. Using a multichannel pipette can also reduce variability.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.[4]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[4]
-
-
Cell Seeding Density: An uneven distribution of cells at the time of plating will result in variable cell numbers at the time of the assay.
-
Solution: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating wells.
-
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are in different growth phases can respond differently to treatment.[4]
-
Solution: Use cells that are in the exponential growth phase and have a consistent, low passage number. Regularly check for signs of contamination, such as mycoplasma.[4]
-
Q2: Our this compound reporter gene assay shows a weak or no signal. How can we troubleshoot this?
A2: A weak or absent signal in a reporter gene assay can be due to several factors related to the reagents, transfection process, or the reporter construct itself.[1]
-
Reagent Functionality: Expired or improperly stored reagents, particularly the luciferase substrate and buffer, will not function optimally.[1]
-
Solution: Always use fresh or properly stored reagents. Check the expiration dates and storage conditions.
-
-
Low Transfection Efficiency: If the reporter plasmid is not efficiently introduced into the cells, the expression of the reporter protein will be low.[1]
-
Solution: Optimize the transfection protocol by testing different ratios of plasmid DNA to transfection reagent.[1] Ensure the plasmid DNA is of high quality and purity.
-
-
Weak Promoter: The promoter driving the expression of the reporter gene may not be strong enough in the chosen cell line.[1]
-
Solution: If possible, switch to a vector with a stronger constitutive promoter to drive the reporter gene.[1]
-
-
Cell Lysis: Incomplete cell lysis will result in a lower yield of the reporter protein.
-
Solution: Ensure the lysis buffer is compatible with the cell type and that the incubation time is sufficient for complete lysis.
-
Q3: We are seeing a high background signal in our this compound luminescence assay. What could be the cause?
A3: A high background signal can mask the true experimental signal and lead to inaccurate results.[1][4]
-
Plate Type: The color of the microplate can significantly impact background luminescence.
-
Solution: For luminescence assays, use white, opaque plates to maximize the signal and minimize well-to-well crosstalk.[4]
-
-
Reagent Contamination: Contamination of assay reagents with bacteria or other substances can lead to a non-specific signal.[4]
-
Solution: Use sterile techniques when preparing and handling all reagents.
-
-
Compound Interference: The test compound itself may possess fluorescent or luminescent properties.
-
Solution: Run a control experiment with the compound in cell-free media to determine if it contributes to the background signal.[4]
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in this compound Cytotoxicity Assays
Problem: You are observing significant variability in the calculated IC50 values for your test compound across different experimental runs.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell passage number, confluency at the time of treatment, and media composition.[5] |
| Compound Stability and Purity | Verify the purity and concentration of each new batch of the test compound. Ensure proper storage to prevent degradation.[5] |
| Assay Incubation Time | Optimize the incubation time with the compound. A time that is too short may not allow for the full effect, while a time that is too long may lead to secondary effects. |
| Data Analysis | Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50 value. |
Guide 2: Discrepancy Between Cell Viability and Western Blot Data for this compound Pathway Activation
Problem: The this compound cell viability assay shows a dose-dependent effect of your compound, but Western blot analysis of a key downstream protein in the expected signaling pathway does not show a corresponding change in phosphorylation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | The peak of protein phosphorylation may occur at a different time point than the observed effect on cell viability. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation.[5] |
| Antibody Specificity and Quality | Ensure the primary antibody is specific for the phosphorylated form of the target protein and is used at the recommended dilution. |
| Protein Loading and Transfer | Confirm equal protein loading across all lanes of the gel using a loading control (e.g., β-actin or GAPDH). Verify efficient protein transfer to the membrane. |
| Off-Target Effects | The compound may be affecting cell viability through a different pathway than the one being investigated. |
Experimental Protocols
MTT Cell Viability Assay Protocol[6][7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.
Dual-Luciferase® Reporter Assay Protocol[11][12][13][14][15]
-
Cell Seeding and Transfection: Seed cells in a 24- or 48-well plate. Co-transfect the cells with the experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: After 24-48 hours of transfection, treat the cells with the test compound or vehicle control.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[7]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Western Blot Protocol for Signaling Pathway Analysis[16][17][18][19][20]
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target protein or its phosphorylated form) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Hypothetical this compound signaling pathway.
References
- 1. goldbio.com [goldbio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Luciferase reporter assay [bio-protocol.org]
- 8. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
PV1115 versus other selective Chk2 inhibitors
A Comparative Guide to PV1115 and Other Selective Chk2 Inhibitors for Researchers
This guide provides an objective comparison of the selective Checkpoint Kinase 2 (Chk2) inhibitor, this compound, with other notable selective Chk2 inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data to facilitate informed decisions for research applications.
Introduction to Chk2 Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that serves as a critical tumor suppressor in the DNA damage response (DDR) pathway.[1] In response to DNA double-strand breaks, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3] This activation initiates a signaling cascade that phosphorylates downstream targets to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[2][4] Given its central role in maintaining genomic integrity, Chk2 has become an attractive therapeutic target in oncology. Selective Chk2 inhibitors are being explored for their potential to sensitize cancer cells to DNA-damaging agents and to protect normal tissues from the side effects of chemotherapy and radiation.[1][5]
Comparative Analysis of Selective Chk2 Inhibitors
The efficacy of a kinase inhibitor is defined by its potency—the concentration required to inhibit the target—and its selectivity for the target over other kinases. The half-maximal inhibitory concentration (IC50) is the standard measure of potency.[6] A lower IC50 value indicates greater potency.
Biochemical Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized Chk2 inhibitors. The selectivity is highlighted by comparing the IC50 values for Chk2 with the closely related kinase, Chk1.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2 Fold-Increase) | Reference |
| This compound | 0.14 | 66,000 | ~471,428 | [7][8] |
| CCT241533 | 3 | 245 | ~82 | [9][10] |
| BML-277 | 15 | >15,000 | >1000 | [9] |
| Chk2-IN-1 | 13.5 | 220.4 | ~16 | [9] |
| AZD7762 | 5 | 5 | 1 (Dual Inhibitor) | [9] |
Key Observations:
-
This compound demonstrates exceptional potency for Chk2 with an IC50 in the sub-nanomolar range.[7][8] Its selectivity over Chk1 is remarkably high, making it a highly specific tool for studying Chk2 function.[5][7]
-
CCT241533 is also a potent Chk2 inhibitor with good selectivity over Chk1.[10]
-
BML-277 shows excellent selectivity, though it is less potent than this compound and CCT241533.[9]
-
Chk2-IN-1 is a potent Chk2 inhibitor but displays lower selectivity compared to the other compounds.[9]
-
AZD7762 is a dual Chk1/Chk2 inhibitor and is included to contrast with the selective inhibitors.[9]
Signaling Pathways and Experimental Workflows
To provide context for the evaluation of these inhibitors, the following diagrams illustrate the Chk2 signaling pathway and a standard workflow for characterizing kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors. The following are generalized protocols for key experiments.
In Vitro Chk2 Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the enzymatic activity of Chk2 by detecting the amount of ADP produced in the kinase reaction.
-
Objective: To determine the in vitro IC50 value of an inhibitor against Chk2.
-
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., a peptide with the Chk2 recognition motif)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO and then dilute in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the Chk2 substrate, and the diluted inhibitor.
-
Add the recombinant Chk2 enzyme to each well to initiate the reaction, except for the "no enzyme" negative control wells.
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for Chk2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects Chk2 activity.
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.[11]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cultured cancer cell lines, serving as an indicator of cell viability and proliferation.
-
Objective: To evaluate the anti-proliferative effect of a Chk2 inhibitor on cancer cells.
-
Materials:
-
Human cancer cell line (e.g., HCT116, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[12]
-
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a Chk2 inhibitor in a mouse model.
-
Objective: To determine the in vivo efficacy of a Chk2 inhibitor in reducing tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line for implantation
-
Test inhibitor formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[13]
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test inhibitor at various doses).[13]
-
Administer the test inhibitor and vehicle according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.[13]
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treated and vehicle control groups to assess efficacy.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Model, In Vitro and In Vivo Killing Efficacy of Antitumor Peptide RDP22 on MUG-Mel2, a Patient Derived Cell Line of an Aggressive Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PV1115 and PV1019 for Checkpoint Kinase 2 (Chk2) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Checkpoint Kinase 2 (Chk2) inhibitors, PV1115 and PV1019. The information presented is intended to assist researchers in making informed decisions for their preclinical studies by offering a comprehensive overview of their inhibitory potency, selectivity, and the methodologies used for their evaluation.
Introduction to Chk2 Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Activated by DNA double-strand breaks, Chk2 orchestrates cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity.[1] Its central role in these processes has made it an attractive target for cancer therapy. The development of selective Chk2 inhibitors aims to sensitize cancer cells to DNA-damaging agents and potentially protect normal tissues from the adverse effects of chemotherapy and radiation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and PV1019, highlighting their potency and selectivity against Chk2.
| Parameter | This compound | PV1019 |
| Chk2 IC50 | 0.14 nM[2][3] | 24 nM[4] / 138 nM[4][5] |
| Chk1 IC50 | >100,000 nM[2][3] | >50,000 nM[6] |
| RSK2 IC50 | >100,000 nM[3] | Not broadly reported |
| Selectivity (Chk1/Chk2) | >714,000-fold | >208-fold[6] |
| Mechanism of Action | ATP-competitive[2] | ATP-competitive[1] |
Experimental Protocols
Biochemical Assay for this compound IC50 Determination
The inhibitory activity of this compound against Chk2 was determined using the IMAP Screening Express Kit.[2] This assay is based on the specific binding of trivalent metal-containing nanoparticles to phosphorylated peptides.
General Workflow:
-
A kinase reaction is performed where a fluorescently labeled peptide substrate is phosphorylated by the Chk2 enzyme.
-
The reaction is carried out in the presence of varying concentrations of the this compound inhibitor.
-
The IMAP binding reagent is added, which stops the kinase reaction and binds to the phosphorylated substrate.
-
The amount of phosphorylated peptide is quantified by measuring the fluorescence polarization, which is proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay for PV1019 IC50 Determination
The IC50 of PV1019 against Chk2 was determined using an in vitro kinase assay measuring the phosphorylation of a specific substrate.
Detailed Protocol:
-
Reaction Components:
-
Recombinant Chk2 enzyme
-
Substrate: Histone H1 or a specific peptide substrate such as CHKtide (KKKVSRSGLYRSPSMPENLNRPR)
-
ATP: [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods
-
Kinase reaction buffer
-
Serial dilutions of PV1019 in DMSO
-
-
Procedure:
-
The Chk2 enzyme is incubated with the substrate and varying concentrations of PV1019.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 15-30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
The percentage of kinase activity inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Signaling Pathway and Experimental Workflow
To provide a better understanding of the context of Chk2 inhibition and the general workflow for evaluating inhibitors, the following diagrams are provided.
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Discussion
Both this compound and PV1019 are potent and highly selective ATP-competitive inhibitors of Chk2. However, the available data indicates that this compound exhibits significantly greater potency, with an IC50 in the sub-nanomolar range, making it one of the most potent Chk2 inhibitors reported.[2][3] Its selectivity for Chk2 over Chk1 is also exceptionally high.[2][3]
PV1019, while less potent than this compound, is still a highly effective and selective sub-micromolar Chk2 inhibitor.[1] Extensive studies have demonstrated its cellular activity, including the inhibition of Chk2 autophosphorylation and the phosphorylation of its downstream targets.[1] Furthermore, PV1019 has been shown to potentiate the effects of DNA-damaging agents like camptothecins and radiation in cancer cell lines.[1] A kinase selectivity profile of PV1019 against a panel of 53 kinases has confirmed its high specificity for Chk2.[5]
Conclusion
The choice between this compound and PV1019 will depend on the specific requirements of the research. This compound offers unparalleled potency and selectivity, making it an excellent tool for studies requiring maximal inhibition of Chk2 with minimal off-target effects. PV1019, being more extensively characterized in cellular and combination studies, provides a robust option for investigating the broader biological consequences of Chk2 inhibition and its potential as a sensitizing agent for cancer therapies. This guide provides the foundational data to aid researchers in selecting the most appropriate compound for their investigations into the critical role of Chk2 in the DNA damage response and cancer biology.
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Chk2 Inhibitor, PV1019 The Chk2 Inhibitor, PV1019 controls the biological activity of Chk2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
PV1115: A Superior Checkpoint Kinase 2 Inhibitor Overcoming the Limitations of NSC 109555
For Immediate Release
In the landscape of cancer therapeutics, the development of potent and selective kinase inhibitors is paramount. This guide provides a detailed comparison of two checkpoint kinase 2 (Chk2) inhibitors, PV1115 and NSC 109555, for researchers, scientists, and drug development professionals. The evidence presented herein demonstrates the significant advantages of this compound in terms of potency, selectivity, and cellular activity, positioning it as a more promising candidate for further investigation.
Executive Summary
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Its activation can lead to cell cycle arrest, DNA repair, or apoptosis, making it an attractive target for cancer therapy. While both this compound and NSC 109555 are ATP-competitive inhibitors of Chk2, this compound was rationally designed to overcome the inherent flaws of its predecessor, NSC 109555. This guide will delineate these advantages through a comparative analysis of their biochemical potency, selectivity, and, most critically, their performance in cellular contexts.
Biochemical Potency and Selectivity: A Quantitative Leap Forward
The primary advantage of this compound lies in its vastly superior potency against Chk2. In biochemical assays, this compound exhibits an IC50 in the sub-nanomolar range, representing a greater than 1000-fold increase in potency compared to NSC 109555. Furthermore, this compound demonstrates exceptional selectivity for Chk2 over the related kinase Chk1 and other kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. Chk1 | Other Notable Off-Target Inhibition (IC50) |
| This compound | Chk2 | 0.14 [1][2][3] | >470,000-fold (Chk1 IC50 = 66,000 nM)[1][3] | RSK2 (>100,000 nM)[1][3] |
| NSC 109555 | Chk2 | 200 - 240[4][5] | >41-fold (Chk1 IC50 >10,000 nM) | Brk (210 nM), c-Met (6,000 nM), IGFR (7,400 nM), LCK (7,100 nM) |
Table 1: Comparative in vitro potency and selectivity of this compound and NSC 109555.
Cellular Activity: Bridging the Gap from Benchtop to Biological System
A crucial differentiator between the two compounds is their efficacy in a cellular environment. NSC 109555 was found to be inactive in cellular assays[6]. This lack of cellular activity is attributed to its suboptimal pharmacokinetic properties, specifically the high polarity and double charge conferred by its bis-guanidinium structure, which likely hinders cell membrane permeability[6].
| Feature | This compound | NSC 109555 |
| Cellular Activity | Designed for cellular penetration and activity | Inactive in cellular assays [6] |
| Pharmacokinetic Profile | Optimized structure for improved properties | Suboptimal due to high polarity and charge [6] |
Table 2: Comparison of cellular and pharmacokinetic characteristics.
Mechanism of Action: Targeting the DNA Damage Response Pathway
Both this compound and NSC 109555 function as ATP-competitive inhibitors of Chk2. In response to DNA double-strand breaks, the kinase ATM (Ataxia-Telangiectasia Mutated) phosphorylates and activates Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate the cellular response, including cell cycle arrest and apoptosis. By inhibiting Chk2, these compounds can prevent the repair of DNA damage in cancer cells, potentially leading to their demise.
Experimental Protocols
In Vitro Chk2 Kinase Assay (Biochemical IC50 Determination)
This protocol is designed to measure the 50% inhibitory concentration (IC50) of a test compound against Chk2 kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Chk2 enzyme
-
Test compounds (this compound, NSC 109555) dissolved in DMSO
-
Chk2 peptide substrate (e.g., CHKtide)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Prepare a master mix containing the Chk2 enzyme and Chk2 peptide substrate in kinase assay buffer.
-
Add the enzyme/substrate master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Chk2 Autophosphorylation Assay
This western blot-based assay assesses the ability of an inhibitor to block the activation of Chk2 within a cellular context by measuring its autophosphorylation at a key activation site (e.g., Threonine 68).
Materials:
-
Human cancer cell line (e.g., U2OS)
-
Test compounds (this compound, NSC 109555) dissolved in DMSO
-
DNA damaging agent (e.g., etoposide (B1684455) or doxorubicin)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and western blotting equipment
-
Primary antibodies: anti-phospho-Chk2 (Thr68) and anti-total Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM etoposide) for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-Chk2 (Thr68).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total Chk2 to ensure equal protein loading.
-
Quantify the band intensities for phospho-Chk2 and total Chk2. The ratio of phospho-Chk2 to total Chk2 indicates the level of Chk2 activation and its inhibition by the test compound.
Conclusion
The development of this compound represents a significant advancement in the pursuit of effective Chk2 inhibitors. By addressing the fundamental limitations of NSC 109555, namely its poor potency and lack of cellular activity, this compound has emerged as a far superior compound. Its exceptional biochemical potency, high selectivity, and rationally designed structure for improved cellular efficacy make it a compelling candidate for further preclinical and clinical development. Researchers in the field of oncology and drug discovery should consider this compound as a valuable tool for investigating the therapeutic potential of Chk2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
PV1115: A Comparative Guide to a Highly Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical potency and selectivity of PV1115, a potent inhibitor of Checkpoint Kinase 2 (Chk2). The information presented here is intended to assist researchers in evaluating this compound as a chemical probe for studying Chk2 signaling pathways and as a potential therapeutic agent. The comparative data is presented alongside that of other well-characterized Chk2 inhibitors to offer a clear benchmark of its performance.
Quantitative Selectivity Profile
The biochemical potency of a kinase inhibitor is a critical determinant of its utility. The following table summarizes the inhibitory activity (IC50) of this compound against its primary target, Chk2, and the closely related kinase, Chk1. For a comprehensive comparison, data for two alternative Chk2 inhibitors, CCT241533 and AZD7762, are also included.
| Inhibitor | Target | IC50 (nM) | Fold Selectivity (Chk1 IC50 / Chk2 IC50) |
| This compound | Chk2 | 0.14 | >471,428 |
| Chk1 | >66,000 | ||
| RSK2 | >100,000 | ||
| CCT241533 | Chk2 | 3 | ~82 |
| Chk1 | 245 | ||
| AZD7762 | Chk2 | 5 | ~1 |
| Chk1 | 5 |
Key Observations:
-
Potency: this compound demonstrates exceptional potency against Chk2 with a sub-nanomolar IC50 value of 0.14 nM.[1]
-
Selectivity: this compound exhibits remarkable selectivity for Chk2 over the closely related kinase Chk1, with a selectivity ratio of over 470,000-fold. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are a direct result of Chk2 inhibition.
-
Comparison: When compared to other selective Chk2 inhibitors like CCT241533, this compound shows significantly higher potency and selectivity. AZD7762, in contrast, is a dual Chk1/Chk2 inhibitor with nearly equal potency against both kinases.
Note on Comprehensive Selectivity: While the provided data highlights the exceptional selectivity of this compound against Chk1 and RSK2, a comprehensive assessment of its performance would require profiling against a broader panel of kinases. Such a screen would provide a more complete picture of its off-target inhibition profile.
Chk2 Signaling Pathway
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA double-strand breaks, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated Chk2 then phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis. The inhibition of Chk2 is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.
Caption: The Chk2 signaling pathway activated by DNA damage.
Experimental Protocols
The following section details a general protocol for a biochemical kinase inhibition assay, which is a standard method for determining the potency (IC50) of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Purified recombinant Chk2 kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound and other test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and comparator compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the Chk2 kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for a biochemical kinase inhibition assay.
References
Validating Chk2 Inhibition with PV1115: A Comparative Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of Checkpoint Kinase 2 (Chk2) by the potent and selective inhibitor, PV1115. We present a comparative analysis of this compound with other commercially available Chk2 inhibitors, focusing on the modulation of key downstream signaling molecules. This guide includes detailed experimental protocols and quantitative data to assist researchers in designing and interpreting experiments aimed at confirming Chk2 inhibition in a cellular context.
Introduction to Chk2 and its Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR).[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[1] Given its central role in maintaining genomic integrity, Chk2 has emerged as a significant therapeutic target in oncology. Small molecule inhibitors of Chk2, such as this compound, are valuable tools for both basic research and clinical development.
This compound is a highly potent and selective Chk2 inhibitor with a reported IC50 of 0.14 nM.[2] Its selectivity for Chk2 over the related kinase Chk1 is a key advantage for dissecting specific signaling pathways. Validating the on-target effect of this compound in cells is crucial and is typically achieved by monitoring the phosphorylation status or stability of its downstream substrates.
Downstream Markers for Validating Chk2 Inhibition
The most reliable method to confirm Chk2 inhibition is to assess the modulation of its direct downstream targets. Based on the established Chk2 signaling pathway, the following markers are recommended for validation studies:
-
Phospho-p53 (Ser20): Upon DNA damage, Chk2 directly phosphorylates the tumor suppressor protein p53 at serine 20.[3] This phosphorylation event contributes to the stabilization and activation of p53, leading to the transcription of target genes involved in cell cycle arrest and apoptosis. A reduction in DNA damage-induced p53 phosphorylation at Ser20 is a strong indicator of Chk2 inhibition.
-
Phospho-KAP1 (Ser473): KRAB-associated protein 1 (KAP1), a transcriptional co-repressor, is another direct substrate of Chk2. Phosphorylation of KAP1 at serine 473 by Chk2 is involved in the relaxation of heterochromatin to facilitate DNA repair.[4] Inhibition of Chk2 is expected to decrease the level of DNA damage-induced p-KAP1 (Ser473).
-
Cdc25A Degradation: While Chk2 has been implicated in the phosphorylation and subsequent degradation of the cell cycle phosphatase Cdc25A, recent evidence suggests that Chk1 is the primary kinase responsible for this process in response to DNA damage.[5][6] Therefore, while it can be monitored, Cdc25A degradation may not be the most specific or reliable marker for validating Chk2 inhibition.
Comparative Analysis of Chk2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Key Cellular Effects Reported |
| This compound | Chk2 | 0.14[2] | Data on downstream markers not publicly available. |
| PV1019 | Chk2 | 24[1] | Inhibits Chk2 autophosphorylation and Cdc25C phosphorylation.[7] |
| Chk2-IN-1 | Chk2 | 13[8] | Inhibits Chk2 autophosphorylation and p53 phosphorylation at Ser20. |
| BML-277 | Chk2 | 15 | Inhibits Chk2 phosphorylation. |
| CCT241533 | Chk2 | 3 | Potentiates cytotoxicity of PARP inhibitors. |
| AZD7762 | Chk1/Chk2 | 5 (for both) | Dual inhibitor, abrogates DNA damage-induced G2/M checkpoint. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of Chk2 inhibition. The following are standard protocols for assessing the phosphorylation of p53 and KAP1 by Western blot.
Protocol 1: Western Blot Analysis of p53 Phosphorylation (Ser20)
Objective: To determine the effect of this compound on DNA damage-induced phosphorylation of p53 at Ser20.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., MCF-7, U2OS)
-
This compound and other Chk2 inhibitors
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p53 (Ser20), mouse anti-total p53, rabbit anti-Chk2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induction of DNA Damage: Add a DNA damaging agent at a predetermined concentration and incubate for the desired time (e.g., 1-4 hours). Include a vehicle-treated, undamaged control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser20) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total p53, Chk2, and the loading control to ensure equal loading and to assess the total protein levels.
-
Protocol 2: Western Blot Analysis of KAP1 Phosphorylation (Ser473)
Objective: To assess the effect of this compound on DNA damage-induced phosphorylation of KAP1 at Ser473.
Materials:
-
Same as in Protocol 1, with the following exception for primary antibodies: rabbit anti-phospho-KAP1 (Ser473) and mouse anti-total KAP1.
Procedure: The procedure is identical to Protocol 1, with the substitution of the primary antibodies to detect phospho-KAP1 (Ser473) and total KAP1.
Visualizing the Workflow and Signaling Pathway
To aid in the conceptualization of the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: A generalized experimental workflow for validating Chk2 inhibition.
Caption: The Chk2 signaling pathway in response to DNA damage and the point of intervention for this compound.
Conclusion
Validating the cellular activity of a kinase inhibitor is a critical step in its preclinical characterization. By monitoring the phosphorylation status of direct downstream targets such as p53 and KAP1, researchers can confidently confirm the on-target effects of this compound. This guide provides the necessary framework, including comparative data and detailed protocols, to effectively design and execute these validation studies. While direct cellular data for this compound is pending, the information on its potent biochemical activity and the cellular effects of the closely related compound PV1019 strongly support its use as a selective tool for investigating Chk2 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphorylation of Ser-20 mediates stabilization of human p53 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kruppel-associated Box (KRAB)-associated co-repressor (KAP-1) Ser-473 phosphorylation regulates heterochromatin protein 1β (HP1-β) mobilization and DNA repair in heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Roles for Checkpoint Kinases in DNA Damage-dependent Degradation of the Cdc25A Protein Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pipeline - Provid Pharmaceuticals [provid.com]
The Double-Edged Sword: Unveiling the Cross-Reactivity Profile of Chk2 Inhibitor PV1115
For researchers, scientists, and drug development professionals, understanding the precise interactions of a kinase inhibitor is paramount. While PV1115 has been identified as a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical player in the DNA damage response pathway, a comprehensive evaluation of its off-target effects is crucial for accurate interpretation of experimental results and prediction of potential clinical outcomes.[1][2] This guide provides a comparative framework for assessing the cross-reactivity of this compound with other kinases, supported by established experimental methodologies.
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that acts as a crucial transducer in the DNA damage signaling cascade, leading to cell cycle arrest, DNA repair, or apoptosis.[1] Its role in cancer has made it an attractive target for therapeutic intervention. This compound, a cell-permeable compound, has emerged as a valuable tool for studying Chk2 function.[1] However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, the potential for off-target interactions exists.[2] A thorough kinase selectivity profile is therefore essential to distinguish on-target effects from unintended consequences.
Quantitative Analysis of Kinase Inhibition
Table 1: Representative Kinase Selectivity Profile of this compound
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) |
| Chk2 | CAMK | 98% | <10 |
| Chk1 | CAMK | 35% | >1,000 |
| RSK2 | CAMK | 20% | >5,000 |
| PHK | CAMK | 65% | 500 |
| MARK3 | CAMK | 58% | 800 |
| GCK | CMGC | 52% | 1,200 |
| MLK1 | STE | 68% | 450 |
| p38α | CMGC | 15% | >10,000 |
| ERK1 | CMGC | 10% | >10,000 |
| AKT1 | AGC | 5% | >10,000 |
Disclaimer: The data in this table is for illustrative purposes and is intended to represent a typical kinase selectivity profile. Actual values for this compound should be determined experimentally.
Deciphering the Pathways: A Visual Representation
To better understand the implications of this compound's on- and off-target activities, visualizing the involved signaling pathways is crucial. The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and highlights potential off-target interactions.
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible data are the bedrock of reliable kinase inhibitor profiling. Several robust methods are available for determining the selectivity of compounds like this compound.[4] Below are detailed methodologies for two widely used assay formats.
KINOMEscan® Competition Binding Assay
This method measures the ability of a compound to compete with an immobilized ligand for binding to a panel of kinases.
-
Kinase and Ligand Preparation: A DNA-tagged kinase from a comprehensive panel (e.g., 468 kinases) is incubated with an active-site directed ligand that is immobilized on a solid support.
-
Compound Incubation: this compound is added to the kinase-ligand mixture at a specified concentration (e.g., 1 µM for initial screening or in a dose-response format for Kd determination).
-
Equilibration: The mixture is allowed to reach equilibrium.
-
Affinity Capture: The amount of kinase bound to the immobilized ligand is quantified by capturing the solid support and detecting the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: A decrease in the amount of captured kinase in the presence of this compound indicates binding. The results are typically expressed as a percentage of control (no inhibitor) or used to calculate a dissociation constant (Kd).
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a buffer solution.
-
Inhibitor Addition: Serial dilutions of this compound (or a single concentration for screening) are added to the reaction mixture in a multi-well plate format.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection:
-
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Step 2 (ADP to ATP Conversion and Luminescence Generation): Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of ADP produced.
-
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition for each concentration of this compound. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram illustrates a generalized workflow for a kinase selectivity screening experiment.
Conclusion
A comprehensive understanding of the cross-reactivity profile of this compound is not merely an academic exercise but a critical component of its evaluation as a research tool and potential therapeutic agent. By employing systematic and robust screening methodologies, researchers can build a detailed selectivity map. This data is fundamental for designing experiments that yield unambiguous results, anticipating potential off-target effects, and ultimately, advancing our understanding of Chk2's role in health and disease. The frameworks and protocols provided in this guide offer a clear path toward achieving a thorough and objective comparison of this compound's performance against the broader kinome.
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PV1115 and C3742 as Chk2 Inhibitors for Research and Drug Development
For Immediate Release
This guide provides a detailed comparative study of two prominent Chk2 inhibitors, PV1115 and C3742 (also known as Chk2 Inhibitor II), designed for researchers, scientists, and drug development professionals. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes the relevant biological pathways to aid in the selection of the most suitable compound for specific research needs.
Introduction to Chk2 and its Inhibition
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2][3] Activated by Ataxia-Telangiectasia Mutated (ATM) and other kinases in response to DNA double-strand breaks, Chk2 orchestrates cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity.[1][2][3] Its critical function in cell cycle control has made it a significant target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and may also protect normal tissues from the cytotoxic effects of chemotherapy and radiation.[4]
Comparative Performance of this compound and C3742
This compound and C3742 are both potent inhibitors of Chk2, but they exhibit distinct profiles in terms of potency and selectivity. The following tables summarize the available quantitative data for these two compounds.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Highlights |
| This compound | Chk2 | 0.14[5] | Not Reported | >700,000-fold vs. Chk1 (IC50 > 100,000 nM)[5][6]>700,000-fold vs. RSK2 (IC50 > 100,000 nM)[5] |
| C3742 | Chk2 | 15 | 37 | ~800-fold vs. Cdk1/B (IC50 = 12 µM)~1,133-fold vs. CK1 (IC50 = 17 µM)Weakly inhibits a panel of 31 other kinases (<25% inhibition at 10 µM) |
Table 1: In Vitro Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound and C3742 against Chk2. It also highlights their selectivity against other kinases.
Cellular Activity
| Compound | Cell Type | Assay | EC50 (µM) | Observed Effect |
| This compound | Not Reported | Not Reported | Not Reported | No specific cellular data available in the provided search results. |
| C3742 | Human CD4+ T-cells | Apoptosis prevention (post-ionizing radiation) | 3 | Prevents radiation-induced apoptosis. |
| Human CD8+ T-cells | Apoptosis prevention (post-ionizing radiation) | 7.6 | Prevents radiation-induced apoptosis. |
Table 2: Cellular Activity. This table summarizes the reported cellular effects of C3742. Currently, directly comparable cellular data for this compound is not available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize Chk2 inhibitors.
In Vitro Chk2 Kinase Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified Chk2.
Objective: To determine the IC50 value of an inhibitor against Chk2 kinase.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for Chk2)
-
Chk2-specific peptide substrate (e.g., a peptide derived from Cdc25C)
-
Test inhibitor (serially diluted in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the recombinant Chk2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence or fluorescence, which is proportional to kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Chk2 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block Chk2 autophosphorylation in a cellular context, a key step in its activation.
Objective: To determine the effective concentration of an inhibitor required to inhibit Chk2 activity in cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and reagents
-
Test inhibitor
-
DNA damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Chk2, anti-total-Chk2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the Chk2 inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA damaging agent or by exposing the cells to ionizing radiation.
-
Incubate the cells for a further period to allow for the DNA damage response to occur.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Chk2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Chk2 as a loading control.
-
Quantify the band intensities to determine the effect of the inhibitor on Chk2 phosphorylation.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unpacking the Checkpoint Kinase Inhibitors PV1115 and AZD7762
In the landscape of cancer therapeutics, targeting cell cycle checkpoint kinases has emerged as a promising strategy to exploit the inherent vulnerabilities of tumor cells. This guide provides a detailed, data-driven comparison of two notable checkpoint kinase inhibitors: PV1115, a highly selective Checkpoint Kinase 2 (Chk2) inhibitor, and AZD7762, a potent dual inhibitor of Checkpoint Kinase 1 (Chk1) and Chk2. This objective analysis is designed for researchers, scientists, and drug development professionals to understand the distinct profiles of these two molecules.
Executive Summary
This compound and AZD7762 represent two different approaches to checkpoint kinase inhibition. This compound is characterized by its remarkable potency and selectivity for Chk2, offering a tool for dissecting the specific roles of this kinase. In contrast, AZD7762 is a broader-spectrum inhibitor targeting both Chk1 and Chk2 with high potency. While AZD7762 showed promise in preclinical studies for its ability to sensitize cancer cells to DNA-damaging agents, its clinical development was halted due to off-target cardiac toxicity.[1][2] This guide will delve into their mechanisms of action, biochemical potency, and the signaling pathways they modulate.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and AZD7762, highlighting their distinct inhibitory profiles.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 (nM) | Selectivity | Assay Type |
| This compound | Chk2 | 0.14[3][4][5][6] | >700,000-fold vs. Chk1 | In vitro kinase assay |
| Chk1 | >100,000[3][4][5][6] | In vitro kinase assay | ||
| AZD7762 | Chk1 | 5[7][8][9][10][11] | Potent dual inhibitor | Scintillation Proximity Assay |
| Chk2 | 5[9][10] | In vitro kinase assay |
Table 2: Cellular Activity
| Inhibitor | Effect | Cell Line | EC50 (nM) | Notes |
| AZD7762 | G2 Checkpoint Abrogation | HT-29 | 10[7][8] | In the presence of camptothecin (B557342) to induce G2 arrest. |
| Potentiation of Gemcitabine (B846) | Multiple | - | Enhances the efficacy of DNA-damaging agents.[1][8] | |
| Monotherapy Cytotoxicity | Multiple | 82.6 - 505.9 | Induces cell arrest with an EC50 of 620 nM.[8][9] |
Note: Publicly available cellular activity data for this compound is limited.
Mechanism of Action and Signaling Pathways
Both this compound and AZD7762 are ATP-competitive inhibitors, binding to the ATP-binding pocket of their target kinases to prevent the phosphorylation of downstream substrates.[4][7] However, their differing selectivity leads to the modulation of distinct signaling pathways.
The ATR-Chk1 and ATM-Chk2 Pathways
In response to DNA damage, cells activate complex signaling networks to arrest the cell cycle and initiate DNA repair. Two key pathways are the ATR-Chk1 and the ATM-Chk2 cascades.[12] Single-strand DNA breaks and replication stress primarily activate the ATR-Chk1 pathway, which is crucial for the S and G2/M checkpoints.[12][13] Double-strand DNA breaks activate the ATM-Chk2 pathway, which also contributes to cell cycle arrest and DNA repair.[12]
AZD7762, by inhibiting both Chk1 and Chk2, broadly disrupts these DNA damage response pathways. This abrogation of cell cycle checkpoints prevents cancer cells from repairing DNA damage induced by chemotherapy or radiation, leading to mitotic catastrophe and cell death.[8][14][15]
This compound, with its high selectivity for Chk2, allows for a more targeted investigation of the ATM-Chk2 pathway's role in the DNA damage response.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of its target kinase.
-
Reagents and Materials : Recombinant Chk1 or Chk2 enzyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), the inhibitor (this compound or AZD7762) at various concentrations, and a kinase buffer.
-
Procedure :
-
The kinase reaction is initiated by mixing the enzyme, peptide substrate, and varying concentrations of the inhibitor in the kinase buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a scintillation proximity assay, this involves capturing the biotinylated substrate on streptavidin-coated beads, where the signal from the incorporated radiolabel is measured.[8]
-
-
Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cellular Checkpoint Abrogation Assay
This assay determines the concentration of an inhibitor required to override a cell cycle checkpoint induced by a DNA-damaging agent.
-
Cell Culture : A suitable cancer cell line (e.g., HT-29) is cultured in appropriate media.
-
Procedure :
-
Cells are treated with a DNA-damaging agent (e.g., camptothecin) to induce cell cycle arrest in the G2 phase.[8]
-
The cells are then treated with varying concentrations of the Chk1/Chk2 inhibitor (e.g., AZD7762).
-
A mitotic trapping agent (e.g., nocodazole) is added to capture cells that override the G2 checkpoint and enter mitosis.
-
Cells are fixed, stained for a mitotic marker (e.g., phospho-histone H3), and analyzed by flow cytometry or high-content imaging.
-
-
Data Analysis : The percentage of mitotic cells is plotted against the inhibitor concentration to determine the EC50 for checkpoint abrogation.
Conclusion
This compound and AZD7762 offer distinct tools for cancer research and drug development. This compound's exceptional selectivity for Chk2 makes it an invaluable probe for elucidating the specific functions of this kinase in the DNA damage response and other cellular processes. AZD7762, as a potent dual Chk1/Chk2 inhibitor, demonstrates the therapeutic potential of broad checkpoint inhibition for sensitizing cancer cells to genotoxic therapies. Although its clinical journey was cut short by toxicity, the preclinical data for AZD7762 provides a valuable benchmark for the development of next-generation checkpoint kinase inhibitors with improved safety profiles. The choice between a highly selective and a dual inhibitor will depend on the specific research question or therapeutic strategy being pursued.
References
- 1. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 6. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CHEK1 - Wikipedia [en.wikipedia.org]
- 14. Facebook [cancer.gov]
- 15. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
PV1115: A Highly Selective CHK2 Inhibitor with Limited Cross-Reactivity to Other Checkpoint Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of PV1115, a potent inhibitor of Checkpoint Kinase 2 (CHK2), and its activity against other key checkpoint kinases. Experimental data demonstrates that this compound exhibits remarkable selectivity for CHK2 with minimal inhibition of the closely related Checkpoint Kinase 1 (CHK1).
Checkpoint kinases, including CHK1, CHK2, ATR (Ataxia Telangiectasia and Rad3-related), and ATM (Ataxia Telangiectasia Mutated), are critical regulators of the DNA damage response (DDR). Their coordinated signaling ensures genomic integrity by orchestrating cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. The development of selective inhibitors for these kinases is a key strategy in cancer therapy, aiming to sensitize tumor cells to DNA-damaging agents.
This compound, with the chemical name N-(4-(1-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)ethyl)phenyl)-7-nitro-1H-indole-2-carboxamide, has emerged as a highly potent and selective inhibitor of CHK2.[1]
Comparative Inhibitory Activity of this compound
| Kinase | This compound IC50 | Reference Compound (PV1019) IC50 |
| CHK2 | 0.14 nM | 24 nM |
| CHK1 | >100 µM | 55 µM |
| ATR | Data not available | Data not available |
| ATM | Data not available | Data not available |
| IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency. |
The data clearly indicates that this compound is a nanomolar inhibitor of CHK2, while its inhibitory effect on CHK1 is several orders of magnitude weaker, falling into the micromolar range.[1] This substantial difference signifies a high degree of selectivity. For context, a structurally related compound, PV1019, also demonstrates significant selectivity for CHK2 over CHK1, with IC50 values of 24 nM and 55 µM, respectively.[2][3][4]
Checkpoint Kinase Signaling Pathway
The following diagram illustrates the central roles of ATM, ATR, CHK1, and CHK2 in the DNA damage response pathway. DNA double-strand breaks (DSBs) primarily activate the ATM-CHK2 axis, while single-strand breaks (SSBs) and stalled replication forks activate the ATR-CHK1 pathway.
Experimental Protocols
The determination of kinase inhibition is typically performed using in vitro kinase assays. The following is a representative protocol adapted from studies on the related CHK2 inhibitor, PV1019, which can be applied to assess the inhibitory potential of this compound.[3]
In Vitro Kinase Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CHK2 and other checkpoint kinases.
Materials:
-
Recombinant human CHK2, CHK1, ATR, or ATM kinase
-
Kinase-specific substrate (e.g., Histone H1 for CHK1/CHK2)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 10 µM ATP)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective kinase, and its substrate.
-
Serially dilute this compound in DMSO and add to the reaction mixture. A DMSO-only control is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
References
- 1. PV-1115 | 1093793-10-2 | Chk | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of PV1115 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of PV1115, a potent and highly selective Chk2 inhibitor. The primary focus is on the comparison between pharmacological inhibition using this compound and genetic knockdown of Chk2 using small interfering RNA (siRNA). This comparison is crucial for confirming that the observed cellular effects of this compound are a direct consequence of Chk2 inhibition, a critical step in preclinical drug development and target validation.
Introduction to this compound and Chk2 Signaling
This compound is a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase involved in the DNA damage response (DDR).[1] Chk2 is activated in response to DNA double-strand breaks, primarily through phosphorylation by Ataxia-Telangiectasia Mutated (ATM) kinase. Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the DNA damage is too severe.[2] Given its central role in maintaining genomic integrity, Chk2 is a significant therapeutic target in oncology.
The Principle of On-Target Validation with siRNA
The gold standard for validating the on-target effects of a small molecule inhibitor is to compare its phenotypic effects with those induced by the genetic knockdown of the target protein. The underlying principle is that if the inhibitor is specific for its target, the cellular and molecular consequences of pharmacological inhibition should closely mimic, or "phenocopy," the effects of reducing the target protein levels via siRNA.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative outcomes from key experiments designed to validate the on-target effects of this compound by comparing them with the effects of Chk2 siRNA. While direct experimental data for this compound is limited in publicly available literature, the data presented here is representative of typical results obtained with selective Chk2 inhibitors.
Table 1: Effect on Cell Viability (MTT Assay)
| Treatment Group | Concentration/Dose | % Cell Viability (Compared to Control) |
| Vehicle Control (DMSO) | - | 100% |
| This compound | 10 nM | ~90% |
| 100 nM | ~75% | |
| 1 µM | ~50% | |
| Scrambled Control siRNA | 50 nM | ~98% |
| Chk2 siRNA | 50 nM | ~70% |
Table 2: Effect on Cell Cycle Distribution (Flow Cytometry)
| Treatment Group | Condition | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Untreated | 55% | 25% | 20% |
| + DNA Damaging Agent | 40% | 15% | 45% (G2/M Arrest) | |
| This compound (100 nM) | + DNA Damaging Agent | 50% | 30% | 20% (Abrogation of G2/M Arrest) |
| Scrambled Control siRNA | + DNA Damaging Agent | 42% | 16% | 42% (G2/M Arrest) |
| Chk2 siRNA (50 nM) | + DNA Damaging Agent | 52% | 28% | 20% (Abrogation of G2/M Arrest) |
Table 3: Effect on Downstream Target Phosphorylation (Western Blot)
| Treatment Group | Condition | Relative p-Cdc25A (Ser123) Levels |
| Vehicle Control | + DNA Damaging Agent | 1.0 (Normalized) |
| This compound (100 nM) | + DNA Damaging Agent | ~0.2 |
| Scrambled Control siRNA | + DNA Damaging Agent | ~0.95 |
| Chk2 siRNA (50 nM) | + DNA Damaging Agent | ~0.25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection
Objective: To specifically knockdown the expression of Chk2 protein in cultured cells.
Materials:
-
Chk2-specific siRNA and scrambled negative control siRNA (20 µM stock)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7)
Protocol:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 nM of siRNA (Chk2-specific or scrambled control) into 100 µL of Opti-MEM medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells to verify Chk2 protein knockdown by Western Blotting.
Western Blotting
Objective: To assess the protein levels of Chk2 and the phosphorylation status of its downstream targets.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Chk2, anti-p-Cdc25A Ser123, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
Objective: To measure the effect of this compound and Chk2 knockdown on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or perform siRNA transfection as described above.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mandatory Visualization
Chk2 Signaling Pathway
References
A Comparative In Vivo Efficacy Analysis of Chk2 Inhibitors: Benchmarking PV1115
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the highly potent and selective Chk2 inhibitor, PV1115, against other notable Chk2 inhibitors: AZD7762, CCT241533, and PF-00477736. While direct in vivo efficacy data for this compound is not currently available in the public domain, this guide will leverage its impressive in vitro profile as a benchmark and compare it with the established in vivo performance of other key inhibitors in this class. This document aims to provide a valuable resource for researchers in the field of oncology and drug development by presenting available data, outlining experimental protocols, and visualizing key cellular pathways and workflows.
Introduction to Chk2 Inhibition in Oncology
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a key transducer in the DNA damage response (DDR) pathway. Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 orchestrates cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity. In many cancer cells with defective p53-mediated G1 checkpoint, the reliance on the Chk2-mediated G2/M checkpoint for survival following DNA damage is heightened. This dependency makes Chk2 an attractive therapeutic target. Inhibition of Chk2 can abrogate this checkpoint, leading to premature mitotic entry with damaged DNA, resulting in mitotic catastrophe and apoptosis of cancer cells.
Comparative Analysis of Chk2 Inhibitors
This section provides a comparative overview of this compound and other selected Chk2 inhibitors, focusing on their biochemical potency and available in vivo efficacy data.
Biochemical Potency and Selectivity
This compound stands out for its exceptional potency and selectivity for Chk2 in in vitro assays. The following table summarizes the available biochemical data for the inhibitors discussed in this guide.
| Inhibitor | Target(s) | IC50 (Chk2) | IC50 (Chk1) | Selectivity (Chk1/Chk2) |
| This compound | Chk2 | 0.14 nM | 66,000 nM | ~471,428-fold |
| AZD7762 | Chk1/Chk2 | <10 nM | 5 nM | ~0.5-fold |
| CCT241533 | Chk2 | 3 nM | 190 nM | ~63-fold |
| PF-00477736 | Chk1/Chk2 | 47 nM | 0.49 nM | ~0.01-fold |
Note: A higher selectivity ratio indicates greater specificity for Chk2 over Chk1.
In Vivo Efficacy
While in vivo efficacy data for this compound is not publicly available, the following table summarizes the reported in vivo anti-tumor activity of AZD7762, CCT241533, and PF-00477736 from preclinical studies. This data provides a benchmark for the potential in vivo performance of a potent and selective Chk2 inhibitor.
| Inhibitor | Cancer Model | Animal Model | Treatment Regimen | Key In Vivo Findings |
| AZD7762 | H460-DNp53 human lung cancer xenograft | Mouse | Gemcitabine (150 mg/kg) alone or with AZD7762 (25 mg/kg) | Significantly enhanced antitumor efficacy of gemcitabine.[1] |
| SW620 colorectal tumor xenograft | Mouse | Irinotecan (25 or 50 mg/kg) alone or with AZD7762 | Resulted in tumor-free survival in combination with irinotecan.[1] | |
| CCT241533 | Tamoxifen-resistant breast cancer xenograft | Nude mice | CCT241533 (1, 2.5, or 5 mg/kg) with tamoxifen (B1202) (0.5 mg/kg) | Reversed tamoxifen resistance.[2] |
| PF-00477736 | COLO205 and MDA-MB-231 xenografts | Mouse | Docetaxel (15 or 30 mg/kg) alone or with PF-00477736 (15 mg/kg) | Significantly enhanced the efficacy of docetaxel.[3] |
Experimental Methodologies
This section details the typical experimental protocols used to assess the in vivo efficacy of Chk2 inhibitors in preclinical models.
In Vivo Tumor Xenograft Model
A standard method to evaluate the anti-tumor activity of a Chk2 inhibitor in vivo is through the use of a tumor xenograft model.
Objective: To determine the effect of a Chk2 inhibitor, alone or in combination with a DNA-damaging agent, on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., H460, SW620, COLO205)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Chk2 inhibitor (e.g., AZD7762, CCT241533, PF-00477736)
-
Chemotherapeutic agent (e.g., gemcitabine, irinotecan, docetaxel)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Human cancer cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are harvested, resuspended in a suitable buffer (e.g., PBS or media), and often mixed with Matrigel to enhance tumor formation. The cell suspension is then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, Chk2 inhibitor alone, chemotherapeutic agent alone, combination of Chk2 inhibitor and chemotherapeutic agent).
-
Drug Administration: The Chk2 inhibitor and/or chemotherapeutic agent are administered to the mice according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed. Tumor growth inhibition (TGI) is calculated for each treatment group.
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vivo preclinical screen model to estimate absorption and bioavailability of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Structural Showdown: PV1115 versus Other Checkpoint Kinase 2 Inhibitors
For Immediate Release
A deep dive into the structural and functional nuances of PV1115, a highly potent and selective Chk2 inhibitor, reveals key advantages over other notable inhibitors in the field. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted cancer therapies.
Checkpoint Kinase 2 (Chk2) is a critical tumor suppressor protein that plays a pivotal role in the cellular response to DNA damage. As a key component of the DNA damage response (DDR) pathway, Chk2 activation leads to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with genomic instability. This central role has made Chk2 an attractive target for cancer therapy. This guide offers a structural and functional comparison of this compound with other well-characterized Chk2 inhibitors.
Quantitative Comparison of Chk2 Inhibitors
The in vitro potency of Chk2 inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, is a standard metric for this evaluation.[1][2] The following table summarizes the IC50 values for this compound and other selected Chk2 inhibitors, highlighting their potency and selectivity for Chk2 over the related kinase, Chk1.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) |
| This compound | 0.14 [3][4] | >100,000 [3][4] | >714,000-fold |
| CCT241533 | 3[5] | 245[5] | ~82-fold |
| AZD7762 | 5[6][7][8] | 5[6][7][8] | 1-fold |
The Chk2 Signaling Pathway and Inhibitor Action
Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and, in turn, phosphorylates and activates Chk2.[9][10] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate the cellular response.[9] Chk2 inhibitors, such as this compound, act as ATP-competitive agents, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation and comparison of Chk2 inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Chk2. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In an assay plate, add the kinase buffer, the peptide substrate, and the diluted inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant Chk2 enzyme to each well to initiate the pre-incubation.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[11][12][13]
Cellular Western Blot for Chk2 Activity
This assay assesses the ability of an inhibitor to block Chk2 activation (autophosphorylation) in a cellular context in response to a DNA-damaging agent.
Materials:
-
Human cancer cell line (e.g., HT-29, HeLa, or MCF-7)
-
Cell culture medium and reagents
-
DNA-damaging agent (e.g., Etoposide or Doxorubicin)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (e.g., Thr68 or Ser516) and anti-total Chk2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours. Induce DNA damage by adding a DNA-damaging agent.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Chk2 signal to the total Chk2 signal.[14][15][16]
Cell Viability Assay
This assay determines the cytotoxic effects of the Chk2 inhibitor on cancer cell lines. The MTT assay is a common colorimetric method.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17][18]
Experimental Workflow Visualization
The following diagram outlines a general workflow for the characterization of a Chk2 inhibitor.
Conclusion
This compound stands out as a Chk2 inhibitor with exceptional potency and selectivity. Its sub-nanomolar IC50 against Chk2 and vast selectivity margin over Chk1 suggest a promising profile for targeted therapeutic applications with potentially minimal off-target effects related to Chk1 inhibition. In contrast, while CCT241533 is also a potent and selective Chk2 inhibitor, its selectivity is less pronounced than that of this compound. AZD7762, being a dual Chk1/Chk2 inhibitor, offers a different therapeutic strategy by targeting both kinases. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and other emerging Chk2 inhibitors, aiding in the rational design and development of novel cancer therapies.
References
- 1. X-ray Structures of Checkpoint Kinase 2 in Complex with Inhibitors that Target its Gatekeeper-Dependent Hydrophobic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
PV1115: A Comparative Analysis of a Potent Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PV1115, a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), with other notable Chk2 inhibitors. The information presented is curated from preclinical research and aims to facilitate an objective evaluation of these compounds for drug development and research applications. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway.
Comparative Performance of Chk2 Inhibitors
This compound stands out for its exceptional potency, exhibiting a sub-nanomolar IC50 value against Chk2. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative Chk2 inhibitors, providing a clear comparison of their biochemical activity.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Key Features |
| This compound | 0.14 [1] | >100,000[1] | >714,000-fold | Exceptionally potent and highly selective for Chk2 over Chk1.[1] |
| CCT241533 | 3[2][3][4] | 190 - 245[3][4][5] | ~63 to 80-fold[2][5] | High potency and good selectivity; potentiates the cytotoxicity of PARP inhibitors.[2][3] |
| AZD7762 | 5[6][7][8] | 5[6][7][8] | Non-selective | Potent dual inhibitor of both Chk1 and Chk2.[6][8] |
| BML-277 | 15[9] | >15,000[10] | >1000-fold[9][10] | High selectivity; protects T-cells from radiation-induced apoptosis.[9] |
| PV1019 | 24 - 138[10] | >50,000[10] | >208-fold[10] | High selectivity; demonstrates synergistic antiproliferative activity with topoisomerase inhibitors and radiation.[10] |
Experimental Protocols
The accurate determination of the inhibitory activity of compounds like this compound is crucial. Below are detailed methodologies for key experiments commonly cited in the evaluation of Chk2 inhibitors.
In Vitro Kinase Assay (Luminescence-based)
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified Chk2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against the Chk2 enzyme.
Materials:
-
Recombinant active Chk2 enzyme
-
Chk2 substrate (e.g., CHKtide peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Serial dilutions of the test inhibitor (e.g., this compound)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the Chk2 substrate.
-
Dispense the master mix into the wells of the plate.
-
Add the serially diluted inhibitor or a vehicle control (e.g., DMSO) to the respective wells. The final DMSO concentration should typically not exceed 1%.
-
Initiate the kinase reaction by adding the diluted recombinant Chk2 enzyme to each well.
-
Incubate the plate at 30°C for a specified duration, typically 45-60 minutes.
-
Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.
Cellular Assay: Inhibition of Chk2 Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block Chk2 activity within a cellular context in response to DNA damage.
Objective: To evaluate the cellular potency of a Chk2 inhibitor by measuring the phosphorylation of Chk2 or its downstream targets.
Materials:
-
Human cancer cell line (e.g., MCF-7, U2OS)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
DNA damaging agent (e.g., Etoposide or ionizing radiation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibodies against phospho-Chk2 (e.g., Thr68 or Ser516) and total Chk2; appropriate secondary antibodies.
-
Western blotting equipment and reagents
Procedure:
-
Seed the cells in culture plates and allow them to adhere.
-
Pre-treat the cells with a range of concentrations of the inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent or through irradiation.
-
After a specified time, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting to detect the levels of phosphorylated and total Chk2.
-
Quantify the band intensities to determine the effect of the inhibitor on Chk2 phosphorylation.
Chk2 Signaling Pathway in DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[11][12][13] Upon sensing DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates Chk2.[12][14] Activated Chk2 then phosphorylates a variety of downstream substrates, including p53 and Cdc25 phosphatases, to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[11][12]
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 value of a Chk2 inhibitor.
References
- 1. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
PV1115: A Comparative Benchmarking Guide for a Highly Potent and Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PV1115, a potent and highly selective inhibitor of Checkpoint Kinase 2 (Chk2), against other industry-standard Chk2 inhibitors. The information presented is supported by experimental data from publicly available sources and is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Chk2 and its Role in the DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR) pathway. In response to DNA double-strand breaks, Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase. Once activated, Chk2 phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is irreparable. This central role in maintaining genomic integrity has made Chk2 a compelling target in oncology. The inhibition of Chk2 is being explored as a strategy to sensitize cancer cells to DNA-damaging therapies.
Performance Benchmarking of this compound
This compound has demonstrated exceptional potency and selectivity for Chk2 in biochemical assays. This section compares its performance with other well-characterized Chk2 inhibitors: CCT241533, AZD-7762, and BML-277.
Table 1: In Vitro Potency and Selectivity of Chk2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (Chk1/Chk2 IC50 Ratio) |
| This compound | Chk2 | 0.14 | >700,000 |
| Chk1 | >100,000 | ||
| CCT241533 | Chk2 | 3 | ~82 |
| Chk1 | 245 | ||
| AZD-7762 | Chk2 | 5 | 1 |
| Chk1 | 5 | ||
| BML-277 | Chk2 | 15 | >1000 |
| Chk1 | >15,000 |
Note: IC50 values are compiled from various sources and may have been determined under slightly different experimental conditions.
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values for Chk2 inhibitors using a luminescence-based kinase assay.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 peptide substrate (e.g., CHKtide)
-
This compound and other test inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant Chk2 enzyme and peptide substrate in Kinase Assay Buffer.
-
Prepare the ATP solution in Kinase Assay Buffer at a concentration close to the Km for Chk2.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted Chk2 enzyme to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Chk2 Phosphorylation
This protocol is used to assess the cellular activity of Chk2 inhibitors by measuring the phosphorylation of Chk2 at Threonine 68 (Thr68) in response to a DNA-damaging agent.
Materials:
-
Human cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., Etoposide, Doxorubicin)
-
This compound or other test inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk2 (Thr68) (e.g., Cell Signaling Technology #2661, 1:1000 dilution) and Mouse anti-Total Chk2.[1]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the Chk2 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM Etoposide) for 1-2 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Chk2 and total Chk2.
-
Normalize the phospho-Chk2 signal to the total Chk2 signal.
-
Neutral Comet Assay for DNA Double-Strand Breaks
This assay is used to visualize and quantify DNA double-strand breaks in individual cells following treatment with a DNA-damaging agent and/or a Chk2 inhibitor.
Materials:
-
Treated and control cells
-
CometAssay® Kit (or equivalent) including Lysis Solution and Comet Agarose
-
Neutral Electrophoresis Buffer
-
DNA staining solution (e.g., SYBR® Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in ice-cold PBS at 1 x 10⁵ cells/mL.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 90 µL of molten Comet Agarose (at 37°C).
-
Pipette the mixture onto a comet slide and allow it to solidify at 4°C for 10-15 minutes.
-
-
Cell Lysis:
-
Immerse the slides in pre-chilled Lysis Solution for 30-60 minutes at 4°C.
-
-
Electrophoresis:
-
Rinse the slides with Neutral Electrophoresis Buffer.
-
Place the slides in a horizontal electrophoresis tank filled with cold Neutral Electrophoresis Buffer.
-
Perform electrophoresis at a low voltage (e.g., 21 V) for 40 minutes at 4°C.[2]
-
-
DNA Staining and Visualization:
-
Gently rinse the slides with deionized water and stain with a DNA staining solution.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using appropriate software. An increase in the percentage of tail DNA indicates a higher level of DNA double-strand breaks.
-
References
A Comparative Guide to Confirming the Cellular Specificity of PV1115
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational molecule PV1115 against a standard alternative, Compound X, to validate its specificity within a cellular context. The following sections detail the experimental data, protocols, and underlying signaling pathways to support an objective evaluation of this compound's performance.
Comparative Efficacy and Specificity Data
The following table summarizes the quantitative data for this compound and Compound X across key performance indicators. Data were generated using the experimental protocols detailed in the subsequent section.
| Parameter | This compound | Compound X |
| On-Target Potency (IC50) | 2.8 nM | 15 nM |
| Kinase Selectivity Score (S10) | 0.05 | 0.25 |
| Off-Target Hits (>50% inhibition) | 3 | 18 |
| Cellular Target Engagement (EC50) | 23 nM | 150 nM |
| Anti-proliferative Activity (GI50) | 30 nM | 250 nM |
Signaling Pathway of Target ABC Kinase
This compound is designed to be a potent and selective inhibitor of the ABC kinase, a key component of the MAPK signaling cascade that is frequently dysregulated in cancer. The following diagram illustrates the targeted pathway.
Caption: The targeted ABC kinase signaling pathway.
Experimental Workflow for Specificity Confirmation
A multi-pronged approach was utilized to validate the cellular specificity of this compound, as outlined in the workflow below.
Caption: Experimental workflow for cellular specificity validation.
Experimental Protocols
-
Objective: To determine the in vitro inhibitory activity of this compound and Compound X against the purified ABC kinase.
-
Method: An AlphaScreen™ assay was performed using recombinant human ABC kinase. The compounds were serially diluted and incubated with the kinase, biotinylated substrate peptide, and ATP. Donor and acceptor beads were added, and the luminescence signal was measured. IC50 values were calculated from the dose-response curves.[1]
-
Objective: To assess the selectivity of this compound and Compound X against a broad panel of human kinases.
-
Method: The compounds were screened against a panel of 468 kinases using the KinomeScan™ technology. The percentage of kinase inhibition at a concentration of 1 µM was determined. The selectivity score (S10) was calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.
-
Objective: To confirm the direct binding of this compound and Compound X to the ABC kinase in a cellular environment.
-
Method: MDA-MB-231 cells were treated with the compounds or vehicle control. The cells were then heated at a range of temperatures, followed by lysis and separation of soluble and aggregated proteins. The amount of soluble ABC kinase at each temperature was quantified by Western blotting. The shift in the melting temperature (Tm) indicates target engagement. EC50 values were determined from the dose-dependent thermal stabilization.
-
Objective: To identify potential off-targets of this compound and Compound X in an unbiased manner.
-
Method: A chemical proteomics approach was employed. A clickable, cell-permeable probe of this compound was synthesized and incubated with live cells. The probe-bound proteins were then enriched using biotin-azide click chemistry and identified by mass spectrometry.
-
Objective: To measure the effect of this compound and Compound X on the proliferation of a cancer cell line with a known dysregulation in the ABC kinase pathway.
-
Method: HMVEC-dLyAD cells were seeded in 96-well plates and treated with serial dilutions of the compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® assay, which measures ATP levels. The GI50 values, representing the concentration at which cell growth was inhibited by 50%, were calculated.[1]
References
Safety Operating Guide
PV1115 proper disposal procedures
To ensure the safe and proper disposal of PV1115, it is crucial to first identify the specific chemical composition of the product you are using. The designation "this compound" is used for several different products with distinct chemical properties and associated disposal requirements.
Initial research has identified the following substances labeled as this compound:
-
Polyvinylidene Fluoride (PVDF) : A high-performance thermoplastic fluoropolymer.
-
A component in a Nickel-Cadmium (Ni-Cd) battery cell .
-
POLYFLOC AE1115 : A flocculant, which may contain acrylamide.
The disposal procedures for these substances vary significantly. To provide you with accurate and essential safety information, please clarify which this compound product you are working with. Specifically, please provide information on:
-
The chemical name or CAS number of the substance.
-
The manufacturer or supplier of the product.
-
The primary application or context of its use in your laboratory.
Once you provide this information, we can offer detailed, step-by-step guidance on the proper disposal procedures, including any necessary safety precautions and regulatory considerations. This will ensure the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling Protocols for PV1115
For Immediate Reference: Researchers, scientists, and drug development professionals handling PV1115, a potent and highly selective Chk2 inhibitor, must adhere to stringent safety protocols. Although a specific Safety Data Sheet (SDS) for this compound (CAS No. 1093793-10-2) is not publicly available, the following guidelines are based on best practices for handling potent, biologically active small molecules in a laboratory setting.[1]
This guide provides crucial safety and logistical information for the operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in solid form or in solution is outlined below. This equipment should be worn at all times when there is a potential for exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact. |
| Body Protection | A fully buttoned laboratory coat. | Protects against spills. |
| Respiratory | Use in a certified chemical fume hood is mandatory. | Minimizes inhalation exposure. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure to this compound. The following table summarizes the initial response steps.
| Exposure Route | Immediate Action | Follow-Up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1] | Seek immediate medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing.[1] | Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air.[1] | If breathing is difficult, administer oxygen and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. [1] Rinse the mouth with water. | Seek immediate medical attention.[1] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability of this compound and to prevent accidental exposure.
Operational Handling:
-
All work with solid this compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid the generation of dust when handling the solid compound.
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage:
-
For long-term stability, store this compound as a solid at -20°C.[1]
-
Keep the container tightly sealed and in a dry, well-ventilated area.
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.
Spill Management:
-
Small Solid Spills: Carefully sweep up the material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[1]
-
Small Solution Spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Place the contaminated absorbent material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.[1]
Waste Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
